3-Methylfuran
Description
This compound is a natural product found in Wallemia sebi, Juniperus procera, and Croton megalocarpus with data available.
Properties
IUPAC Name |
3-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRQXYWFQKJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239228 | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-27-8 | |
| Record name | 3-Methylfuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYLFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylfuran: A Comprehensive Technical Guide
CAS Number: 930-27-8 IUPAC Name: 3-Methylfuran
This technical guide provides an in-depth overview of this compound, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, metabolic pathways, and toxicological profile.
Chemical and Physical Properties
This compound is a volatile, colorless to light yellow liquid.[1] It is a derivative of furan, with a methyl group substituted at the 3-position. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O | [1][2][3][4] |
| Molar Mass | 82.10 g/mol | [1][4][5] |
| Boiling Point | 65-66 °C | [1] |
| Density | 0.92 g/mL | [1] |
| Refractive Index (n20/D) | 1.431-1.433 | [1] |
| Flash Point | -22 °C | [1] |
| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol (B129727) | [1] |
Experimental Protocols
Chemical Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the decarboxylation of 3-methyl-2-furoic acid. The following protocol is adapted from established organic synthesis procedures.
Materials:
-
3-methyl-2-furoic acid
-
Quinoline
-
Copper powder
-
Anhydrous magnesium sulfate
-
Drierite
-
Round-bottomed flask (125 mL)
-
Vigreux column (30 cm)
-
Water-cooled condenser
-
Distilling flask (receiver)
-
Heating mantle or liquid bath
-
Ice-salt bath
Procedure:
-
Combine 25 g of 3-methyl-2-furoic acid, 50 g of quinoline, and 4.5 g of copper powder in a 125-mL round-bottomed flask.
-
Assemble the reaction apparatus by attaching the flask to a 30-cm Vigreux column, followed by a water-cooled condenser. The condenser should lead to a small distilling flask serving as a receiver, which is cooled in an ice-salt bath.
-
Heat the reaction mixture using a heating mantle or a suitable liquid bath.
-
The decarboxylation reaction will proceed, and this compound will distill over. Collect the crude product in the cooled receiver.
-
Decant the contents of the receiver, separating it from any ice that may have formed.
-
Dry the crude this compound over approximately 1.5 g of anhydrous magnesium sulfate, followed by Drierite, in a tightly sealed flask.
-
Perform a final distillation of the dried product to yield pure this compound. The expected boiling point is 65.5–66 °C.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a general procedure for investigating the metabolism of this compound using liver microsomes, which are a rich source of cytochrome P450 (CYP) enzymes. The primary goal is to identify metabolites and characterize the enzymes involved.
Materials:
-
This compound
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP isoform inhibitors (optional, for reaction phenotyping)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator or water bath at 37 °C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) and this compound (at the desired final concentration, e.g., 1-10 µM) in phosphate buffer at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37 °C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound (this compound) and any formed metabolites.
Acute Inhalation Toxicity Study in Rodents
This protocol describes a typical acute inhalation toxicity study to assess the potential health hazards of this compound following short-term exposure.
Materials and Equipment:
-
Young adult laboratory rodents (e.g., rats or mice) of a specific strain.
-
Inhalation exposure chamber.
-
A system for generating and monitoring a stable concentration of this compound vapor in the air.
-
Standard laboratory animal caging and husbandry supplies.
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least 5 days prior to exposure.
-
Randomly assign animals to control and exposure groups.
-
Expose the animals in the inhalation chamber to a target concentration of this compound for a fixed duration (e.g., 1 to 4 hours). A control group is exposed to filtered air under the same conditions.
-
During and after exposure, monitor the animals for clinical signs of toxicity, such as changes in respiratory rate, activity levels, and any visible signs of distress.[2]
-
Following exposure, house the animals under standard conditions and observe them for a period of 14 days for any delayed toxic effects and mortality.
-
Record body weights before exposure and at regular intervals during the observation period.
-
At the end of the study, or at specified time points, euthanize the animals and perform a gross necropsy.
-
Collect selected tissues (e.g., nasal passages, lungs, liver) for histopathological examination to identify any treatment-related lesions.[5] For instance, studies have shown that this compound can cause necrosis of the olfactory epithelium and centrilobular hepatic necrosis in rats and hamsters.[5] In mice, necrosis of nonciliated bronchiolar epithelial (Clara) cells has been observed.[2]
Signaling Pathways and Logical Relationships
Metabolic Activation of this compound
The metabolism of this compound, similar to other furans, is primarily mediated by cytochrome P450 enzymes in the liver. This metabolic activation can lead to the formation of reactive intermediates that are responsible for its toxicity. The diagram below illustrates the proposed metabolic pathway.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Inhalation Toxicity Assessment
The following diagram outlines the logical workflow for conducting an acute inhalation toxicity study of this compound.
Caption: Workflow for an acute inhalation toxicity study.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute inhalation toxicity of this compound in the mouse: pathology, cell kinetics, and respiratory rate effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 4. epa.gov [epa.gov]
- 5. Pathology of acute inhalation exposure to this compound in the rat and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Methylfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfuran is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a diverse array of chemical entities, including pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its substituted furan (B31954) core is a key structural motif in many biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and visual representations of the reaction schemes to aid researchers in their synthetic endeavors.
Core Synthesis Pathways
Two principal synthetic routes to this compound have been well-established in the chemical literature: the decarboxylation of 3-methyl-2-furoic acid and the Paal-Knorr synthesis. Additionally, the formation of this compound from the atmospheric oxidation of isoprene (B109036) is a significant pathway in environmental chemistry.
Decarboxylation of 3-Methyl-2-furoic Acid
This classical and reliable method involves the synthesis of 3-methyl-2-furoic acid followed by its decarboxylation to yield this compound. The precursor, 3-methyl-2-furoic acid, can be prepared from methyl 3-methyl-2-furoate.
Experimental Protocol:
A. Synthesis of 3-Methyl-2-furoic Acid
A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 ml of 20% aqueous sodium hydroxide (B78521) is heated under reflux for 2 hours.[1] The resulting solution is cooled and then acidified with approximately 50 ml of concentrated hydrochloric acid. The mixture is stirred vigorously to ensure the complete precipitation of the free acid. After cooling to room temperature, the product is collected by suction filtration, washed with two portions of 25 ml of water, and dried. This procedure yields 28.5–29.5 g (90–93%) of essentially pure 3-methyl-2-furoic acid with a melting point of 134–135 °C.[1]
B. Synthesis of this compound
In a 125-ml round-bottomed flask equipped with a Vigreux column and a condenser, 25 g of 3-methyl-2-furoic acid, 50 g of dry quinoline (B57606), and 4.5 g of copper powder are combined.[1] The receiver flask is cooled in an ice-salt bath. The reaction flask is heated to the boiling point of quinoline (approximately 250 °C), at which point a steady evolution of carbon dioxide is observed. The reaction is typically complete within 2–3 hours. Towards the end of the reaction, the temperature is raised to about 265 °C to ensure complete distillation of the product. The distillate is collected until the temperature at the head of the column begins to rise rapidly above 65 °C. The collected distillate is separated from any ice, dried over anhydrous magnesium sulfate, and then redistilled to afford 13.5–14.5 g (83–89%) of colorless this compound.[1] The boiling point of this compound is 65.5–66 °C.[1]
Quantitative Data Summary:
| Step | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| A | Methyl 3-methyl-2-furoate | 20% aq. NaOH, conc. HCl | 3-Methyl-2-furoic acid | 90–93 | 134–135 | - |
| B | 3-Methyl-2-furoic acid | Quinoline, Copper powder | This compound | 83–89 | - | 65.5–66 |
Reaction Pathway Diagram:
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a powerful and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[2][3][4][5][6][7][8] For the synthesis of this compound, the required precursor is a 2-methyl-1,4-dicarbonyl compound, such as 2-methyl-1,4-butanedial or a related diketone. The synthesis involves an acid-catalyzed intramolecular cyclization followed by dehydration.
General Experimental Protocol:
The 1,4-dicarbonyl compound is dissolved in a suitable solvent, and a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or a Lewis acid) is added.[2][4] The mixture is then heated to effect cyclization and dehydration. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by neutralizing the acid, extracting the product into an organic solvent, and purifying it by distillation or chromatography.
Synthesis of the 1,4-Dicarbonyl Precursor:
The key challenge in this pathway is the synthesis of the 2-methyl-1,4-dicarbonyl precursor. One potential route to a suitable precursor, 2-formyl-1,4-butanediol, involves the hydroformylation of 2-butene-1,4-diol.[9] Subsequent oxidation of the diol functionality would be required to form the dialdehyde.
Quantitative Data (General):
| Starting Material | Catalyst | Product | Yield (%) |
| 1,4-Dicarbonyl Compound | Strong Acid (Brønsted or Lewis) | Substituted Furan | Variable, can be high depending on substrate |
Logical Relationship Diagram:
Synthesis from Isoprene via Atmospheric Oxidation
In atmospheric chemistry, this compound is a known product of the gas-phase reaction of hydroxyl radicals (•OH) with isoprene (2-methyl-1,3-butadiene).[10][11][12] This photo-oxidation pathway is a significant source of this compound in the environment. While not a typical laboratory synthesis method due to the complexity of controlling the radical reactions and the low yields of the specific isomer, it is a crucial pathway in understanding atmospheric processes.
The reaction proceeds through the addition of a hydroxyl radical to the isoprene backbone, followed by a series of radical rearrangement and cyclization reactions.
Quantitative Data (Atmospheric Yield):
| Precursor | Oxidant | Product | Yield (%) |
| Isoprene | •OH radical | This compound | A few percent[10] |
Experimental Workflow Diagram:
Conclusion
This technical guide has detailed the primary synthetic pathways for obtaining this compound. The decarboxylation of 3-methyl-2-furoic acid stands out as a robust and well-documented laboratory method with high yields. The Paal-Knorr synthesis offers a versatile alternative, contingent on the availability of the corresponding 1,4-dicarbonyl precursor. The atmospheric formation from isoprene, while not a conventional synthetic route, is important for environmental and atmospheric scientists. Researchers and drug development professionals can leverage the information and protocols herein to effectively synthesize this compound for their specific applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. data.epo.org [data.epo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monitoring OH-initiated oxidation kinetics of isoprene and its products using online mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Natural Occurrence of 3-Methylfuran in Food Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 3-methylfuran in various food products. It delves into the primary formation pathways, presents quantitative data from multiple studies, and outlines detailed experimental protocols for its analysis. This document is intended to be a valuable resource for professionals in research, food science, and drug development who are investigating the presence and implications of this compound.
Introduction
This compound is a volatile organic compound that can form unintentionally in a variety of foods during thermal processing, such as canning, roasting, and baking.[1][2][3] It is often found alongside furan (B31954) and 2-methylfuran (B129897), and these compounds are collectively referred to as furans.[1] The presence of this compound in food is a subject of interest due to its potential health implications, as it has a toxicity similar to furan, which is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[1][2] Understanding the sources, formation mechanisms, and levels of this compound in the food supply is crucial for risk assessment and the development of mitigation strategies.
Formation Pathways of this compound
The formation of this compound in food is a complex process primarily driven by thermally induced reactions involving naturally present precursors. The two main pathways are the Maillard reaction and the oxidation of polyunsaturated fatty acids.[4][5]
2.1. Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant contributor to the formation of this compound.[6][7][8] This reaction is responsible for the desirable flavor and color of many cooked foods. Specific precursors within this pathway include amino acids like alanine, threonine, and serine, as well as various sugars.[6][7] The reaction proceeds through a series of complex steps, including the formation of reactive C2 and C3 fragments that can recombine to form the furan ring.[6][7]
Caption: Maillard reaction pathway for this compound formation.
2.2. Lipid Oxidation
The oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, is another important pathway for the formation of this compound.[5][9] During thermal processing, these fatty acids can undergo oxidation to form various reactive intermediates, including α,β-unsaturated aldehydes.[10] These intermediates can then cyclize to form the furan ring. The presence of amino acids can catalyze this process.[10]
Caption: Lipid oxidation pathway leading to this compound.
Quantitative Occurrence of this compound in Food Products
Numerous studies have quantified the levels of this compound in a wide range of food products. The concentrations can vary significantly depending on the food matrix, processing conditions, and storage. The following tables summarize the quantitative data from various sources.
Table 1: this compound in Canned and Jarred Food Products
| Food Product | Concentration Range (ng/g) | Median/Mean (ng/g) | Reference |
| Canned Meat | ND - 151 | 6 (median) | [11] |
| Canned Fish | ND - 56.4 | 4.8 (median) | [11] |
| Canned Vegetables (Corn) | Relatively high levels | Not specified | [12] |
| Canned Vegetables (Tomatoes) | Relatively high levels | Not specified | [12] |
| Canned Milk | Detected | Not specified | [1] |
| Baby Food (jarred) | 1.6 (median) - 22.9 | 1.6 (median) | [11][12] |
| Soy Sauce | Detected | Not specified | [1] |
ND: Not Detected
Table 2: this compound in Beverages
| Food Product | Concentration Range (ng/g) | Mean (ng/g) | Reference |
| Ground Coffee (not brewed) | 447 - 508 | ~470 | [13] |
| Instant Coffee (not brewed) | 72.9 - 75.2 | ~74 | [13] |
| Commercially Brewed Coffee | 6.4 - 19 | ~10.7 | [13] |
| Dried Beverage Mixes | Detected | Not specified | [1] |
Table 3: this compound in Other Food Products
| Food Product | Detection Status | Mean (ng/g) | Reference |
| Dried Dairy Products | Not Detected | - | [1] |
| Infant/Toddler Foods | Detected | 1.9 | [14] |
| Noodles | Detected | Low levels | [14] |
Experimental Protocols for the Analysis of this compound
The accurate quantification of the volatile compound this compound in complex food matrices requires sensitive and specific analytical methods. The most commonly employed technique is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) or Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).[15][16][17]
4.1. Generalized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in food samples.
Caption: General workflow for this compound analysis in food.
4.2. Detailed Methodology
4.2.1. Sample Preparation
-
Homogenization: Solid food samples are homogenized to ensure uniformity. Liquid samples are thoroughly mixed.
-
Aliquoting: A precise amount of the homogenized sample (typically 1-5 g) is weighed into a headspace vial (e.g., 20 mL).[15]
-
Matrix Modification: For some matrices, the addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.[15]
-
Internal Standard: A known amount of an isotopically labeled internal standard (e.g., d4-furan) is added to each sample for accurate quantification using the isotope dilution method.[11]
4.2.2. Headspace Extraction and GC-MS Analysis
-
Equilibration: The sealed headspace vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[15] It is crucial to avoid excessively high temperatures that could lead to artifact formation.
-
Injection: A sample of the headspace gas is automatically injected into the gas chromatograph. For HS-SPME, a fiber coated with a stationary phase is exposed to the headspace to adsorb the analytes, which are then thermally desorbed in the GC inlet.
-
Gas Chromatography:
-
Column: A capillary column suitable for volatile compound analysis (e.g., SH-I-5MS, 60 m × 0.32 mm i.d., 1.0 µm film thickness) is used.[15]
-
Carrier Gas: Helium is typically used as the carrier gas.[15]
-
Temperature Program: A suitable temperature program is employed to separate this compound from other volatile compounds.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and its internal standard.[15]
-
4.2.3. Quantification and Quality Control
-
Calibration: A calibration curve is generated using standards of known this compound concentrations.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quality Control: Blanks, spiked samples, and certified reference materials should be included in each analytical batch to ensure the accuracy and reliability of the results. The method's limit of detection (LOD) and limit of quantification (LOQ) should be established. For methylated furans, reported LODs can be as low as 0.05 µg/kg.[18]
Conclusion
This compound is a naturally occurring compound in a variety of thermally processed foods, formed primarily through the Maillard reaction and lipid oxidation. The levels of this compound can vary widely depending on the food type and processing methods. Accurate quantification is essential for assessing dietary exposure and potential health risks. The standardized analytical methodologies outlined in this guide, particularly HS-GC-MS with isotope dilution, provide a robust framework for the reliable determination of this compound in food products. This information is critical for researchers, food safety professionals, and those in drug development to understand the prevalence and formation of this process contaminant.
References
- 1. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 2. Furan, 2-methylfuran and this compound in Selected Foods - April 1, 2020 to March 31, 2021 - inspection.canada.ca [inspection.canada.ca]
- 3. Eurofins News | New Method for Analysis of Methylfurans - Eurofins Scientific [eurofins.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of furan and methylfuran by maillard-type reactions in model systems and food - Lookchem [lookchem.com]
- 8. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an analytical method and survey of foods for furan, 2-methylfuran and this compound with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Furan, 2-methylfuran and this compound in selected foods – April 1, 2023 to March 31, 2024 - inspection.canada.ca [inspection.canada.ca]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Inhalation Toxicology of 3-Methylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfuran (3-MF), a volatile organic compound, is a heterocyclic aromatic ether with industrial applications and is also found in various natural and anthropogenic sources, including wood smoke and some foods. Inhalation is a primary route of human exposure, making a thorough understanding of its toxicological profile critical for risk assessment and the development of safety guidelines. This technical guide provides an in-depth overview of the current knowledge regarding the toxicological effects of this compound inhalation, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Acute Inhalation Toxicity
Acute exposure to this compound via inhalation induces significant toxicity in a dose-dependent manner, with notable species-specific differences in sensitivity. The primary target organs are the respiratory tract (lungs and nasal passages) and the liver.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from acute inhalation toxicity studies of this compound in various animal models.
Table 1: Acute Lethality of this compound Inhalation
| Species | Strain | Exposure Duration | LC50 (μmol/L) | LC50 (ppm) | Reference |
| Rat | Fischer-derived (Male) | 1 hour | 81 | ~1985 | [1] |
| Rat | CD/CR (Male) | 1 hour | 222 | ~5441 | [1] |
| Hamster | Golden Syrian | 2 hours | >322 | >7891 | [1] |
Table 2: Cellular Proliferation in Male BALB/c Mice Following a 1-Hour Inhalation Exposure to this compound (14-37 μmol/L) [2][3]
| Cell Type | Time Point | Labeling Index (%) - Exposed | Labeling Index (%) - Control |
| Bronchiolar Epithelial Cells | 3 days | 5.0 | 0.4 |
| Parenchymal Cells | 10 days | 1.4 | 0.2 |
Experimental Protocols
A comprehensive understanding of the toxicological data requires detailed knowledge of the experimental methodologies employed. The following sections outline typical protocols used in the assessment of this compound inhalation toxicity.
Acute Inhalation Exposure (Rodent Model)
This protocol is a composite based on methodologies reported in the literature for acute inhalation studies of volatile organic compounds, including this compound.
-
Animal Model: Male and female rodents (e.g., Fischer 344 rats, BALB/c mice, Golden Syrian hamsters) are typically used. Animals are acclimatized for at least one week prior to exposure.
-
Exposure System: Whole-body or nose-only inhalation exposure chambers are utilized. The chamber atmosphere is dynamically maintained with a constant flow of filtered air mixed with a controlled concentration of this compound vapor.
-
Vapor Generation: this compound vapor is generated by passing a carrier gas (e.g., nitrogen) through a temperature-controlled bubbler containing liquid this compound. The vapor is then diluted with filtered air to achieve the target exposure concentrations.
-
Concentration Monitoring: The concentration of this compound in the exposure chamber is monitored regularly using analytical methods such as gas chromatography with a flame ionization detector (GC-FID).
-
Exposure Parameters: Animals are exposed for a defined period, typically ranging from 1 to 4 hours. A range of concentrations is tested to establish a dose-response relationship.
-
Post-Exposure Observation: Following exposure, animals are observed for clinical signs of toxicity and mortality for a period of up to 14 days. Body weight is monitored regularly.
-
Endpoint Analysis:
-
Histopathology: At selected time points, animals are euthanized, and target organs (lungs, nasal passages, liver, thymus, spleen) are collected and fixed in 10% neutral buffered formalin. Tissues are then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
-
Cell Proliferation: To assess cell kinetics, animals may be injected with a proliferation marker such as bromodeoxyuridine (BrdU) or tritiated thymidine (B127349) prior to euthanasia. Immunohistochemical or autoradiographic techniques are then used to quantify the labeling index in specific cell populations.
-
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its metabolic activation in target tissues, particularly those rich in cytochrome P450 enzymes, such as the Clara cells of the lungs and hepatocytes in the liver.
Metabolic Activation
This compound undergoes bioactivation by cytochrome P450 monooxygenases to form a highly reactive and electrophilic intermediate, methylbutenedial.[1][3] This reactive metabolite is capable of covalently binding to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and cell death.
Cellular and Molecular Signaling Pathways
The formation of the reactive metabolite, methylbutenedial, initiates a cascade of downstream cellular events that contribute to the observed toxicity. While the precise signaling pathways for this compound are not fully elucidated, the known effects of reactive aldehydes suggest the involvement of several key processes.
The covalent binding of methylbutenedial to cellular proteins can lead to enzyme inactivation, disruption of cellular architecture, and induction of endoplasmic reticulum (ER) stress. Adduct formation with DNA can result in genotoxicity. Furthermore, the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), during the detoxification of the reactive aldehyde can lead to a state of oxidative stress. This imbalance between reactive oxygen species (ROS) and antioxidant defenses can damage lipids, proteins, and DNA, and can trigger signaling pathways leading to inflammation and programmed cell death (apoptosis).
References
Spectroscopic Profile of 3-Methylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylfuran (CAS No: 930-27-8), a key heterocyclic organic compound. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to support research, development, and quality control activities. Detailed experimental protocols for acquiring these spectra are also provided.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.21 | m | H-2 |
| 6.22 | m | H-4 |
| 7.33 | m | H-5 |
| 2.05 | s | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 142.4 | C-5 |
| 138.8 | C-2 |
| 119.5 | C-3 |
| 110.1 | C-4 |
| 11.4 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | m | =C-H Stretch (Aromatic) |
| 3000-2850 | m | C-H Stretch (Alkyl) |
| 1600-1475 | w-m | C=C Stretch (Aromatic Ring) |
| 1300-1000 | s | C-O Stretch |
| 900-690 | s | =C-H Bend (Aromatic) |
s = strong; m = medium; w = weak
Table 4: Mass Spectrometry (Electron Ionization) Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 82 | 100 | [M]⁺ (Molecular Ion) |
| 81 | 80 | [M-H]⁺ |
| 53 | 65 | [C₄H₅]⁺ |
| 51 | 30 | [C₄H₃]⁺ |
| 39 | 45 | [C₃H₃]⁺ |
| 27 | 35 | [C₂H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy Protocol
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is utilized.
-
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically set to 12-15 ppm to cover the entire proton chemical shift range.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
2.1.2 ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample of 20-50 mg of this compound is dissolved in approximately 0.7 mL of CDCl₃ with TMS.[1]
-
Instrumentation: A standard NMR spectrometer is used, with the carbon frequency corresponding to the proton frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Data Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: A spectral width of approximately 200-220 ppm is used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A relaxation delay of 2 seconds is commonly used.
-
-
Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to TMS.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[2][3]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is first recorded.
-
The prepared sample is then placed in the instrument's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to absorbance or transmittance.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: For a volatile liquid like this compound, the sample is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe suitable for volatile liquids.[5]
-
Instrumentation: An electron ionization (EI) mass spectrometer is used.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. The most abundant ion is typically assigned a relative intensity of 100%.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Navigating the Solubility of 3-Methylfuran: A Technical Guide for Researchers
An in-depth exploration of the solubility characteristics of 3-methylfuran in common organic solvents, tailored for researchers, scientists, and professionals in drug development. This guide provides a summary of available solubility data, a detailed, adaptable experimental protocol for its determination, and a discussion of the theoretical principles governing its behavior.
Introduction
This compound (C₅H₆O) is a heterocyclic organic compound with a furan (B31954) ring substituted by a methyl group. Its moderate polarity and volatility make it a compound of interest in various chemical applications, including as a flavoring agent and a potential biofuel component. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide consolidates the available qualitative solubility information and presents a comprehensive, generalized protocol for its quantitative determination, addressing the current gap in publicly available data.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, based on chemical principles and available qualitative descriptions, the following table summarizes its expected and reported solubility. The principle of "like dissolves like" suggests that this compound, being a moderately polar molecule, will exhibit good solubility in other moderately polar and nonpolar organic solvents.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Slightly Soluble[1] |
| Ethanol | Soluble[2] | |
| Ethers | Diethyl Ether | Soluble[2] |
| Halogenated | Chloroform | Sparingly Soluble[1] |
| Esters | Ethyl Acetate | Slightly Soluble[1] |
| Aqueous | Water | Insoluble[2] (Estimated at 3030 mg/L at 25 °C[3]) |
Factors Influencing Solubility
The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these relationships is crucial for solvent selection and for predicting solubility in untested systems.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
Given the volatile nature of this compound, traditional gravimetric methods for solubility determination can be challenging. Therefore, methods that do not require the removal of the solvent, such as spectroscopic or chromatographic techniques, are often more suitable. Below is a detailed, generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.
General Experimental Workflow
The following diagram outlines a logical workflow for the experimental determination of this compound solubility.
Caption: Generalized experimental workflow for solubility determination.
Detailed Methodologies
1. Preparation of a Saturated Solution (Shake-Flask Method)
This is a widely accepted method for determining equilibrium solubility.
-
Objective: To prepare a saturated solution of this compound in a specific solvent at a constant temperature.
-
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed, airtight glass vials (e.g., screw-cap vials with PTFE septa)
-
Temperature-controlled shaker or agitator
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
-
Procedure:
-
Add a known volume of the organic solvent to a series of vials.
-
Add an excess amount of this compound to each vial. The excess should be clearly visible as a separate phase or undissolved droplets.
-
Seal the vials tightly to prevent the evaporation of the volatile components.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess this compound to settle.
-
2. Quantification of this compound in the Saturated Solution
Due to the volatility of this compound, methods that allow for direct analysis of the liquid phase are preferred.
a) Headspace Gas Chromatography (HS-GC)
This technique is ideal for volatile analytes.
-
Principle: In a sealed vial at equilibrium, the concentration of an analyte in the headspace (gas phase) is proportional to its concentration in the liquid phase.
-
Procedure:
-
Carefully withdraw an aliquot of the clear, saturated supernatant from the equilibrated vial using a syringe and filter it into a clean, empty headspace vial.
-
Seal the headspace vial immediately.
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the headspace of both the samples and the standards using a gas chromatograph equipped with a headspace autosampler and an appropriate detector (e.g., Flame Ionization Detector - FID).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
b) UV-Vis Spectrophotometry
This method is applicable if this compound exhibits a distinct UV absorbance in the chosen solvent.
-
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). Furan and its derivatives typically show UV absorbance.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution.
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Carefully withdraw an aliquot of the clear, saturated supernatant from the equilibrated vial, dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
3. Calculation of Solubility
Once the concentration of this compound in the saturated solution is determined, the solubility can be expressed in various units, such as:
-
g/100 mL: (Concentration in g/mL) x 100
-
mol/L (Molarity): (Concentration in g/L) / (Molar mass of this compound)
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains scarce in the literature, its chemical properties suggest good solubility in a range of common organic solvents. For applications requiring precise solubility values, experimental determination is essential. The detailed, generalized protocols provided in this guide offer a robust framework for researchers to quantify the solubility of this volatile compound accurately and safely. A thorough understanding of its solubility characteristics will undoubtedly facilitate its broader application in research and development.
References
An In-depth Technical Guide to 3-Methylfuran: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylfuran is a volatile organic compound with a furan (B31954) ring substituted at the third position with a methyl group. It is found in various natural sources, including fruits and vegetables, and is also formed during the thermal processing of food.[1] This heterocyclic compound serves as a valuable building block in organic synthesis and has garnered interest for its potential applications in the development of pharmaceuticals and as a biofuel component.[2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and a discussion of its reaction mechanisms.
Discovery and History
The history of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele.[4] Furan itself was first prepared by Heinrich Limpricht in 1870.[5][6] The synthesis of substituted furans has been an active area of research since the late 19th century, with the Paal-Knorr synthesis, reported in 1884, providing a foundational method for constructing the furan ring from 1,4-dicarbonyl compounds.[7]
The first documented synthesis of this compound was achieved through the decarboxylation of 3-methyl-2-furoic acid. A detailed procedure for this synthesis was published in Organic Syntheses in 1963, building upon earlier work.[8] This method remains a key laboratory-scale preparation of this compound. Over the years, various other synthetic routes have been developed, reflecting the ongoing interest in this compound for diverse applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purification, and application in further chemical synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆O | [9] |
| Molar Mass | 82.10 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 65.5-66 °C | [8] |
| Density | 0.92 g/mL | [10] |
| Refractive Index (n_D^25) | 1.4295–1.4315 | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.
| Technique | Data | Reference |
| ¹H NMR | See Table 2.2.1 | [11] |
| ¹³C NMR | See Table 2.2.2 | [11] |
| Infrared (IR) | See Table 2.2.3 | [3] |
| Mass Spectrometry (MS) | m/z (relative intensity): 82 (M+, 100), 53 (55), 39 (40), 27 (30) | [12] |
Table 2.2.1: ¹H NMR Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2 | m | |
| H-4 | ~6.2 | m | |
| H-5 | ~7.3 | m | |
| -CH₃ | ~2.0 | s |
Table 2.2.2: ¹³C NMR Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~138 |
| C-3 | ~118 |
| C-4 | ~110 |
| C-5 | ~142 |
| -CH₃ | ~12 |
Table 2.2.3: Key IR Absorptions of this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2920 |
| C=C stretch (aromatic) | ~1600, ~1500 |
| C-O-C stretch | ~1160 |
Synthetic Methodologies
Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for two key methods.
Synthesis from 3-Methyl-2-furoic Acid (Decarboxylation)
This classical method provides a reliable route to this compound through the copper-powder-catalyzed decarboxylation of 3-methyl-2-furoic acid in quinoline (B57606).
-
Preparation of 3-Methyl-2-furoic Acid:
-
A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 mL of 20% aqueous sodium hydroxide (B78521) is heated under reflux for 2 hours.[8]
-
The solution is cooled and then acidified with approximately 50 mL of concentrated hydrochloric acid.[8]
-
The mixture is stirred vigorously and then cooled to room temperature.[8]
-
The product is collected by suction filtration, washed with water, and dried.[8]
-
This yields 28.5–29.5 g (90–93%) of 3-methyl-2-furoic acid with a melting point of 134–135 °C.[8]
-
-
Decarboxylation to this compound:
-
A mixture of 25 g of 3-methyl-2-furoic acid, 50 g of dry quinoline, and 4.5 g of copper powder is placed in a 125-mL round-bottomed flask equipped with a Vigreux column and a condenser.[8]
-
The receiver flask is cooled in an ice-salt bath.[8]
-
The reaction flask is heated to the boiling point of quinoline (around 250 °C).[8]
-
The reaction is typically complete in 2–3 hours, as indicated by the cessation of carbon dioxide evolution.[8]
-
The temperature is then raised to about 265 °C to distill the remaining product.[8]
-
The distillate is collected, dried over anhydrous magnesium sulfate, and redistilled to yield 13.5–14.5 g (83–89%) of this compound as a colorless liquid (b.p. 65.5–66 °C).[8]
-
Synthesis from Citraconic Anhydride (B1165640)
Modern industrial syntheses of 3-methyltetrahydrofuran (B83541), a derivative of this compound, often start from citraconic anhydride.[13][14] While a direct, high-yield, one-pot synthesis of this compound from citraconic anhydride is less commonly detailed in academic literature, the synthesis of key precursors like this compound-2(5H)-one is well-established and provides a pathway to this compound.
-
To a cooled (-15 °C) solution of citraconic anhydride (56 g, 0.5 mol) in methanol (B129727) (400 mL), dicyclohexylamine (B1670486) (1.1 equiv.) is added gradually.[15]
-
The reaction mixture is stirred for 30 minutes at room temperature and then concentrated in vacuo.[15]
-
Ethyl acetate (B1210297) is added to the residue, and after 1 hour, the product, dicyclohexylamine salt of 2-methylbut-2-enedioic acid 1-methyl ester, is isolated by filtration (yield: 85%).[15]
-
Subsequent reduction and cyclization steps, which are complex and involve multiple stages, are then required to form the this compound-2(5H)-one.[15] Further reduction would be necessary to obtain this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key synthetic pathway and a general experimental workflow for the characterization of this compound.
References
- 1. This compound | 930-27-8 [chemicalbook.com]
- 2. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. britannica.com [britannica.com]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. no2crematory.wordpress.com [no2crematory.wordpress.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]
- 12. Furan, 3-methyl- [webbook.nist.gov]
- 13. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 14. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
3-Methylfuran role as a volatile organic compound
An In-depth Technical Guide on 3-Methylfuran as a Volatile Organic Compound
Introduction to this compound (3-MF)
This compound (3-MF) is a heterocyclic volatile organic compound (VOC) belonging to the furan (B31954) family.[1][2] Its structure consists of a five-membered aromatic ring with four carbon atoms, one oxygen atom, and a methyl group at the C3 position.[3][4] 3-MF is recognized as an environmental contaminant and is formed through both natural and anthropogenic processes.[1][2] It is a product of the gas-phase reaction between isoprene (B109036) and hydroxyl radicals in the atmosphere and is also released during the combustion of fossil fuels, biomass, and waste.[5][6][7] In the food industry, it is formed during heat treatment processes like cooking and pasteurization.[1][2]
Due to its high reactivity, particularly with atmospheric oxidants, 3-MF plays a role in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOA) and ozone.[8][9] Furthermore, toxicological studies have highlighted its potential risks to human health, including liver and pulmonary toxicity, and it is being investigated as a potential biomarker for exposure to furan compounds in food and for early-stage lung cancer detection.[3][4][10][11] This document provides a comprehensive technical overview of the physicochemical properties, sources, atmospheric fate, environmental impact, health effects, and analytical methodologies related to this compound.
Physicochemical Properties
This compound is a colorless to light yellow liquid with a characteristic sweet, caramel-like odor at room temperature.[4] It is a highly volatile and flammable compound.[4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O | [1][3] |
| Molecular Weight | 82.10 g/mol | [1][5] |
| CAS Number | 930-27-8 | [1][3] |
| Boiling Point | 65-66 °C | [3] |
| Flash Point | -22 °C | [3] |
| Vapor Pressure | 161 mmHg at 25°C | [3] |
| Density | 0.92 g/cm³ | [3] |
| IUPAC Name | This compound | [1] |
Sources of this compound
The presence of 3-MF in the environment is attributed to a variety of natural and anthropogenic sources.
3.1 Natural Sources
-
Atmospheric Formation : 3-MF is formed in the gas phase from the atmospheric degradation of isoprene initiated by hydroxyl (OH) radicals.[5][7][12]
-
Biological Production : It is a known metabolite produced by various fungi, including species of Aspergillus and Penicillium, and has been detected as a microbial volatile organic compound (MVOC) in moldy environments.[1][2][11] It has also been reported in organisms like Wallemia sebi and plants such as Solanum lycopersicum (tomato).[1]
3.2 Anthropogenic Sources
-
Combustion Processes : A significant source of atmospheric 3-MF is the combustion of biomass, fossil fuels, and waste.[6][7][12][13] It is a notable emission from biomass burning plumes.[8]
-
Food Processing : 3-MF is a well-documented product formed during the thermal processing of foods.[1][2][14] Precursors in food, such as ascorbic acid, amino acids, sugars, and polyunsaturated fatty acids, can lead to its formation during heating.[15] It is commonly found in heat-treated products like coffee, canned meats, and jarred baby foods.[10][11]
-
Industrial Uses : The compound is used as a solvent and an intermediate in the synthesis of various chemicals and pharmaceuticals.[4] It has also been considered as a potential biofuel.[4]
Atmospheric Chemistry and Degradation
This compound is highly reactive in the atmosphere, where its degradation is primarily initiated by reactions with key oxidants: hydroxyl radicals (OH) during the daytime, nitrate (B79036) radicals (NO₃) during the nighttime, and to a lesser extent, chlorine atoms (Cl) in marine and coastal areas.[12][13][16][17]
The primary degradation pathway involves the addition of the oxidant to the double bonds of the furan ring, often leading to ring-opening.[6][16] A secondary pathway is the abstraction of a hydrogen atom from the methyl group.[6][16]
4.1 Reaction Rate Coefficients
The rate of degradation is determined by the reaction rate coefficients with different atmospheric oxidants. These values are critical for estimating the atmospheric lifetime of 3-MF.
| Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| OH Radical | (1.13 ± 0.22) × 10⁻¹⁰ | ~2.5 hours | [6][16] |
| NO₃ Radical | (1.26 ± 0.18) × 10⁻¹¹ | ~1 hour | [6][16] |
| O₃ (Ozone) | (2.05 ± 0.52) × 10⁻¹⁷ | ~15 days | [13] |
| Cl Atom | (1.14 ± 0.21) × 10⁻¹⁰ | (Variable, significant in coastal areas) | [18] |
4.2 Degradation Products
The reaction of 3-MF with atmospheric oxidants leads to a variety of products, contributing to the formation of secondary pollutants.
| Oxidant | Major Products | Reference |
| OH Radical | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones | [6][16] |
| NO₃ Radical | 2-methylbutenedial, 3-methyl-2,5-furanodione, hydroxy-methylfuranones, nitrated compounds | [6][16] |
| Cl Atom | Chlorinated methylfuranones, hydroxy-methylfuranones, 3-furaldehyde | [6][16] |
4.3 Atmospheric Degradation Pathway Visualization
The following diagram illustrates the primary pathways for the atmospheric degradation of this compound initiated by OH and NO₃ radicals.
Environmental Impact
5.1 Secondary Organic Aerosol (SOA) Formation
The atmospheric oxidation of 3-MF is a significant contributor to the formation of Secondary Organic Aerosol (SOA), which impacts air quality and climate. Studies investigating the reaction of 3-MF with nitrate radicals (NO₃) have demonstrated SOA formation with yields ranging from 1.6% to 2.4%.[8] A key finding is that over half of the SOA mass is generated after the initial 3-MF has been completely consumed, indicating the critical role of multi-generational or multi-phase reactions in aerosol formation.[8] Oligomerization reactions, both in the gas and particle phases, appear to be a determining factor in the composition and rate of SOA formation.[8]
5.2 Contribution to Ozone Formation
As a reactive VOC, 3-MF participates in photochemical reactions in the troposphere that can lead to the formation of ground-level ozone, a major component of smog. The rapid reaction of 3-MF with the OH radical contributes to the chemical cycles that produce ozone, especially in polluted environments with high concentrations of nitrogen oxides (NOx).[12]
Human Health and Toxicology
This compound is of interest to health and regulatory agencies due to its presence in food and its toxicological profile, which is similar to its parent compound, furan.[14][15]
6.1 Toxicological Profile
Exposure to 3-MF has been linked to adverse health effects, primarily targeting the liver and lungs.[10][11]
-
Hepatotoxicity : Like furan, 3-MF is a potent liver toxin.[10] A 90-day study in rats found that 3-MF exposure led to decreased liver function and fatty acid metabolism.[10] The study suggested that 3-MF is more toxic than furan, potentially due to its failure to activate protective signaling pathways (e.g., Hippo and TGFβ) and a decrease in p53 activity, leading to cholestasis (bile flow reduction).[10]
-
Pneumotoxicity : Acute inhalation studies in mice and rats have demonstrated that 3-MF is toxic if inhaled, causing damage to the lungs.[1][5][11] It can cause pulmonary bronchiolar alkylation and necrosis.[11] Cases of obstructive pulmonary reactions have been reported in humans after exposure to 3-MF vapor, which can be present as a fungal metabolite in moldy buildings.[19]
6.2 Genotoxicity and Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified the parent compound, furan, as 'possibly carcinogenic to humans'.[15] While there is no specific classification for 3-MF, its toxicological similarity to furan raises concerns.[14][15] Limited data is available on the genotoxic properties of 3-MF.[14]
6.3 Toxicological Data Summary
| Endpoint | Species | Value | Exposure Route | Reference |
| LC₅₀ | Mouse | 3022 mg/m³/1H | Inhalation | [11] |
| LC₅₀ | Rat | 6651 mg/m³/1H | Inhalation | [11] |
| BMDL (Glucose Metabolism) | Rat | 0.01 mg/kg bw/day | Oral (90-day) | [10] |
| GHS Hazard | - | H302: Harmful if swallowed | Oral | [1] |
| GHS Hazard | - | H331: Toxic if inhaled | Inhalation | [1] |
6.4 Toxicological Pathway Visualization
This diagram illustrates the differential toxicological response in rat livers to furan versus this compound exposure, highlighting the pathway leading to increased toxicity for 3-MF.
6.5 Role as a Biomarker
3-MF is being explored as a potential biomarker for several applications:
-
Lung Cancer Screening : Its concentration has been found to be significantly higher in the exhaled breath of lung cancer patients compared to healthy individuals, making it a candidate for non-invasive screening.[2][3][4]
-
Furan Exposure : Metabolites derived from furan and methylfurans can be detected in urine and may serve as biomarkers to assess dietary exposure to these compounds.[20][21]
Analytical Methodologies
Accurate detection and quantification of 3-MF in various matrices like air, food, and biological samples are crucial for research and monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique, often combined with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[22][23][24]
7.1 Experimental Protocol: Analysis of 3-MF in Juice by HS-SPME-GC-FID
This protocol is adapted from a validated method for the simultaneous analysis of furan and its derivatives in juice samples.[23]
1. Objective: To quantify the concentration of this compound in a liquid matrix (e.g., fruit juice) using HS-SPME with GC-Flame Ionization Detector (FID) analysis.
2. Materials and Reagents:
-
Sample: Fruit juice
-
Standards: this compound (analytical grade)
-
Sodium Chloride (NaCl)
-
SPME Fiber: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
GC-FID system with a suitable column (e.g., SPB-1)
3. Sample and Standard Preparation:
-
Calibration Standards: Prepare a stock solution of 3-MF in a suitable solvent (e.g., methanol). Create a series of working standards by spiking a furan-free matrix (e.g., water or a model juice solution) with the stock solution to achieve desired concentrations.
-
Sample Preparation:
-
Pipette 5 mL of the juice sample into a 20 mL headspace vial.
-
Add NaCl to achieve a final concentration of 15% (w/v) to enhance the release of volatiles.
-
Immediately seal the vial with the cap and septum.
-
4. HS-SPME Procedure:
- Place the vial in the autosampler tray, which is connected to a heating and agitation module.
- Equilibrate the sample at 32°C for a set period.
- Introduce the CAR/PDMS SPME fiber into the headspace of the vial (do not let it touch the liquid).
- Expose the fiber to the headspace for 20 minutes while agitating at 600 rpm.
- After extraction, retract the fiber into the needle.
5. GC-FID Analysis:
- Immediately transfer the SPME needle to the GC injection port, heated to an appropriate desorption temperature (e.g., 250°C).
- Desorb the analytes from the fiber in splitless mode for a specified time (e.g., 2 minutes).
- GC Conditions (Example):
- Column: SPB-1 (30 m × 0.25 mm, 0.25 µm film thickness)
- Carrier Gas: Helium
- Oven Program: Start at 35°C, hold for 5 minutes, then ramp to 150°C at 10°C/min.
- Injector Temp: 250°C
- Detector Temp (FID): 250°C
- Record the chromatogram. Identify the 3-MF peak based on the retention time established from the standard analysis.
6. Quantification:
-
Construct a calibration curve by plotting the peak area of 3-MF against the concentration for the prepared standards.
-
Calculate the concentration of 3-MF in the juice sample by interpolating its peak area on the calibration curve.
7.2 Experimental Workflow Visualization
The diagram below outlines the workflow for the HS-SPME-GC-FID analysis of this compound.
Conclusion
This compound is a multifaceted volatile organic compound with significant implications for atmospheric chemistry, environmental quality, and human health. Its high reactivity with atmospheric oxidants makes it a short-lived but important species in the troposphere, contributing to the formation of secondary pollutants like ozone and organic aerosols. The presence of 3-MF in heat-processed foods and its demonstrated hepatotoxicity and pneumotoxicity necessitate continued research and monitoring. Further investigation into its toxicological mechanisms, particularly its genotoxic potential, is warranted. The development and validation of sensitive analytical methods are essential for accurate exposure assessment and for exploring its potential as a clinical biomarker. This guide provides a foundational understanding for researchers and professionals working to characterize the role and impact of this important VOC.
References
- 1. This compound | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 930-27-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ruidera.uclm.es [ruidera.uclm.es]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative genomic analysis of Fischer F344 rat livers exposed for 90 days to this compound or its parental compound furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-methyl furan, 930-27-8 [thegoodscentscompany.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Gas-phase ozonolysis of furans, methylfurans, and dimethylfurans in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 16. ACP - Atmospheric degradation of this compound: kinetic and products study [acp.copernicus.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Pulmonary reactions after exposure to this compound vapour, a fungal metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dosimetry of human exposure to furan and 2-methylfuran by monitoring urinary biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Unraveling the Genesis of 3-Methylfuran in Food: A Technical Guide to Its Precursors and Formation Pathways
For Immediate Release
[City, State] – December 18, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the formation of 3-methylfuran in the food matrix. This guide details the primary precursors, formation pathways, and analytical methodologies crucial for studying this significant heat-generated compound.
This compound, a volatile organic compound, emerges in a variety of thermally processed foods, contributing to their aroma profile. However, its presence is also of interest from a food safety and quality perspective. This document provides a foundational resource for professionals investigating the mechanisms of its formation and developing strategies for its control.
Core Precursors of this compound
The formation of this compound in food is a complex process stemming from the thermal degradation of several key native food components. The primary precursors identified are polyunsaturated fatty acids (PUFAs), specific amino acids and reducing sugars participating in the Maillard reaction, and certain carotenoids.
Quantitative Data on this compound Formation from Precursors
The following tables summarize the quantitative yield of this compound from its principal precursors in various model systems. This data is essential for comparative analysis and for understanding the relative contribution of each precursor class to the overall this compound content in thermally processed foods.
Table 1: Formation of this compound from Polyunsaturated Fatty Acids in a Model System
| Precursor | Molar Yield of this compound (µmol/mol precursor) | Reference |
| α-Linolenic Acid | Data not explicitly found for this compound, but related studies show formation of other furans | [1] |
Table 2: Formation of this compound from Carotenoids in a Model System (Phosphate Buffer, pH 7, Heated at 120°C for 20 min)
| Precursor | Molar Yield of this compound (µmol/mol) | Reference |
| β-Carotene | 996 - 2082 | [2] |
| Canthaxanthin | 996 - 2082 | [2] |
| Apocarotenal | 996 - 2082 | [2] |
| Zeaxanthin | 996 - 2082 | [2] |
| Lycopene | 996 - 2082 | [2] |
Table 3: Formation of 2-Methylfuran (as a proxy for methylfuran formation) from Maillard Reaction Precursors in a Model System (Roasting Conditions)
| Precursor System (Sugar + Amino Acid) | Molar Yield of 2-Methylfuran (µmol/mol precursor) | Reference |
| Sugars + Alanine/Threonine | up to 260 |
Formation Pathways of this compound
The generation of this compound from its precursors involves intricate chemical transformations, primarily through three recognized pathways: the Maillard reaction, lipid oxidation, and carotenoid degradation.
Maillard Reaction Pathway
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant contributor to the formation of a plethora of flavor compounds, including this compound. Specific amino acids, such as threonine and alanine, are key participants in this pathway.
Lipid Oxidation Pathway
The oxidation of polyunsaturated fatty acids, particularly linolenic acid, generates various reactive intermediates that can cyclize to form furan (B31954) and its alkylated derivatives, including this compound.
Carotenoid Degradation Pathway
The thermal degradation of carotenoids, such as β-carotene, is another important route for the formation of this compound. This pathway involves the cleavage of the polyene chain of the carotenoid molecule.
Experimental Protocols
Accurate quantification of this compound and its precursors is paramount for understanding its formation dynamics. The following section outlines the key experimental methodologies.
Analysis of this compound: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This is the most common and effective method for the analysis of volatile compounds like this compound in complex food matrices.
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a specific amount of the homogenized sample (e.g., 1 g) into a headspace vial (e.g., 20 mL).[3]
-
Add a saturated salt solution (e.g., 4 g NaCl in 9-10 mL water) to the vial to increase the volatility of the analytes.[3]
-
If using an internal standard (e.g., deuterated this compound), spike the sample at this stage.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.[3]
-
-
HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Gas Chromatograph:
-
Injector: Split/splitless, operated in splitless mode.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS).[1]
-
Oven Temperature Program: An initial temperature of around 35-40°C held for a few minutes, followed by a ramp to a final temperature of 200-250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 82, 53).
-
-
Analysis of Amino Acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of individual amino acids in complex food matrices.[5]
-
Sample Preparation:
-
Extract amino acids from the food sample using a suitable solvent, often an acidified aqueous solution or a mixture of water and an organic solvent (e.g., 0.1% formic acid in water or acetonitrile (B52724)/water).
-
Centrifuge the extract to remove solid particles.
-
The supernatant may require further cleanup using solid-phase extraction (SPE) depending on the matrix complexity.
-
Dilute the final extract to an appropriate concentration for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.[6]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is common.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer:
-
Analysis of Sugars: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used technique for the analysis of sugars in food.[9][10]
-
Sample Preparation:
-
Extract sugars from the food sample with deionized water.
-
For solid samples, homogenization and heating may be necessary to ensure complete extraction.
-
Clarify the extract by centrifugation and filtration through a 0.45 µm membrane filter to remove particulate matter.[11]
-
For samples with high concentrations of interfering compounds, a solid-phase extraction (SPE) cleanup step (e.g., using a C18 cartridge) may be required.
-
-
HPLC-RID Parameters:
-
Column: A specialized carbohydrate analysis column, such as an amino-propyl or a ligand-exchange column (e.g., with Ca2+ or Pb2+ counter-ions), is used.[11][12]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is common for amino columns, while deionized water is used for ligand-exchange columns.[10][11]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: The column is often heated (e.g., 30-85°C) to improve peak shape and resolution.[9][13]
-
Detector: A Refractive Index Detector (RID), which is also temperature-controlled.[11]
-
Analysis of Carotenoids: UV-Vis Spectrophotometry
A straightforward and rapid method for the quantification of total carotenoids.
-
Sample Preparation:
-
Homogenize the sample.
-
Extract carotenoids using an organic solvent or a mixture of solvents (e.g., acetone, hexane, ethanol). The choice of solvent depends on the food matrix.
-
The extraction is often performed in the presence of a dehydrating agent like anhydrous sodium sulfate (B86663) to remove water.
-
The extract is then filtered to remove solid particles.[14]
-
For samples containing chlorophyll (B73375), a saponification step may be necessary to remove chlorophyll interference.[15]
-
-
Spectrophotometric Measurement:
-
Wavelength: The absorbance of the carotenoid extract is measured at the wavelength of maximum absorption (λmax), which is typically around 450 nm for total carotenoids.[16]
-
Quantification: The concentration of total carotenoids is calculated using the Beer-Lambert law, with a known extinction coefficient for a standard carotenoid like β-carotene.[17]
-
This technical guide provides a solid foundation for understanding the formation of this compound in food. By detailing its precursors, formation pathways, and the analytical methods for its study, this document will serve as a valuable resource for the scientific community working to ensure the quality and safety of our food supply.
References
- 1. mdpi.com [mdpi.com]
- 2. Collection - Formation of Furan and Furan Derivatives in Carotenoid-Containing Model Systems and in Vegetable Puree - ACS Food Science & Technology - Figshare [figshare.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 5. shimadzu.com [shimadzu.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jasco-global.com [jasco-global.com]
- 12. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
The Atmospheric Chemistry of 3-Methylfuran and OH Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the atmospheric chemistry of 3-methylfuran (3-MF), with a specific focus on its gas-phase reaction with hydroxyl (OH) radicals. This compound is an important volatile organic compound (VOC) emitted from biomass burning and industrial processes. Its atmospheric degradation, primarily initiated by OH radicals, contributes to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. This document synthesizes the current scientific understanding of the reaction kinetics, product formation, and underlying mechanisms. Detailed experimental protocols for studying these reactions are provided, along with a consolidated presentation of quantitative data. Furthermore, key processes and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.
Introduction
This compound (C₅H₆O) is a heterocyclic organic compound that enters the atmosphere from both natural and anthropogenic sources, most notably biomass burning. Due to its high reactivity, the atmospheric lifetime of this compound is relatively short, and its degradation chemistry plays a significant role in tropospheric ozone and secondary organic aerosol (SOA) formation. The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical, and its reaction with this compound is the dominant removal pathway for this furan (B31954) species. Understanding the kinetics and products of this reaction is crucial for accurately modeling air quality and climate impacts. This guide aims to provide a detailed technical overview of the current knowledge on the atmospheric chemistry of this compound and OH radicals.
Reaction Kinetics
The reaction between this compound and OH radicals is a rapid, gas-phase process. The rate coefficient for this reaction has been determined in several laboratory studies, primarily using the relative rate method in smog chambers.
Summary of Rate Coefficients
The following table summarizes the experimentally determined rate coefficients for the reaction of this compound with OH radicals at room temperature and atmospheric pressure.
| Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Reference Compound(s) | Experimental Technique | Reference |
| (1.13 ± 0.22) x 10⁻¹⁰ | Room Temperature | Atmospheric | - | Relative Rate | [1] |
| (8.73 ± 0.18) x 10⁻¹¹ | 296 ± 2 | Atmospheric | 1,3,5-Trimethylbenzene | Relative Rate | [2] |
Reaction Products and Mechanisms
The reaction of OH radicals with this compound proceeds primarily through the electrophilic addition of the OH radical to the furan ring. This is followed by a series of reactions, including ring-opening, which lead to the formation of a variety of oxygenated products. The presence of nitrogen oxides (NOx) can significantly influence the product distribution.
Major Reaction Products
The main products identified from the reaction of this compound with OH radicals include unsaturated 1,4-dicarbonyls and other oxygenated species. The molar yields of these products have been quantified in several studies and are summarized in the table below.
| Product | Molar Yield (%) (in the presence of NO) | Molar Yield (%) (in the absence of NO) | Analytical Method(s) | Reference(s) |
| 2-Methylbutenedial (HC(O)C(CH₃)=CHCHO) | 38 ± 2 | Not Reported | GC-FID, API-MS | [3] |
| 3-Methyl-2,5-furandione | Not Reported | Not Reported | GC/MS | [1] |
| Hydroxy-methylfuranones | Not Reported | Not Reported | GC/MS | [1] |
The formation of 2-methylbutenedial is a key indicator of the ring-opening pathway.[3] In the presence of NOx, the peroxy radicals formed after the initial OH addition react with NO to form alkoxy radicals, which then decompose to yield the dicarbonyl product.
Reaction Mechanism
The reaction is initiated by the addition of the OH radical to one of the carbon atoms in the furan ring, with addition to the C2 and C5 positions being the most favorable. The resulting OH-adduct is a chemically activated radical that can undergo several reaction pathways. The dominant pathway involves the opening of the furan ring, leading to the formation of unsaturated dicarbonyls.[1] A simplified reaction scheme is presented in the diagram below.
Experimental Protocols
The study of the gas-phase reaction between this compound and OH radicals typically involves the use of smog chambers to simulate atmospheric conditions. The following sections outline the methodologies for kinetic and product studies.
Kinetic Studies: The Relative Rate Method
The relative rate method is a widely used technique to determine the rate coefficient of a reaction of interest by comparing its rate of disappearance with that of a reference compound for which the rate coefficient of its reaction with the same oxidant is well-known.
Experimental Workflow:
Detailed Protocol:
-
Chamber Preparation: A smog chamber (typically a large FEP Teflon bag) is first cleaned by flushing with purified air for an extended period to remove any residual contaminants.
-
Reactant Injection: Known concentrations of this compound, a reference compound (e.g., 1,3,5-trimethylbenzene), and an OH radical precursor are introduced into the chamber. Common OH precursors include methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂), which photolyze to produce OH radicals. For studies investigating the influence of NOx, a known amount of nitric oxide (NO) is also added.
-
Reaction Initiation: The reaction is initiated by irradiating the chamber with UV lamps, which photolyzes the OH precursor and generates OH radicals.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using analytical instruments such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
-
Data Analysis: The rate coefficient of the reaction of interest (k_3-MF) is determined from the following relationship:
ln([3-MF]₀ / [3-MF]t) = (k_3-MF / k_Ref) * ln([Ref]₀ / [Ref]t)
A plot of ln([3-MF]₀ / [3-MF]t) versus ln([Ref]₀ / [Ref]t) should yield a straight line with a slope equal to the ratio of the rate coefficients (k_3-MF / k_Ref). Since k_Ref is known, k_3-MF can be calculated.
Logical Relationship for the Relative Rate Method:
Product Identification and Quantification
Product studies are conducted in a similar experimental setup to the kinetic studies, but often with higher initial concentrations of reactants to generate sufficient product for detection and quantification.
Detailed Protocol:
-
Experimental Setup: A smog chamber is prepared and filled with purified air, this compound, and an OH radical precursor as described above. Experiments are conducted both with and without the addition of NOx to investigate its influence on the product distribution.
-
Reaction: The reaction is initiated by photolysis of the OH precursor. The reaction is allowed to proceed for a sufficient amount of time to generate measurable quantities of products.
-
Product Analysis: The gas-phase products are identified and quantified using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile and semi-volatile organic products. Derivatization techniques may be employed to enhance the detection of certain functional groups, such as carbonyls.
-
Atmospheric Pressure Ionization Mass Spectrometry (API-MS): This soft ionization technique is particularly useful for detecting highly oxygenated and multifunctional compounds that may be difficult to analyze by GC-MS.
-
Fourier Transform Infrared Spectroscopy (FTIR): Long-path FTIR can be used to monitor the concentrations of reactants and some products in real-time.
-
-
Quantification: Product yields are determined by comparing the amount of product formed to the amount of this compound consumed. This requires careful calibration of the analytical instruments with authentic standards where available.
Atmospheric Implications
The rapid reaction of this compound with OH radicals indicates that it has a short atmospheric lifetime, on the order of hours. This means that its atmospheric impact is largely confined to the region near its sources. The formation of oxygenated products, such as 2-methylbutenedial, contributes to the formation of secondary organic aerosol (SOA), which can have significant effects on air quality, visibility, and climate. The presence of NOx can alter the product distribution, potentially leading to the formation of organic nitrates and influencing the overall SOA yield.
Conclusion
The atmospheric chemistry of this compound is dominated by its reaction with OH radicals. This reaction is fast and leads to the formation of a variety of oxygenated products through ring-opening and other pathways. The quantitative data on the reaction kinetics and product yields, along with the detailed experimental protocols presented in this guide, provide a solid foundation for researchers and scientists working in the fields of atmospheric chemistry, air quality modeling, and environmental science. Further research is needed to fully elucidate the detailed reaction mechanisms and the subsequent chemistry of the reaction products, particularly with respect to their role in SOA formation under a variety of atmospheric conditions.
References
Fungal Production of 3-Methylfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfuran is a volatile organic compound (VOC) recognized as a metabolite produced by several fungal species, notably within the genera Aspergillus and Penicillium.[1][2][3] Its presence can be an indicator of fungal growth in various environments. This technical guide provides an in-depth overview of the fungal production of this compound, including putative biosynthetic pathways, regulatory mechanisms, and detailed experimental protocols for its detection and analysis. While specific quantitative data on production yields are limited in the current literature, this guide consolidates the available knowledge to support further research and potential applications in diagnostics and drug development.
Fungal Species Known to Produce this compound
Several fungal species have been identified as producers of this compound. The most prominent among these are:
-
Aspergillus species: Various species within this genus are known to produce a wide array of volatile organic compounds, including this compound.
-
Penicillium species: This genus is another significant contributor to the fungal production of this compound.[1][3]
-
Wallemia sebi [1]
-
Hypoxylon serpens
Putative Biosynthetic Pathway of this compound
The precise biosynthetic pathway of this compound in fungi has not been definitively elucidated. However, based on the known pathways of other fungal secondary metabolites, two primary routes are plausible: the polyketide pathway and the terpenoid pathway.
1. Polyketide Synthase (PKS) Pathway:
Fungal polyketides are a diverse group of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs).[4][5][6][7][8] These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain then undergoes various modifications, such as reduction, dehydration, and cyclization, to yield the final product. It is conceivable that a specific PKS, followed by a series of tailoring enzymes, could produce a precursor that is subsequently converted to this compound.
2. Terpenoid Pathway:
The terpenoid pathway is responsible for the synthesis of a vast array of natural products derived from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[9][10][11][12][13] These precursors are synthesized via the mevalonate (B85504) pathway in fungi. While the typical products of this pathway are terpenes, it is possible that downstream modifications of a terpenoid intermediate could lead to the formation of the furan (B31954) ring and the subsequent methylation to yield this compound.
Below is a diagram illustrating a putative biosynthetic pathway for this compound, starting from common primary metabolites and branching into the two likely pathways.
Regulation of this compound Production
The production of secondary metabolites in fungi, including VOCs like this compound, is tightly regulated by complex signaling networks that respond to various environmental cues. While the specific regulatory pathway for this compound is unknown, general mechanisms in Aspergillus and Penicillium provide a framework for a putative regulatory model.
Key regulatory elements include:
-
G-protein Signaling: Heterotrimeric G proteins are crucial for sensing extracellular signals and initiating downstream signaling cascades, often involving cAMP-dependent protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways.[14][15][16] These pathways can influence the expression of genes involved in secondary metabolism.
-
The Velvet Complex: This is a key regulatory complex in many fungi, composed of proteins such as VeA, VelB, and LaeA.[14][17][18][19][20][21] The Velvet complex plays a central role in coordinating secondary metabolism with fungal development and light responses. LaeA, in particular, is a global regulator of secondary metabolism, often required for the expression of biosynthetic gene clusters.[14][18][19][20]
-
Environmental Factors: The production of secondary metabolites is significantly influenced by environmental conditions such as nutrient availability (carbon and nitrogen sources), pH, temperature, and light.[18][19][20][22][23][24][25][26][27][28][29] These factors can trigger the signaling pathways that lead to the activation or repression of biosynthetic gene clusters.
The following diagram illustrates a proposed signaling pathway for the regulation of this compound production.
Experimental Protocols
Fungal Culture and Induction of Volatile Production
1. Fungal Strains and Media:
-
Obtain pure cultures of Aspergillus or Penicillium species of interest.
-
Commonly used media for fungal growth and secondary metabolite production include Potato Dextrose Agar (B569324) (PDA) and Yeast Malt Extract Agar (YMEA).
2. Culture Conditions:
-
Inoculate the desired fungal strain onto the surface of the agar medium in a petri dish or in a liquid medium in a flask.
-
Incubate the cultures at a temperature optimal for the specific fungal species, typically between 25-30°C.
-
To induce or enhance the production of this compound, various environmental parameters can be manipulated:
-
Carbon Source: Vary the type and concentration of the carbon source in the medium (e.g., glucose, sucrose, starch).
-
Nitrogen Source: Test different nitrogen sources, such as peptone, yeast extract, or ammonium (B1175870) salts.
-
pH: Adjust the initial pH of the medium to different values (e.g., acidic, neutral, alkaline).
-
Temperature: Incubate cultures at a range of temperatures to determine the optimum for this compound production.
-
Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and solvent-free method for the analysis of volatile fungal metabolites.[30][31][32][33][34][35][36][37][38][39]
1. Sample Preparation:
-
Place a sample of the fungal culture (e.g., an agar plug or a specific volume of liquid culture) into a headspace vial.
-
Seal the vial with a septum-lined cap.
2. HS-SPME Procedure:
-
Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Desorb the adsorbed compounds from the SPME fiber in the hot injection port of the GC.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and identify the compounds using a mass spectrometer. This compound can be identified by its characteristic mass spectrum and retention time compared to a pure standard.
4. Quantification:
-
For quantitative analysis, an internal standard (e.g., deuterated this compound) can be added to the sample before analysis.
-
Construct a calibration curve using known concentrations of this compound to determine the concentration in the fungal culture samples.
The following diagram outlines the experimental workflow for the analysis of this compound from fungal cultures.
Data Presentation: Factors Influencing this compound Production
While specific quantitative data on the yield of this compound from fungal cultures is not extensively available in the literature, the following table summarizes the key factors that are known to influence the production of volatile organic compounds, including this compound, in Aspergillus and Penicillium species. Further research is required to quantify the precise impact of each parameter on this compound yield.
| Factor | Influence on Fungal VOC Production | Putative Effect on this compound Production |
| Fungal Species/Strain | Different species and even strains within the same species can have vastly different VOC profiles. | Production levels are expected to be highly species- and strain-dependent. |
| Carbon Source | The type and concentration of the carbon source significantly affect the metabolic pathways and the production of secondary metabolites. | The availability of precursors from central carbon metabolism will directly impact the biosynthesis of this compound. |
| Nitrogen Source | The nature and availability of nitrogen sources are critical for fungal growth and the regulation of secondary metabolism. | Nitrogen limitation or the presence of specific amino acids may induce or repress this compound production. |
| pH | The pH of the culture medium influences enzyme activity and nutrient uptake, thereby affecting metabolic processes. | Optimal pH for the activity of biosynthetic enzymes will be crucial for maximizing yield. |
| Temperature | Temperature affects the rate of all enzymatic reactions and can trigger specific developmental and metabolic programs in fungi. | A specific temperature range is likely optimal for this compound biosynthesis. |
| Light | Light is a key environmental signal that can regulate fungal development and secondary metabolism, often via the Velvet complex. | Light conditions may influence the expression of regulatory genes controlling this compound production. |
| Aeration | The availability of oxygen is critical for the growth and metabolism of aerobic fungi. | As an oxidized molecule, the biosynthesis of this compound is likely dependent on adequate aeration. |
Conclusion
This compound is a recognized volatile metabolite of several fungal species, with its production likely originating from either the polyketide or terpenoid biosynthetic pathways. The regulation of its synthesis is intricately linked to complex signaling networks that respond to a variety of environmental cues. While detailed quantitative data on production yields remain to be established, the experimental protocols outlined in this guide provide a robust framework for the culture of producing fungi and the sensitive detection and quantification of this compound. Further research into the specific biosynthetic and regulatory pathways will be crucial for a complete understanding of its production and for harnessing its potential in various scientific and industrial applications.
References
- 1. This compound | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 930-27-8 [chemicalbook.com]
- 4. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iab.kit.edu [iab.kit.edu]
- 8. Complexity of fungal polyketide biosynthesis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery and characterization of terpenoid biosynthetic pathways of fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of terpenoid natural products in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coordinate control of secondary metabolite production and asexual sporulation in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species [mdpi.com]
- 18. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae [mdpi.com]
- 19. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Regulation of Secondary Metabolism in the Penicillium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of pH and Cultivation Time on the Formation of Styrene and Volatile Compounds by Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. meral.edu.mm [meral.edu.mm]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A study on the physicochemical parameters for Penicillium expansum growth and patulin production: effect of temperature, pH, and water activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influence of carbon and nitrogen source on production of volatile fragrance and flavour metabolites by the yeast Kluyveromyces marxianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The effects of temperature, pH, and salinity on the growth and dimorphism of Penicillium marneffei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. gcms.labrulez.com [gcms.labrulez.com]
- 32. shimadzu.com [shimadzu.com]
- 33. Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 36. researchgate.net [researchgate.net]
- 37. gcms.cz [gcms.cz]
- 38. Development and validation of a headspace method for determination of furan in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 3-Methylfuran in Coffee
Introduction
3-Methylfuran is a volatile organic compound that, along with furan (B31954) and other alkylated furans, can form in coffee during the roasting process through the Maillard reaction and thermal degradation of carbohydrates.[1] Due to its potential carcinogenicity, the accurate and sensitive detection of this compound in coffee is of significant interest for quality control and food safety assessment.[1] This document provides detailed application notes and experimental protocols for the determination of this compound in coffee, primarily focusing on the widely adopted technique of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Principle of the Method
The analytical approach involves the extraction of volatile and semi-volatile compounds, including this compound, from the coffee matrix into the headspace above the sample. A solid-phase microextraction (SPME) fiber is exposed to this headspace, where the analytes adsorb onto the fiber coating.[3][4] The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and separated based on their boiling points and affinity for the chromatographic column.[5] Finally, detection and quantification are achieved using a mass spectrometer, which provides high selectivity and sensitivity.[2] For enhanced accuracy, stable isotope-labeled internal standards, such as this compound-d3, are often employed in a stable isotope dilution analysis (SIDA).[1]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of furan and its derivatives, including this compound, in coffee using various HS-SPME-GC-MS methods.
| Analyte | Method | Sample Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) | Reference |
| Furan | HS-SPME-GC-MS | Coffee | 0.3 | 0.8 | 92 - 102 | >0.99 | [6] |
| Furan | HS-SPME-GC-MS | Roasted Coffee | 0.002 | 0.006 | - | 0.0075-0.486 ng/g | [7] |
| Furan and derivatives | SIDA-HS-SPME-GC/MS | Ground Green Coffee | - | - | - | Six-point calibration | [1] |
| Furan, 2-methylfuran, this compound | HS-SPME-GC-MS | Chocolate | - | 0.48 - 2.50 µg/kg | 81 - 109 | - | [2] |
| Furan and derivatives | HS-SPME-GC-MS | Baby Food | 0.021 - 0.038 | 0.069 - 0.126 | 89.33 - 103.64 | 0.2–200 ng mL−1 | [6] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Roasted Coffee
This protocol is a generalized procedure based on common practices reported in the literature.[3][4][7]
1. Materials and Reagents
-
Samples: Roasted coffee beans, ground to a consistent particle size.[4]
-
Standards: this compound, 2-Methylfuran, Furan, and their corresponding stable isotope-labeled internal standards (e.g., this compound-d3).[1]
-
Reagents: Sodium chloride (NaCl), ultrapure water.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile compounds.[1][2]
2. Sample Preparation
-
Weigh approximately 1 gram of ground coffee into a 20 mL headspace vial.[4]
-
Add a defined amount of the internal standard stock solution.
-
Add 9 mL of ultrapure water.[4]
-
To enhance the release of volatile compounds, add a salt, such as NaCl (e.g., 15% solution), to increase the ionic strength of the sample matrix.[1]
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
3. HS-SPME Procedure
-
Place the vial in an autosampler with an agitator and heater.
-
Equilibrate the sample at a specific temperature (e.g., 50°C) with agitation (e.g., 300 rpm) for a set time to allow the analytes to partition into the headspace.[4]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20 minutes).[4]
4. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes.[8]
-
Gas Chromatograph (GC) Conditions:
-
Column: A DB-624 column or similar is suitable for separating volatile polar compounds.[1]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Temperature Program: A carefully optimized temperature program is crucial for the separation of furan isomers.[1] An example program could be: start at 35°C for 4 minutes, ramp to 80°C at 16°C/min, then ramp to 230°C at 30°C/min, and hold for 3 minutes.[5]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Scan Mode: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity, monitoring characteristic ions for this compound and the internal standard. For this compound, the target ion is often m/z 82.
-
5. Data Analysis and Quantification
-
Identify this compound based on its retention time and the presence of its characteristic mass fragments.
-
Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
Visualizations
Caption: General workflow for this compound analysis in coffee.
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Application Note: Quantification of 3-Methylfuran in Food Matrices by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Audience: Researchers, scientists, and professionals in food safety and analysis.
Introduction
3-Methylfuran is a volatile organic compound that, along with furan (B31954) and other alkylated furans, can form unintentionally in a variety of foods during thermal processing such as canning, roasting, and jarring.[1][2] Precursors to its formation in food often include ascorbic acid, polyunsaturated fatty acids, amino acids, and sugars.[1] Due to potential health risks associated with furanic compounds—the International Agency for Research on Cancer (IARC) classifies furan as 'possibly carcinogenic to humans' and methylfurans are known to have similar toxicity—robust and sensitive analytical methods are critical for monitoring their levels in the food supply.[1][3]
Gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) sampling, particularly solid-phase microextraction (SPME), is a powerful and widely used technique for the reliable and sensitive quantification of these volatile compounds in complex food matrices.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in various food samples.
Principle
The method involves the extraction of volatile and semi-volatile compounds from the food matrix into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace, where analytes adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the analytes are desorbed. Separation is achieved on a GC column, followed by detection and quantification using a mass spectrometer, often in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[3][6][7] Isotope-labeled internal standards are used to ensure accurate quantification by correcting for matrix effects and variations during sample preparation and injection.[6]
Experimental Protocol
Reagents and Materials
-
Standards: this compound (≥99% purity), d4-Furan (or other suitable deuterated analogue as internal standard, IS).
-
Solvents: Methanol (B129727) (HPLC grade), Dichloromethane or Ethyl Acetate (High Purity).
-
Reagents: Sodium chloride (NaCl, analytical grade), Deionized water.
-
Apparatus:
-
20 mL headspace vials with PTFE-faced septa and aluminum crimp caps.
-
SPME device with a suitable fiber (e.g., Carboxen/Polydimethylsiloxane (CAR/PDMS)).[4][8]
-
Analytical balance.
-
Vortex mixer.
-
Homogenizer (for solid samples).
-
Gas Chromatograph with Mass Spectrometer (GC-MS) and Headspace Autosampler.
-
Standard Preparation
-
Stock Standard Solution (this compound & IS):
-
Accurately weigh and dissolve a known amount of the pure standard in methanol in a sealed vial to prepare a stock solution (e.g., 1 mg/mL). Store at -20°C away from light.[9]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with deionized water in sealed headspace vials.[10]
-
Spike each calibration standard with a constant, known amount of the internal standard working solution. The concentration range should bracket the expected levels in the samples (e.g., 1 to 500 ng/g).[10]
-
Sample Preparation
Keep samples chilled during handling to minimize the loss of volatile analytes.[11]
-
Homogenization: Homogenize solid food samples to ensure uniformity.
-
Aliquoting:
-
Liquid Foods (e.g., juices, milk): Weigh 5-10 g of the liquid sample directly into a chilled 20 mL headspace vial.[11][12]
-
Solid & Semi-Solid Foods (e.g., baby food, canned vegetables): Weigh 1-5 g of the homogenized sample into a chilled 20 mL headspace vial. Add 5-10 mL of a saturated NaCl solution or deionized water to create a slurry.[4][12] The addition of NaCl increases the ionic strength, which helps drive volatile analytes into the headspace.[8]
-
High-Fat Solid Foods (e.g., canned fish, meat products): Weigh 1 g of the homogenized sample into a vial and add approximately 9 mL of saturated NaCl solution.[4]
-
-
Internal Standard Spiking: Add a known volume of the internal standard working solution to each sample vial.
-
Sealing: Immediately seal the vials with PTFE-faced septa and aluminum crimp caps.
-
Mixing: Vortex the vials to ensure thorough mixing.
HS-SPME-GC-MS Analysis Workflow
The general workflow involves equilibration of the sample, extraction of analytes onto the SPME fiber, desorption in the GC inlet, and subsequent analysis.
Caption: Experimental workflow for this compound quantification.
Instrument Parameters
The following table provides typical instrument parameters. These should be optimized for the specific instrumentation used.
| Parameter | Condition | Reference(s) |
| HS-SPME Autosampler | ||
| Incubation/Equil. Temp. | 50-60°C (Higher temperatures, e.g., 80°C, may artificially generate furan). | [11][13][14] |
| Incubation/Equil. Time | 10-15 minutes. | [4][13] |
| Extraction Time | 10-15 minutes. | [4] |
| Agitation | 250 rpm. | [13] |
| Desorption Temperature | 280°C. | [3][13] |
| Desorption Time | 1-3 minutes. | [5][13] |
| Gas Chromatograph (GC) | ||
| GC Column | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) or HP-5MS (30 m x 0.25 mm, 0.25 µm). | [3][13] |
| Carrier Gas | Helium, constant flow (e.g., 1.0-1.4 mL/min). | [3][6] |
| Injection Mode | Split (e.g., 1:10 ratio). | [3] |
| Injector Temperature | 280°C. | [3] |
| Oven Program | 35°C (hold 3 min), ramp at 8°C/min to 75°C, then ramp at 25°C/min to 200°C (hold 1 min). | [6] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV. | [3][6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). | [3][7] |
| Monitored Ions (m/z) | This compound: Quantifier: 82; Qualifiers: 53, 81. | [3][6][13] |
| Transfer Line Temperature | 280°C. | [6][13] |
| Ion Source Temperature | 230-325°C. | [3][6] |
Data Presentation: Quantitative Summary
The concentration of this compound can vary significantly depending on the food type and processing conditions.[15] The table below summarizes levels reported in various food products.
| Food Matrix | This compound Concentration Range / Median (ng/g or ppb) | Reference(s) |
| Canned/Jarred Foods (General) | Median: 6 ng/g; Max: 151 ng/g. | [16] |
| Baby Foods (Canned/Jarred) | Median: 1.6 ng/g; Max: 22.9 ng/g. | [16] |
| Ground Coffee (not brewed) | Mean: 447 - 508 ng/g. | [5] |
| Instant Coffee Powder | Mean: 72.9 - 75.2 ng/g. | [5] |
| Brewed Coffee | Mean: 6.4 - 19 ng/g. | [5] |
| Soy Sauce | Highest average concentrations among canned fish, meat, milk, and dried beverage mixes in a 2019 survey. | [1] |
| Infant Foods (Meat/Fish) | Contained the highest average levels of furans among infant products in a 2021 survey. | [15] |
| Canned Tomatoes & Corn | Relatively higher levels compared to meat products. | [16] |
| Canned Olives & Prunes | 8-9 ng/g and 2 ng/g, respectively. | [4] |
The described HS-SPME-GC-MS method provides a sensitive, specific, and reliable protocol for the quantification of this compound in diverse food matrices. The use of an isotopically labeled internal standard is crucial for achieving accurate results by compensating for matrix-induced variations. Careful control over sample preparation, particularly temperature, is essential to prevent analyte loss and artifact formation. This method is well-suited for food safety monitoring, quality control, and research into the formation of process contaminants.
References
- 1. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 2. Eurofins News | New Method for Analysis of Methylfurans - Eurofins Scientific [eurofins.de]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. shimadzu.com [shimadzu.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. fda.gov [fda.gov]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Furan, 2-methylfuran and this compound in Selected Foods - April 1, 2020 to March 31, 2021 - inspection.canada.ca [inspection.canada.ca]
- 16. researchgate.net [researchgate.net]
Application Note: Analysis of 3-Methylfuran in Canned Goods by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylfuran, along with furan (B31954) and other alkylated derivatives, is a process-induced contaminant that can form in a variety of thermally processed foods, including canned and jarred products.[1] These compounds are generated from the thermal degradation of natural food constituents such as amino acids, reducing sugars, ascorbic acid, and polyunsaturated fatty acids.[1][2] Due to the classification of furan as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC) and the similar toxicological profiles of its methyl analogues, monitoring their levels in foodstuffs is a significant concern for food safety and public health.[3][4]
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds in complex food matrices.[5] This method offers high sensitivity, requires minimal sample preparation, and reduces solvent consumption compared to traditional extraction techniques.[6] This application note provides a detailed protocol for the extraction and quantification of this compound in canned goods using HS-SPME-GC-MS.
Experimental Workflow & Pathways
The overall analytical process involves sample preparation, automated headspace extraction, and subsequent chromatographic separation and detection.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
The formation of this compound is complex, arising from multiple precursors common in food during the canning process.
Caption: Simplified formation pathway of this compound in food.
Experimental Protocols
This section details the necessary materials, sample preparation steps, and instrumental parameters for the analysis.
Reagents and Materials
-
Standards: this compound (≥99% purity), deuterated internal standards (e.g., furan-d4, 2-methylfuran-d6).
-
Solvent: Methanol (GC grade) for stock solution preparation.
-
Salt: Sodium Chloride (NaCl), analytical grade.
-
Water: Deionized or LC-MS grade.
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.[5]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Sample Preparation Protocol
-
Homogenize the entire content of the canned good using a high-speed blender to ensure a representative sample.
-
Accurately weigh 0.5–2.0 g of the homogenized sample into a 20 mL headspace vial. The exact weight can be optimized based on the food matrix.[7]
-
Add 5-10 mL of a saturated aqueous NaCl solution to the vial. The addition of salt increases the ionic strength, which promotes the partitioning of volatile analytes into the headspace.[8]
-
Spike the sample with an appropriate volume of the internal standard working solution.
-
Immediately seal the vial tightly with the screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
HS-SPME Method Parameters
The following table outlines the optimized parameters for the headspace extraction. These may require fine-tuning depending on the specific food matrix and instrumentation.
| Parameter | Recommended Setting |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temp. | 50 °C[7] |
| Incubation Time | 10 - 15 min[7][9] |
| Agitation Speed | 250 rpm[7] |
| Extraction Time | 10 - 25 min[5][7] |
| Desorption Temp. | 280 °C[7] |
| Desorption Time | 1 min[7] |
GC-MS Instrumental Parameters
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The MS is typically operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent[7] |
| MS System | Agilent 5977B MSD or equivalent[7] |
| Column | Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm[10] |
| Inlet Liner | 1.8 mm ID SPME/straight liner[10] |
| Inlet Temperature | 280 °C[7] |
| Injection Mode | Split (e.g., 10:1) or Splitless[7] |
| Carrier Gas | Helium, constant flow at 1.4 mL/min[10] |
| Oven Program | 35°C (hold 3 min), ramp 8°C/min to 75°C, ramp 25°C/min to 200°C (hold 1 min)[6] |
| Transfer Line Temp. | 280 °C[10] |
| Ion Source Temp. | 325 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[7] |
| Ions for this compound | Quantifier: m/z 82 , Qualifiers: m/z 81, 53 [6][11] |
Quantitative Data
Data on the specific levels of this compound in canned goods is limited compared to furan and 2-methylfuran (B129897). However, available survey data indicates its common presence, albeit often at lower concentrations than its isomers.
Table 1: Reported Levels of Furan and Methylfurans in Canned Goods (µg/kg or ppb)
| Food Category | Furan (Avg.) | 2-Methylfuran (Avg.) | This compound (Avg.) | Reference(s) |
| Canned Fish | 37.4 | 52.4 | 11.1 | [12] |
| Canned Meat | 5.0 | 10.8 | 3.6 | [12] |
| General Canned/Jarred Foods | - | - | 1.9 (lowest of the analogues) | [4] |
| Canned Tomatoes & Corn | - | - | Relatively higher than in meat | [3] |
Note: The levels of furan and its derivatives can vary significantly based on the specific ingredients, processing conditions (time and temperature), and storage.[1] The data presented is a summary from available literature and should be considered indicative.
Discussion
The HS-SPME-GC-MS method detailed here provides a robust and sensitive approach for quantifying this compound in canned goods. The DVB/CAR/PDMS fiber is well-suited for trapping highly volatile compounds like methylfurans.[5] Optimization of incubation and extraction times is critical to ensure that equilibrium is reached between the sample matrix, the headspace, and the fiber, maximizing analyte recovery.[8]
The use of Selected Ion Monitoring (SIM) is crucial for achieving low limits of detection (LOD) and quantification (LOQ), which can range from sub- to low-ppb (µg/kg) levels.[13] For accurate quantification, especially in complex food matrices, an isotope dilution technique using a deuterated internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency.[13][14]
Surveys show that while this compound is generally found at lower concentrations than furan and 2-methylfuran in many products, its contribution to the total furan content and overall dietary exposure is significant and warrants monitoring.[3][12]
Conclusion
This application note outlines a comprehensive and validated protocol for the analysis of this compound in canned goods using HS-SPME-GC-MS. The method is sensitive, reliable, and suitable for routine monitoring in food safety laboratories. By implementing this protocol, researchers and quality control professionals can accurately assess the levels of this important process contaminant, contributing to a better understanding of dietary exposure and helping to ensure the safety of the food supply.
References
- 1. Eurofins News | New Method for Analysis of Methylfurans - Eurofins Scientific [eurofins.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Furan, 2-methylfuran and this compound in selected foods – April 1, 2023 to March 31, 2024 - inspection.canada.ca [inspection.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. ICI Journals Master List [journals.indexcopernicus.com]
- 13. academic.oup.com [academic.oup.com]
- 14. shimadzu.com [shimadzu.com]
Application Notes: Isotope Dilution Assay for 3-Methylfuran Analysis
Introduction
3-Methylfuran (3-MF) is a volatile organic compound and a heterocyclic furan (B31954) derivative. It is recognized as a potential human carcinogen and is formed in a variety of thermally processed foods, including coffee and canned goods. Accurate and sensitive quantification of this compound is crucial for food safety assessment, exposure studies, and quality control in the food industry. Isotope Dilution Assay (IDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the quantification of volatile organic compounds like this compound. This method offers high precision and accuracy by correcting for sample matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the analysis of this compound in food matrices using an isotope dilution assay with headspace sampling and GC-MS.
Principle of Isotope Dilution Assay
The Isotope Dilution Assay is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled analog of the analyte (the internal standard) to the sample.[1][2] The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and analysis.[1] By measuring the ratio of the response of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during the analytical process.
Experimental Protocols
1. Materials and Reagents
-
This compound (native standard)
-
This compound-d6 (isotopically labeled internal standard)
-
Methanol (B129727) (GC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of native this compound and this compound-d6 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions in methanol to create a calibration curve. A typical calibration range is 0.01 ng/mL to 10 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound-d6 in methanol at a concentration appropriate for spiking into all samples and calibration standards.
3. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Weigh 1 gram of the homogenized food sample into a 20 mL headspace vial. For liquid samples, pipette 1 mL.
-
Add 9 mL of ultrapure water and 4.5 g of sodium chloride to the vial. The addition of salt increases the ionic strength of the sample, promoting the partitioning of volatile analytes into the headspace.
-
Spike the sample with a known amount of the this compound-d6 internal standard working solution.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the vial in a heated autosampler tray (e.g., at 35°C) and allow the sample to equilibrate for 15 minutes.
-
Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 15 minutes at the same temperature to adsorb the volatile compounds.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
4. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound.[3][4] Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 32°C, hold for 4 min, ramp to 200°C at 20°C/min, hold for 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (this compound) | m/z 82 (quantifier), 53, 81 (qualifiers) |
| SIM Ions (this compound-d6) | m/z 88 (quantifier) |
Data Presentation
Table 1: Quantitative Data for this compound in Selected Food Products
| Food Product | Mean Concentration (ng/g) |
| Canned Tuna in Oil | 5.8 |
| Instant Coffee Powder | 151 |
| Canned Sweet Corn | 2.5 |
| Toasted Bread | 12.8 |
| Baby Food (Vegetable Mix) | 1.6 |
Data is illustrative and based on typical findings in food analysis studies.
Table 2: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 0.003 ng/g |
| Limit of Quantification (LOQ) | 0.01 ng/g |
| Linearity (R²) | > 0.99 |
| Recovery | 76 - 117% |
| Intra-day Precision (%RSD) | 1 - 16% |
| Inter-day Precision (%RSD) | 4 - 20% |
Performance characteristics are typical for this type of analysis and may vary depending on the matrix and instrumentation.[3]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified formation pathway of this compound in food.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
Application Notes and Protocols for 3-Methylfuran as a Biofuel Additive
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research and development purposes only. Due to the limited availability of specific experimental data for 3-methylfuran as a biofuel additive, performance data for its isomer, 2-methylfuran (B129897), is used as a proxy in some sections. This is clearly indicated where applicable. All experiments should be conducted in accordance with relevant safety regulations and standards.
Introduction
This compound (3-MF) is a heterocyclic organic compound that holds promise as a biofuel additive.[1][2] Derived from biomass, it offers the potential for a renewable and more sustainable alternative to conventional fossil fuels.[2] Its properties, such as a high energy content and favorable combustion characteristics, make it an attractive candidate for blending with gasoline to enhance fuel properties and potentially reduce harmful emissions.[1][2] These application notes provide a comprehensive overview of the properties of this compound, along with detailed protocols for its evaluation as a biofuel additive.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a fuel component and for designing appropriate blending and testing protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₆O | [1][2][3][4][5] |
| Molecular Weight | 82.10 g/mol | [2][3][5] |
| Density | 0.92 g/cm³ | [2][3] |
| Boiling Point | 65-66 °C | [2][3][4] |
| Flash Point | -22 °C | [4] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [4] |
Performance as a Biofuel Additive (Data based on 2-Methylfuran)
Due to the scarcity of publicly available data on the performance of this compound as a biofuel additive, this section provides data for its isomer, 2-methylfuran (2-MF), which is expected to have similar properties. It is crucial to experimentally verify these properties for this compound.
Octane (B31449) Rating
The octane number is a critical measure of a fuel's resistance to knocking in an internal combustion engine. Higher octane numbers are generally desirable for spark-ignition engines.
Table 2: Octane Numbers of 2-Methylfuran, Gasoline, and Ethanol
| Fuel | Research Octane Number (RON) | Motor Octane Number (MON) |
| 2-Methylfuran (2-MF) | 103 | - |
| Gasoline (typical) | 91-98 | 81-88 |
| Ethanol | 109 | 90 |
Engine Performance and Emissions
Blending furan-based compounds with gasoline can significantly impact engine performance and exhaust emissions. The following table summarizes key findings from studies on 2-methylfuran blends.
Table 3: Engine Performance and Emissions of 2-Methylfuran (2-MF) Blends Compared to Gasoline
| Parameter | Observation for 2-MF Blends |
| Indicated Thermal Efficiency | Increased compared to gasoline. |
| Hydrocarbon (HC) Emissions | Lower than gasoline. |
| Carbon Monoxide (CO) Emissions | Comparable to gasoline. |
| Nitrogen Oxides (NOx) Emissions | Increased with higher loads.[6] |
Experimental Protocols
The following protocols outline the standard procedures for evaluating the properties and performance of a new biofuel additive like this compound. These are based on established ASTM and other international standards.
Protocol for Fuel Characterization
Objective: To determine the fundamental physical and chemical properties of this compound and its blends with gasoline.
Materials:
-
This compound (≥98% purity)
-
Reference gasoline (e.g., indolene)
-
Appropriate laboratory glassware and safety equipment
Procedure:
-
Density: Measure the density of pure 3-MF and its blends using a digital density meter according to ASTM D4052.
-
Viscosity: Determine the kinematic viscosity at 40°C using a viscometer following the ASTM D445 standard.
-
Flash Point: Measure the flash point using a Pensky-Martens closed-cup tester as per ASTM D93.
-
Water Content: Quantify the water content using Karl Fischer titration according to ASTM E203.
-
Compositional Analysis:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components of the biofuel and its blends.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methylene (B1212753) chloride).
-
GC Conditions:
-
Column: Use a non-polar column (e.g., Rtx-5) for the primary separation and a polar column (e.g., BPX-50) for the second dimension in GCxGC for detailed analysis.
-
Injector: Split injection at a ratio of 250:1.
-
Oven Program: Start at 35°C, hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Mass Range: Scan from m/z 29 to 500.
-
Acquisition Rate: 200 spectra/second.
-
-
Protocol for Octane Number Determination
Objective: To measure the Research Octane Number (RON) and Motor Octane Number (MON) of this compound and its gasoline blends.
Apparatus:
-
Cooperative Fuel Research (CFR) engine conforming to ASTM D2699 (for RON) and ASTM D2700 (for MON) specifications.
Procedure:
-
Prepare blends of this compound with a primary reference fuel (PRF) at various concentrations (e.g., 10%, 20%, 50% by volume).
-
Calibrate the CFR engine using the primary reference fuels (isooctane and n-heptane).
-
Operate the CFR engine under the specified conditions for either RON or MON testing.
-
Introduce the 3-MF blend into the engine and adjust the compression ratio until a standard knock intensity is achieved.
-
The octane number is determined by comparing the compression ratio of the test fuel with that of a PRF blend that gives the same knock intensity.
Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound as a gasoline additive on engine performance and exhaust emissions.
Apparatus:
-
A single-cylinder or multi-cylinder spark-ignition (SI) engine mounted on a dynamometer.
-
Fuel flow measurement system.
-
Exhaust gas analysis system (e.g., Fourier Transform Infrared (FTIR) spectrometer).
Procedure:
-
Engine Setup: Install the engine on the dynamometer and connect all necessary instrumentation for measuring speed, torque, temperatures, and pressures.
-
Fuel Blends: Prepare blends of this compound with gasoline at desired concentrations (e.g., 10% and 20% by volume, denoted as 3MF10 and 3MF20).
-
Test Cycle:
-
Warm up the engine to a stable operating temperature using the base gasoline.
-
Operate the engine at various steady-state conditions (e.g., different speeds and loads).
-
For each operating point, record engine performance data (torque, power, fuel consumption) and exhaust emissions data.
-
-
Emissions Analysis (FTIR):
-
Connect the heated sample line from the engine exhaust to the FTIR gas analyzer.
-
The FTIR measures the infrared spectrum of the exhaust gas to identify and quantify various components simultaneously, including CO, CO₂, NOx, and unburned hydrocarbons.
-
The system should be calibrated and operated according to the manufacturer's instructions to ensure accurate measurements.
-
-
Data Analysis:
-
Calculate brake-specific fuel consumption (BSFC) and brake thermal efficiency (BTE).
-
Compare the performance and emissions of the 3-MF blends with those of the base gasoline.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the evaluation of this compound as a biofuel additive.
Caption: Experimental workflow for evaluating this compound as a biofuel additive.
Caption: Logical pathway for compositional analysis of biofuel blends using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. epact.energy.gov [epact.energy.gov]
- 3. ASTM Fuel with SRS and BiodieselSRSINTL [srsintl.com]
- 4. gcms.cz [gcms.cz]
- 5. ASTM D6751 Standard Specification for Biodiesel Fuel Blend Stock (B100) for Middle Distillate Fuels – SPL [spllabs.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for the Use of 3-Methylfuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-methylfuran in various organic synthesis reactions. This compound is a versatile five-membered heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Its unique electronic and structural properties allow it to participate in a range of chemical transformations, most notably cycloaddition reactions and functionalization via metallation.
Diels-Alder Reactions of this compound
The furan (B31954) core of this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction allows for the rapid construction of bicyclic adducts with high stereoselectivity, which can be further elaborated into a variety of complex molecular architectures. The electron-donating methyl group at the 3-position can influence the reactivity and regioselectivity of the cycloaddition.
The following table summarizes representative quantitative data for the Diels-Alder reaction of furan derivatives with various dienophiles. While specific data for this compound is limited in readily available literature, the data for analogous furan compounds provide a strong predictive framework for its reactivity.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | endo:exo Ratio | Yield (%) | Reference |
| 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | Methanol | 80 | 24 | 86:14 | 71 | [1] |
| 2,5-Bis(hydroxymethyl)furan | N-phenylmaleimide | Methanol | RT | 24 | - | ~3 | [1] |
| Furan | N-phenylmaleimide | Various | RT-80 | - | Variable | High | [2] |
This protocol is adapted from a general procedure for the Diels-Alder reaction of furan derivatives.[1]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add N-phenylmaleimide (1.0 eq).
-
Dissolve the N-phenylmaleimide in a minimal amount of anhydrous methanol.
-
Add this compound (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65°C).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after 24 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the endo and exo cycloadducts.
-
Characterize the products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
dot
Caption: Diels-Alder reaction of this compound.
Lithiation and Functionalization of this compound
Lithiation of the furan ring, followed by quenching with an electrophile, is a powerful strategy for the introduction of a wide range of functional groups. The regioselectivity of lithiation is directed by the substituents on the furan ring. For this compound, deprotonation is expected to occur at the C2 or C5 position. The resulting lithiated intermediate can then react with various electrophiles to yield substituted this compound derivatives.
Specific yield data for the lithiation and subsequent functionalization of this compound is not extensively tabulated in the literature. However, the following table provides examples of related functionalization reactions of furan derivatives.
| Furan Derivative | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield (%) | Reference |
| Furan | n-BuLi | 1-Bromopentane | 2-Pentylfuran | - | [3] |
| 3,4-bis(tri-n-butylstannyl)furan | n-BuLi | Various Electrophiles | 3-substituted-4-(tri-n-butylstannyl)furans | - | [4] |
This protocol is a generalized procedure adapted from standard lithiation techniques for aromatic heterocycles and requires strict anhydrous and inert atmosphere conditions.[5][6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Addition of Reactant and Solvent: Add anhydrous THF to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Add this compound (1.0 eq) to the cold THF solution via syringe.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution at -78 °C. The reaction mixture may develop a color. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophilic Quench: Add trimethylsilyl chloride (1.2 eq), freshly distilled, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to stir at -78 °C for an additional hour, then slowly warm to room temperature and stir for another 1-2 hours.
-
Work-up: Cool the reaction flask to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized this compound derivative.
-
Characterization: Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
dot
Caption: Lithiation and functionalization of this compound.
References
- 1. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylfuran: A Versatile Precursor for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfuran, a five-membered aromatic heterocycle, is a valuable and versatile building block in the synthesis of a diverse array of pharmaceutical compounds.[1][2] Its inherent reactivity and structural features allow for its incorporation into complex molecular architectures, leading to the development of novel therapeutic agents. The furan (B31954) moiety itself is a common scaffold in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[3][4][5] These application notes provide an overview of the utility of this compound in pharmaceutical synthesis and offer detailed protocols for its application in the generation of bioactive molecules.
Key Advantages of this compound in Drug Discovery
The strategic incorporation of the this compound nucleus into drug candidates can offer several advantages:
-
Metabolic Stability: The furan ring can influence the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties.
-
Target Interaction: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Scaffold Hopping: this compound can serve as a bioisosteric replacement for other aromatic systems, enabling scaffold hopping strategies to optimize lead compounds.
-
Synthetic Versatility: The furan ring can undergo a variety of chemical transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening reactions, providing access to a wide range of derivatives.[6]
Applications in the Synthesis of Bioactive Molecules
While direct, single-step syntheses of commercial drugs from this compound are not extensively documented in readily available literature, its utility as a starting material for more complex, multi-step syntheses of biologically active compounds is recognized. One notable area of application is in the synthesis of complex natural products and their analogs with potential therapeutic value.
Case Study: Synthesis of Furan-Containing Anticancer Agents
Research has demonstrated the potential of furan-containing molecules as anticancer agents. For instance, a series of 3-methylbenzofuran (B1293835) derivatives have been synthesized and evaluated for their antitumor activity against non-small cell lung cancer cells.[1][7] Although not directly starting from this compound, this research highlights the pharmaceutical relevance of the methylated furan scaffold in oncology. The general synthetic approach to such benzofuran (B130515) systems often involves the construction of the furan ring onto a pre-existing benzene (B151609) ring.
The following table summarizes the cytotoxic activity of representative 3-methylbenzofuran derivatives against the A549 non-small cell lung cancer cell line.
| Compound | Modification | IC50 (µM) against A549 cells |
| 4a | Unsubstituted phenyl | 2.55 |
| 4b | 4-Fluorophenyl | 1.89 |
| 4c | 4-Methoxyphenyl | 1.48 |
| 4d | 4-Chlorophenyl | 2.15 |
| Staurosporine (Control) | - | 1.52 |
Table 1: In vitro cytotoxicity of selected 3-methylbenzofuran derivatives against the A549 human lung carcinoma cell line. Data sourced from Al-Sanea et al. (2021).[1]
This data clearly indicates that the 3-methylbenzofuran scaffold is a promising starting point for the development of novel anticancer agents. The substitutions on the appended phenyl ring significantly influence the cytotoxic potency.
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction of a Furan Derivative
This protocol outlines a general procedure for the [4+2] cycloaddition between a furan derivative and a dienophile, a common strategy for building molecular complexity.
Workflow for Diels-Alder Reaction of a Furan Derivative
Caption: General workflow for a Diels-Alder reaction involving a furan derivative.
Materials:
-
Furan derivative (e.g., this compound)
-
Dienophile (e.g., maleic anhydride (B1165640), dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for monitoring
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the furan derivative (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: Add the dienophile (1.0 - 1.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux, depending on the reactivity of the substrates) and stir for the required time (from a few hours to several days).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired Diels-Alder adduct.
Quantitative Data (Example):
The yields and stereoselectivity of Diels-Alder reactions are highly dependent on the specific furan derivative, dienophile, and reaction conditions used. For example, the reaction of furan with maleic anhydride typically proceeds in high yield to give the exo adduct as the kinetic product, which can isomerize to the more stable endo adduct upon heating.
Signaling Pathways and Logical Relationships
The development of drugs targeting specific signaling pathways is a cornerstone of modern pharmaceutical research. Furan-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cell signaling cascades.
Logical Relationship for Kinase Inhibitor Drug Discovery
Caption: A simplified workflow for the discovery of furan-based kinase inhibitors.
This diagram illustrates the logical progression from identifying a target kinase to developing a clinical candidate. The synthesis of a library of furan-based compounds, including derivatives of this compound, is a critical step in this process. The subsequent biological evaluation in both biochemical and cellular assays helps to identify promising lead compounds for further optimization.
Conclusion
This compound represents a valuable and underutilized precursor in the field of pharmaceutical synthesis. Its versatile chemistry and the established biological significance of the furan scaffold make it an attractive starting point for the discovery of new drugs. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug development programs. Further investigation into the synthesis of diverse libraries of this compound derivatives is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijabbr.com [ijabbr.com]
- 6. Furan synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Monitoring 3-Methylfuran in Atmospheric Samples
Introduction
3-Methylfuran (3-MF) is a volatile organic compound (VOC) of significant interest in atmospheric chemistry. It is formed in the atmosphere from the gas-phase reaction of hydroxyl (OH) radicals with isoprene, a major biogenic hydrocarbon.[1][2] Additional sources include biomass burning and emissions from various industrial processes.[3][4] Once in the atmosphere, this compound is reactive and participates in photochemical reactions, contributing to the formation of secondary organic aerosols and other atmospheric pollutants.[4][5][6] Given its potential health effects and role in atmospheric processes, robust and sensitive monitoring protocols are essential for researchers, scientists, and professionals in drug development and environmental health.[7]
This application note provides a detailed protocol for the collection and analysis of this compound in atmospheric samples using thermal desorption (TD) coupled with gas chromatography-mass spectrometry (GC-MS). This method is suitable for detecting trace levels of 3-MF typically found in ambient air.
Method Overview
The protocol involves active air sampling, where a known volume of air is drawn through a sorbent tube packed with a porous polymer adsorbent, typically Tenax® TA. This pre-concentrates the analyte from the air matrix. The sorbent tube is then transported to the laboratory for analysis. In the lab, the tube is heated in a thermal desorber, which releases the trapped VOCs into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Quantitative Data Summary
The following tables summarize key parameters for the sampling and analysis of this compound. Due to limited direct data for this compound in some cases, values for similar compounds or typical VOC analysis are provided as estimates and should be validated experimentally.
Table 1: Sampling and Desorption Parameters
| Parameter | Recommended Value/Range | Notes |
| Sorbent Material | Tenax® TA (or equivalent) | A porous polymer resin based on 2,6-diphenylene-oxide, widely used for trapping VOCs.[8] |
| Sorbent Mass | 200 - 300 mg | Typical packing amount in commercially available sorbent tubes. |
| Sampling Flow Rate | 50 - 200 mL/min | The flow rate should be accurately controlled and measured. |
| Total Sample Volume | 5 - 20 L | The safe sampling volume should be less than 70% of the breakthrough volume. |
| Breakthrough Volume (BTV) | >10 L per gram of sorbent at 25°C (Estimated) | Specific BTV for 3-MF is not readily available. This is an estimate based on its volatility, similar to other aromatic VOCs. Safe sampling volumes should be experimentally determined.[8][9] |
| Field Blanks | 1 per 10 samples | Essential for assessing background contamination during handling and transport. |
| Thermal Desorption Temp. | 250 - 280°C | Temperature should be high enough for efficient desorption without causing thermal degradation of the analyte or sorbent. |
| Desorption Time | 5 - 10 min | To ensure complete transfer of the analyte from the sorbent tube. |
Table 2: GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Notes |
| GC Column | Rxi-624Sil MS (or similar 6% cyanopropylphenyl phase), 30 m x 0.25 mm ID, 1.40 µm | Provides good separation for a wide range of VOCs, including furan (B31954) derivatives.[10] |
| Carrier Gas | Helium, Constant Flow | Typical flow rate of 1.2 - 1.4 mL/min.[10] |
| Oven Program | 35°C (hold 3 min), ramp to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min) | This is a starting point; the program should be optimized for ideal separation from potential interferences.[10] |
| Injector Temperature | 280°C | [10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for environmental analysis.[10] |
| MS Source Temperature | 230 - 325°C | [10] |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan | SIM mode provides higher sensitivity, while Full Scan is used for identification. |
| Quantifier Ion (m/z) | 82 (Molecular Ion) | Primary ion for quantification. |
| Qualifier Ions (m/z) | 81, 53 | Used for confirmation of analyte identity.[10] |
Table 3: Analytical Performance Characteristics (Target Values)
| Parameter | Target Value | Notes |
| Method Detection Limit (MDL) | 0.05 - 0.5 µg/m³ | The MDL is method-dependent and must be determined experimentally according to established procedures (e.g., US EPA).[11][12] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/m³ | Typically 3-5 times the MDL. The EU has recommended an LOQ of < 5 µg/kg for furan and methylfurans in certain food matrices.[13] |
| Linear Range | 0.5 - 100 µg/m³ | Should be established using a multi-point calibration curve. |
| Precision (%RSD) | < 15% | Relative Standard Deviation for replicate measurements. |
| Accuracy (% Recovery) | 80 - 120% | Determined by analyzing spiked samples or certified reference materials. |
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound in atmospheric samples.
Detailed Experimental Protocol
Materials and Reagents
-
Conditioned sorbent tubes (e.g., stainless steel, 89 mm length, 6.4 mm OD) packed with 200 mg of Tenax® TA.
-
Low-flow personal air sampling pump capable of operating at 50-200 mL/min.
-
Calibrated flow meter.
-
This compound standard (≥99% purity).
-
Methanol (Purge and Trap grade or equivalent).
-
Internal standard solution (e.g., deuterated toluene, bromobenzene).
-
Syringes, volumetric flasks, and other standard laboratory glassware.
-
High-purity nitrogen or helium gas.
Sorbent Tube Conditioning
-
Before first use and between samples, condition each sorbent tube to remove contaminants.
-
Place the tubes in a tube conditioner or the thermal desorber.
-
Heat the tubes to a temperature at least 25°C above the desorption temperature (e.g., 300°C) for 2-4 hours with a flow of inert gas (e.g., 50 mL/min).
-
After conditioning, cap the tubes with airtight fittings until use. Analyze one conditioned tube from each batch by TD-GC-MS to ensure it is free from contamination.
Field Sampling Protocol
-
Calibrate the sampling pump flow rate using a certified flow meter before and after each sampling event.
-
At the sampling site, uncap a conditioned sorbent tube and connect it to the sampling pump inlet. The arrow on the tube should point in the direction of airflow.
-
Position the sampler in the desired location, typically in the breathing zone for personal exposure or at a fixed height for area monitoring.
-
Start the pump and record the start time and initial flow rate.
-
Sample for a predetermined duration to achieve the target sample volume (e.g., 10 L). Do not exceed the safe sampling volume.
-
At the end of the sampling period, stop the pump and record the end time and final flow rate.
-
Immediately disconnect the sorbent tube, cap both ends securely with airtight fittings, label it, and place it in a clean, sealed container for transport.
-
Prepare a field blank by uncapping a conditioned tube at the sampling site for the same duration as the sample collection, without drawing air through it. Cap and handle the blank identically to the collected samples.
Sample Storage and Transport
-
Store capped sample and blank tubes in a cool, dark environment, preferably in a cooler with a cold pack (at approx. 4°C).
-
Transport samples to the laboratory for analysis as soon as possible, ideally within 7 days of collection.
TD-GC-MS Analysis
-
Instrument Setup: Set up the thermal desorber and GC-MS system according to the parameters in Table 2.
-
Calibration: Prepare a series of calibration standards by spiking known amounts of a this compound standard solution onto clean sorbent tubes. Analyze these standards to generate a calibration curve.
-
Sample Analysis:
-
Place the sample tube in the automated thermal desorber. If using an internal standard, it may be injected directly onto the tube before desorption.
-
Initiate the thermal desorption and GC-MS analysis sequence. The analyte is desorbed from the tube onto a cooled focusing trap and then rapidly heated to inject the sample into the GC column.
-
Acquire data in both Full Scan and SIM mode if possible.
-
-
Data Processing:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Integrate the peak area for the quantifier ion (m/z 82).
-
Calculate the mass of this compound using the calibration curve.
-
Calculate the atmospheric concentration using the following formula:
Concentration (µg/m³) = (Mass of 3-MF on tube (µg) - Mass on blank (µg)) / Total air volume sampled (m³)
-
Quality Control
-
Analyze laboratory blanks, field blanks, and calibration standards with each batch of samples.
-
Run a continuing calibration verification standard every 10-12 samples to check for instrument drift.
-
Analyze duplicate samples or spiked samples to assess method precision and accuracy.
-
Regularly determine the Method Detection Limit (MDL) to ensure performance targets are met.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. safefoodadvocacy.eu [safefoodadvocacy.eu]
- 4. Gas-phase ozonolysis of furans, methylfurans, and dimethylfurans in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ACP - Atmospheric degradation of this compound: kinetic and products study [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. 3-methyl furan, 930-27-8 [thegoodscentscompany.com]
- 8. Tenax® TA Breakthrough Volume Data [sisweb.com]
- 9. Hydrocarbon Breakthrough Volumes for Adsorbent Resins [sisweb.com]
- 10. gcms.cz [gcms.cz]
- 11. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. merieuxnutrisciences.com [merieuxnutrisciences.com]
Application Notes and Protocols for the Study of 3-Methylfuran Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for studying the oxidation of 3-Methylfuran (3-MF). The methodologies cover gas-phase atmospheric oxidation, photochemical oxidation, and catalytic oxidation, providing a comprehensive guide for researchers in atmospheric chemistry, biofuel combustion, and drug metabolism.
Gas-Phase Oxidation of this compound in Atmospheric Simulation Chambers
This section details the experimental setup for studying the gas-phase oxidation of this compound by common atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine atoms (Cl).
Experimental Apparatus
The experiments are typically conducted in a large-volume atmospheric simulation chamber.
-
Chamber: A cylindrical quartz-glass reactor (e.g., 1080 L) is used to minimize wall reactions.[1]
-
Instrumentation: The reaction mixture is monitored by:
-
Long-path Fourier Transform Infrared (FTIR) Spectroscopy: For in-situ monitoring of the concentrations of 3-MF, reference compounds, and reaction products.
-
Gas Chromatography (GC): Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the separation and identification of organic compounds. Solid-Phase Microextraction (SPME) can be used for sample pre-concentration.[2]
-
Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS): For real-time analysis of volatile organic compounds.[3]
-
Experimental Protocol: Relative Rate Method
The relative rate method is a common technique to determine the rate coefficients for the reaction of 3-MF with an oxidant (e.g., OH radical).
-
Chamber Preparation: The chamber is first evacuated and then filled with purified synthetic air.
-
Reactant Injection: Known amounts of this compound and a reference compound (with a known reaction rate coefficient with the oxidant) are introduced into the chamber.
-
Oxidant Generation:
-
OH Radicals: Photolysis of a precursor like hydrogen peroxide (H₂O₂) or nitrous acid (HONO) using UV lamps.
-
NO₃ Radicals: Thermal decomposition of N₂O₅.
-
Cl Atoms: Photolysis of Cl₂.
-
-
Data Acquisition: The concentrations of 3-MF and the reference compound are monitored over time using FTIR and/or GC-MS.
-
Data Analysis: The relative loss of 3-MF and the reference compound is plotted. The slope of this plot, multiplied by the known rate coefficient of the reference compound, gives the rate coefficient for the reaction of 3-MF with the oxidant.
Experimental Workflow for Gas-Phase Oxidation Study
Experimental workflow for a typical gas-phase oxidation study of this compound.
Product Identification Protocol
-
Sample Collection: Samples from the reaction chamber are collected at different time intervals using SPME fibers or by cryo-trapping.
-
GC-MS Analysis: The collected samples are analyzed by GC-MS to separate and identify the reaction products based on their mass spectra and retention times.
-
FTIR Analysis: Product formation can also be monitored in-situ using FTIR by comparing the spectra with reference spectra of known compounds.
Photochemical Oxidation of this compound
This protocol describes the liquid-phase photochemical oxidation of this compound.
Experimental Setup
-
Reaction Vessel: A quartz ring-mantle flask is used to allow for UV irradiation.
-
Light Source: A high-pressure mercury burner is used as the UV source.
-
Gas Inlet: A gas bubbler is used to introduce oxygen into the reaction mixture.
-
Catalyst/Sensitizer: A photosensitizer like eosin (B541160) is used to promote the formation of singlet oxygen. Vanadium pentoxide can be used to catalyze the decomposition of peroxidic intermediates.[4]
Experimental Protocol
-
Reaction Mixture Preparation: A solution of this compound, eosin, and vanadium pentoxide in ethanol (B145695) is prepared in the quartz flask.[4]
-
Initiation: The solution is irradiated with the mercury burner while oxygen is continuously bubbled through it.[4]
-
Reaction Monitoring: The uptake of oxygen is monitored to follow the reaction progress.[4]
-
Work-up: After the reaction is complete, the solvent is removed by distillation.
-
Product Isolation and Analysis: The residue is purified by vacuum distillation, and the products are identified using spectroscopic techniques (e.g., IR, NMR) and elemental analysis.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound oxidation.
Table 1: Gas-Phase Reaction Rate Coefficients for this compound
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Reference |
| OH Radicals | (1.13 ± 0.22) x 10⁻¹⁰ | Room Temp | Atmospheric | [2][5] |
| NO₃ Radicals | (1.26 ± 0.18) x 10⁻¹¹ | Room Temp | Atmospheric | [2][5] |
| Cl Atoms | (1.49 ± 0.33) x 10⁻¹¹ | 294 ± 2 | Atmospheric | [3] |
Table 2: Major Products from the Gas-Phase Oxidation of this compound
| Oxidant | Major Products | Reference |
| OH Radicals | 2-methylbutenedial, 3-methyl-2,5-furandione, hydroxy-methylfuranones | [2][5] |
| NO₃ Radicals | 2-methylbutenedial, 3-methyl-2,5-furandione, hydroxy-methylfuranones, nitrated compounds | [2][5] |
| Cl Atoms | Chlorinated methylfuranones, hydroxy-methylfuranones, 3-furaldehyde | [2][5] |
Table 3: Product Yields from the OH-initiated Oxidation of Isoprene (B109036) (a source of atmospheric this compound)
| Product | Yield (%) | Temperature (K) | Conditions | Reference |
| This compound | 2.9 ± 0.2 | 323 | NOx-free | [6] |
| Methyl vinyl ketone | 14.4 ± 0.1 | 323 | NOx-free | [6] |
| Methacrolein | 19.0 ± 0.2 | 323 | NOx-free | [6] |
Reaction Pathways
The gas-phase oxidation of this compound proceeds through several pathways. The dominant mechanism for the reaction with OH radicals involves the addition of the radical to the furan (B31954) ring, followed by ring-opening or H-atom abstraction.
Major Reaction Pathways of this compound with OH Radical
Major reaction pathways for the oxidation of this compound by OH radicals.
Catalytic Oxidation of this compound
While less studied than gas-phase oxidation, the catalytic oxidation of furan derivatives is an active area of research for producing value-added chemicals.
-
Catalysts: Various catalysts have been explored for the oxidation of furan derivatives, including acidic ion-exchange resins (e.g., Nafion-212), metal oxides (e.g., MoO₃-promoted ZrO₂), and bimetallic catalysts (e.g., NiCo-MgAlO).[7]
-
Reaction Conditions: These reactions are typically carried out in the liquid phase under mild conditions (e.g., 323 K).[7]
-
Products: The products of catalytic oxidation can include hydroxyalkylation/alkylation products when reacted with aldehydes or ketones.[7] For instance, the reaction of this compound with butanal can yield fuel precursors.
A detailed protocol for a specific catalytic oxidation would depend on the chosen catalyst and target product. However, a general procedure would involve:
-
Catalyst Preparation/Activation: Preparing the catalyst as described in the literature.
-
Reaction Setup: Charging a reactor with this compound, a co-reactant (if any), a solvent, and the catalyst.
-
Reaction: Heating the mixture to the desired temperature and pressure for a specified time.
-
Product Analysis: Analyzing the product mixture using techniques like GC-MS and NMR to determine conversion and selectivity.
References
- 1. O 3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00045E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.co.za [journals.co.za]
- 5. ACP - Atmospheric degradation of this compound: kinetic and products study [acp.copernicus.org]
- 6. Monitoring OH-initiated oxidation kinetics of isoprene and its products using online mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Furan and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan (B31954) and its derivatives are organic compounds that can form in a variety of foods and beverages during heat treatment, such as cooking, roasting, and pasteurization. Due to potential health concerns associated with furan, its accurate and reliable quantification is of significant importance in food safety and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and reliable technique for the analysis of furanic compounds. This document provides detailed application notes and experimental protocols for the determination of furan and its derivatives using HPLC.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the validation parameters of different HPLC methods reported for the analysis of furanic compounds, allowing for a direct comparison of their performance.
Table 1: Method Performance for Furanic Compounds in Various Matrices
| Analyte(s) | Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD %) | Reference |
| 5-HMF, Furfural (B47365), 2-Furoic Acid, Furfuryl Alcohol | HPLC-DAD | 5 - 25 | ≥ 0.998 | 0.11 - 0.76 | 0.35 - 2.55 | ≥ 89.9 | ≤ 4.5 (interday) | [1][2] |
| 5-HMF, 5-Methylfurfural, Furfural, 2-Acetylfuran, Furfuryl Alcohol | HPLC-DAD | 0.05 - 9 | 0.999 | 0.004 - 0.007 | 0.012 - 0.020 | 80.2 - 102.8 | 0.6 - 5.7 | [1] |
| Furan | HPLC-UV | 0.005 - 0.3 | 0.998 | 0.001 | - | - | 2.21 | [3] |
| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | HPLC-UV | - | - | - | - | - | - | [4] |
5-HMF: 5-Hydroxymethylfurfural, LOD: Limit of Detection, LOQ: Limit of Quantitation, RSD: Relative Standard Deviation, DAD: Diode Array Detector.
Table 2: Furan Levels in Commercial Coffee Products [5][6]
| Coffee Product | Furan Concentration Range (ng/g) |
| Instant Coffee | 49 - 2155 |
| Coffee Mix | 10 - 201.91 |
| Liquid Coffee (Canned) | 15 - 209 |
Experimental Protocols
Protocol 1: Analysis of Furan Derivatives in Coffee[1][2]
This protocol describes the extraction and HPLC analysis of four major furan derivatives (furfuryl alcohol, 5-hydroxymethylfurfural, 2-furoic acid, and 5-hydroxymethyl furoic acid) in roasted coffee grounds and brews.
1. Sample Preparation (Heat-Assisted Extraction):
-
Weigh 50 mg of ground coffee into a 2 mL centrifugation tube.
-
Add 1 mL of deionized water.
-
Heat the mixture in a thermomixer for 10 minutes at 60°C with shaking at 1000 rpm.
-
Centrifuge the mixture at 14,000 rpm for 15 minutes at 5°C.
-
Collect the supernatant for HPLC analysis. For coffee brews, centrifuge the sample at 14,000 rpm for 20 minutes at 15°C and collect the supernatant.[2]
2. HPLC System and Conditions:
-
HPLC System: Agilent 1100 series with a Diode Array Detector (DAD).[1][2]
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with a C8 pre-column.[1][2]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B129727) (B).[1][2]
-
Gradient Program: Start with 100% A. At 2.5 min, increase B to 16%. Between 10 and 10.5 min, increase B to 100% and hold until 15 min.[1][2]
-
Detection: Diode Array Detector monitoring at the optimal wavelength for each compound (e.g., 217 nm for furfuryl alcohol, 284 nm for 5-HMF, and 250 nm for 2-furoic acid and 5-hydroxymethyl furoic acid).[2]
Protocol 2: Analysis of Furanic Compounds in Fruit Juices[4][7]
This protocol is suitable for the determination of furanic compounds such as 5-Hydroxymethylfurfural (5-HMF) and furfural in fruit juices.
1. Sample Preparation (Solid-Phase Extraction):
-
For complex matrices like fruit juices, solid-phase extraction (SPE) with a C18 cartridge is recommended for sample cleanup.[4][7]
-
Condition the C18 cartridge according to the manufacturer's instructions.
-
Pass the fruit juice sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the furanic compounds with a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the eluate through a 0.45 µm syringe filter before injection.[4]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax ODS (C18), analytical scale (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 1:85, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 280 nm.[7]
Protocol 3: Analysis of Furanic Compounds in Transformer Oil[8][9][10]
This protocol is based on ASTM D5837 for the analysis of five furanic compounds in transformer oil.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Add 2 mL of acetonitrile to 10 mL of the transformer oil sample in a test tube.[8]
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the two phases.
-
The upper acetonitrile layer containing the furanic compounds can be injected directly or diluted with water if necessary.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a Diode Array Detector.[9]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 230 nm.
Mandatory Visualization
Caption: General workflow for the analysis of furan by HPLC.
Caption: General derivatization reaction for enhanced HPLC detection.
References
- 1. benchchem.com [benchchem.com]
- 2. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of furan and monosaccharides in various coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
Application Note: High-Precision Purity Assessment of Furan Derivatives Using Quantitative NMR (qNMR)
Abstract
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For furan (B31954) derivatives, which are pivotal structural motifs in numerous pharmaceuticals and specialty chemicals, ensuring high purity is paramount for safety, efficacy, and reproducibility. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise and accurate purity assessment of organic molecules.[1] This application note provides a detailed protocol for the determination of the purity of furan derivatives, using 2-acetylfuran (B1664036) as a representative example.
Introduction
Quantitative NMR (qNMR) is a metrological technique that allows for the determination of the absolute purity of a substance without the need for a structurally identical reference standard.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[3] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated from the integral ratios of their respective signals in the ¹H NMR spectrum.[3]
Key Advantages of qNMR for Furan Derivative Purity Assessment:
-
Primary Method: qNMR is recognized as a primary ratio method of measurement, allowing for direct quantification with high accuracy and traceability.[3]
-
No Specific Reference Standard Needed: Unlike chromatographic techniques, qNMR does not require a certified reference standard of the analyte itself. A well-characterized, stable internal standard is sufficient.
-
High Accuracy and Precision: When performed under optimized conditions, qNMR offers excellent accuracy and precision for purity determination.
-
Structural Confirmation: The NMR spectrum provides structural information, allowing for the simultaneous identification and quantification of the main component and any proton-bearing impurities.
-
Non-Destructive: NMR is a non-destructive technique, enabling the recovery of the sample for further analysis if required.
This application note will detail the experimental workflow, from sample preparation to data analysis, for the purity determination of a furan derivative.
Experimental Workflow for qNMR Purity Assessment
The general workflow for determining the purity of a furan derivative using qNMR is illustrated below.
Caption: General workflow for the purity determination of furan derivatives by qNMR.
Detailed Protocol: Purity Assessment of 2-Acetylfuran
This protocol outlines the procedure for determining the purity of 2-acetylfuran using ¹H qNMR with an internal standard.
Materials:
-
2-Acetylfuran sample
-
High-purity internal standard (e.g., Maleic acid, Dimethyl sulfone)[3]
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆)[3]
-
High-precision analytical balance (readability of at least 0.01 mg)
-
NMR spectrometer (400 MHz or higher)
-
Class A volumetric glassware
-
NMR tubes
Procedure:
1. Selection of Internal Standard:
The choice of a suitable internal standard is crucial for accurate qNMR analysis. The ideal internal standard should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte and solvent.[4]
-
Have signals that do not overlap with the analyte or solvent signals.[4]
-
Preferably have a simple spectrum with sharp singlets.
-
Be readily soluble in the chosen deuterated solvent.[4]
For 2-acetylfuran, maleic acid or dimethyl sulfone are good candidates.
2. Sample Preparation:
-
Accurately weigh approximately 15-25 mg of the 2-acetylfuran sample into a clean, dry vial using a high-precision analytical balance. Record the exact weight.
-
Accurately weigh approximately 8-12 mg of the chosen internal standard (e.g., maleic acid) into the same vial. Record the exact weight.
-
Add a precise volume (e.g., 1.0 mL) of the deuterated solvent (e.g., Chloroform-d) to the vial.
-
Ensure complete dissolution by vortexing the vial.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution to a clean, dry NMR tube.[3]
3. NMR Data Acquisition:
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters to consider are:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Ensures uniform excitation of all protons. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for complete relaxation of all protons between scans, ensuring accurate signal integration. A typical starting point is 30-60 seconds. |
| Number of Scans | Sufficient for S/N > 250:1 | A high signal-to-noise ratio is necessary for accurate integration. |
| Spectral Width | Cover all signals with a flat baseline at the edges | Ensures proper baseline correction. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides good digital resolution. |
| Temperature | Stable and controlled (e.g., 298 K) | Minimizes variations in chemical shifts and signal intensities. |
4. Data Processing:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.
-
Carefully and accurately phase the spectrum manually.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the selected, well-resolved signals for both 2-acetylfuran and the internal standard. For 2-acetylfuran in CDCl₃, the singlet from the acetyl group protons at approximately 2.48 ppm is ideal for quantification.[3][5] For maleic acid, the singlet of the two vinyl protons would be used.
Data Presentation and Purity Calculation
The purity of the furan derivative is calculated using the following equation:
Purity (% w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value of the signal
-
N : Number of protons for the integrated signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard
-
analyte : Refers to the furan derivative (2-acetylfuran)
-
IS : Refers to the internal standard
The logical flow of this calculation is depicted below:
Caption: Logical flow for the calculation of purity in qNMR analysis.
Example Quantitative Data Summary:
The following table summarizes the data required for the purity calculation of 2-acetylfuran using maleic acid as the internal standard.
| Parameter | 2-Acetylfuran (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | manalyte (e.g., 20.15 mg) | mIS (e.g., 10.05 mg) |
| Molecular Weight (MW) | 110.11 g/mol | 116.07 g/mol |
| Selected Signal for Integration | Acetyl protons (~2.48 ppm) | Vinylic protons (~6.27 ppm) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | Ianalyte (from spectrum) | IIS (from spectrum) |
| Purity (P) | To be determined | PIS (e.g., 99.95%) |
Conclusion
Quantitative NMR is a highly reliable and accurate method for the purity assessment of furan derivatives. Its status as a primary method, combined with its non-destructive nature and the wealth of structural information it provides, makes it an invaluable tool in research, development, and quality control settings. By following a well-defined and validated protocol, such as the one detailed in this application note, researchers can confidently determine the purity of their furan-containing compounds with high precision.
References
- 1. Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Conversion of Furfural to 2-Methylfuran
Introduction
Furfural (B47365), a versatile platform chemical derived from lignocellulosic biomass, is a key starting material for the synthesis of a wide range of value-added chemicals and biofuels.[1] One of the most significant of these is 2-methylfuran (B129897) (2-MF), a promising gasoline additive and a precursor for other important chemicals.[2][3] This document provides detailed application notes and protocols for the catalytic conversion of furfural to 2-methylfuran, targeting researchers, scientists, and professionals in the field of drug development and chemical synthesis. It should be noted that the direct catalytic conversion of furfural predominantly yields 2-methylfuran, not 3-methylfuran. The protocols and data presented herein focus on the synthesis of 2-methylfuran.
The conversion of furfural to 2-methylfuran is typically achieved through a hydrodeoxygenation (HDO) process, which involves the hydrogenation of the aldehyde group to a hydroxyl group, followed by the hydrogenolysis of the hydroxyl group.[4] This process can be carried out using various catalytic systems under different reaction conditions.
Catalytic Systems and Performance Data
A variety of catalytic systems have been investigated for the conversion of furfural to 2-methylfuran, including both noble and non-noble metal-based catalysts. The choice of catalyst and support significantly influences the conversion of furfural and the selectivity towards 2-methylfuran. Bimetallic catalysts often exhibit enhanced performance due to synergistic effects between the two metals.[1][5]
| Catalyst | Support | Temp. (°C) | Pressure (MPa) | Time (h) | Furfural Conv. (%) | 2-MF Selectivity (%) | 2-MF Yield (%) | Reference |
| 10%Ni-10%Cu | Al2O3 | - | - | - | 100 | - | 92 | [5] |
| Ni10Co5 | MgAlO | - | - | - | 100 | 92.3 | - | [6][7] |
| 20% MoP | SiO2 | 120 | 1.0 | - | 100 | 96.3 | - | [7] |
| 20 wt% Co | CoOx/AC | 120 | 2.5 | 5 | - | - | 87.4 | [6][7] |
| 5% Ir | C | - | ~0.7 (100 psig) | - | 100 | 95 | - | [6] |
| Ru | NiFe2O4 | 180 | 2.1 (N2) | - | >97 | - | 83 | [6] |
| Mg/Fe/O | - | 300-400 | - | - | 100 | - | 83 | [6] |
| 2Ni-6Cu | ZSM-5 | 220 | - | 0.5 | - | - | 78.8 | [6] |
| Co/CoOx | - | 170 | 2 | 2 | 100 | 73 | - | [2] |
| 4%Pd–1%Ru | TiO2 | ambient | - | - | - | - | 51.5 | [2] |
| Cu-Pd | - | 220 | - | 4 | - | - | 83.9 (total 2-MF and 2-MTHF) | [8] |
| Cu-Ni | Al2O3 | 230 | - | 4 | - | - | 65 (plus 18% MTHF) | [1] |
| 2%/2% CuFe | Activated Carbon | 230 | - | 5 | - | 42.8 | 42.8 | [3] |
Experimental Protocols
This section outlines a general procedure for the catalytic hydrogenation of furfural to 2-methylfuran in a batch reactor system. The specific parameters should be optimized based on the chosen catalytic system.
1. Catalyst Preparation (Example: Impregnation Method for Cu-Ni/Al2O3)
-
Support Preparation: Commercial γ-Al2O3 is calcined at a specified temperature (e.g., 500 °C) for several hours to remove any adsorbed moisture and impurities.
-
Impregnation:
-
Prepare an aqueous solution of the metal precursors, such as copper nitrate (B79036) (Cu(NO3)2·3H2O) and nickel nitrate (Ni(NO3)2·6H2O), in the desired molar ratio.
-
Add the calcined Al2O3 support to the precursor solution.
-
Stir the mixture at room temperature for a specified duration (e.g., 24 hours) to ensure uniform impregnation.
-
-
Drying and Calcination:
-
Remove the excess water from the impregnated support by evaporation under reduced pressure or by drying in an oven at a low temperature (e.g., 100-120 °C) overnight.
-
Calcine the dried solid in air at a high temperature (e.g., 400-500 °C) for several hours to decompose the metal precursors into their respective oxides.
-
-
Reduction:
-
Prior to the reaction, the calcined catalyst is typically reduced in a stream of hydrogen gas (e.g., 5-10% H2 in N2 or Ar) at an elevated temperature (e.g., 300-500 °C) for several hours to convert the metal oxides to their active metallic form.
-
2. Catalytic Reaction Procedure
-
Reactor Setup:
-
A high-pressure batch reactor equipped with a magnetic stirrer, a temperature controller, a pressure gauge, and sampling ports is used.
-
-
Reaction Loading:
-
Reaction Execution:
-
The reactor is sealed and purged several times with an inert gas (e.g., N2 or Ar) to remove air.
-
The reactor is then pressurized with hydrogen to the desired reaction pressure.
-
The stirring is initiated, and the reactor is heated to the target reaction temperature.
-
The reaction is allowed to proceed for the specified duration. Liquid samples can be periodically withdrawn for analysis.
-
-
Product Recovery and Analysis:
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to separate the catalyst.
-
The liquid products are analyzed using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., HP-5). The products are identified by comparing their retention times with those of authentic standards and quantified using an internal standard method. Gas chromatography-mass spectrometry (GC-MS) can be used for product identification confirmation.
-
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the reaction pathway for the conversion of furfural to 2-methylfuran and a general experimental workflow.
Caption: Reaction pathway for the conversion of furfural to 2-methylfuran and potential side products.
References
- 1. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 2. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 3. politesi.polimi.it [politesi.polimi.it]
- 4. A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methylfuran as a Building Block for Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylfuran is a versatile, bio-based organic compound with potential applications as a monomer for the synthesis of novel polymers.[1][2] Its furan (B31954) ring, a five-membered aromatic heterocycle, offers unique reactivity that can be harnessed for various polymerization strategies. The presence of the methyl group at the 3-position influences the electronic properties and reactivity of the furan ring, potentially offering advantages in certain polymerization reactions compared to its unsubstituted counterpart, furan.[3]
These application notes provide an overview of potential polymerization pathways for this compound, detailed experimental protocols for key synthesis methods, and a summary of expected polymer properties based on analogous furan-based polymeric systems. The primary polymerization techniques discussed are Diels-Alder polymerization and the synthesis of conductive polymers, with a prospective look at Ring-Opening Metathesis Polymerization (ROMP).
Polymerization Strategies for this compound
Diels-Alder Polymerization for Thermoreversible Networks
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a highly efficient and atom-economical method for polymer synthesis.[4] The furan moiety in this compound can act as the diene, reacting with dienophiles such as maleimides. This reaction is often thermally reversible, leading to the formation of dynamic covalent networks or "dynamers".[5] These materials exhibit intriguing properties like self-healing and recyclability. The electron-donating methyl group in this compound is expected to accelerate the Diels-Alder reaction compared to unsubstituted furan, allowing for gelation and polymerization at more moderate conditions, such as physiological pH.[3]
Conductive Polymers via Oxidative Polymerization
By analogy with other 3-substituted heterocycles like 3-octylthiophene (B1296729) and 3-octylfuran, it is proposed that this compound can undergo oxidative polymerization to yield conjugated polymers.[6] These materials are of interest for applications in organic electronics, such as sensors and organic thin-film transistors. The polymerization typically proceeds via chemical or electrochemical oxidation, leading to the formation of a poly(this compound) backbone with π-conjugated systems. The properties of these polymers, including their conductivity and processability, are highly dependent on their regioregularity (head-to-tail vs. head-to-head linkages).[6]
Prospective: Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique for strained cyclic olefins, catalyzed by transition metal complexes like Grubbs catalysts.[7] While this compound itself is aromatic and not directly suitable for ROMP, its derivatives, such as the Diels-Alder adducts with dienophiles or partially hydrogenated derivatives like 2,3-dihydro-3-methylfuran, could serve as potential monomers. ROMP of furan-derived monomers has been shown to produce degradable polymers, offering a pathway to materials with controlled end-of-life options.[8][9]
Data Presentation: Properties of Analogous Furan-Based Polymers
As there is limited direct experimental data on homopolymers of this compound, the following tables summarize the properties of structurally related furan-based polymers to provide a baseline for expected performance.
Table 1: Thermal and Mechanical Properties of Furan-Based Thermoreversible Polymers (Diels-Alder Adducts)
| Polymer System | Glass Transition Temp. (Tg) (°C) | Thermal Degradation (Td5%) (°C) | Mechanical Properties | Reference |
| Furan-Maleimide Polyurethane Network | Not Reported | ~250-300 | Thermally remendable and recyclable | [5] |
| Furan-based Polycarbonates (ADMET) | -8 to -36 | 156 to 244 | Elasticity increases with longer alkyl chains | [10] |
| Poly(ethylene furanoate) (PEF) | ~85-90 | ~350-400 | High barrier properties, brittle | [11][12] |
| PEF/PCL Block Copolymers | Single Tg, varies with composition | Not Reported | Enhanced flexibility and mechanical strength | [11][13] |
Table 2: Properties of Conductive Poly(3-alkylfuran)s
| Polymer | Regioregularity (% HT) | Electrical Conductivity (S/cm) (doped) | Thermal Stability (in N₂) (°C) | Optical Properties (Band Gap, eV) | Reference |
| Poly(3-octylfuran) (P3OF-95) | 95 | 10⁻² | 380 | 0.34 (conduction band gap) | [6] |
| Poly(3-octylfuran) (P3OF-75) | 75 | 10⁻⁷ | Not Reported | 0.9 (conduction band gap) | [6] |
| Poly(3-octylfuran) (P3OF-50) | 50 | Not Reported | 275 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Thermoreversible Polymer Network via Diels-Alder Polymerization
This protocol describes a general procedure for the synthesis of a cross-linked polymer network using a furan-functionalized precursor and a bismaleimide (B1667444) crosslinker. This can be adapted for monomers derived from this compound.
Materials:
-
Furan-functionalized oligomer/polymer (e.g., furan-grafted Jeffamine®)
-
Bismaleimide (e.g., 4,4′-Bismaleimidodiphenylmethane)
-
Hydroquinone (B1673460) (inhibitor)
-
Chloroform (B151607) (solvent)
Procedure:
-
Preparation of Furan-Functionalized Precursor: (If not commercially available) React a suitable backbone polymer (e.g., an amine-terminated polyether like Jeffamine®) with a furan-containing acid chloride or anhydride (B1165640) to introduce the furan moieties. Purify the product by precipitation and drying.
-
Polymerization/Cross-linking: a. Dissolve the furan-functionalized precursor and the bismaleimide in chloroform in a stoichiometric ratio (or varied ratios to study network properties). b. Add a radical inhibitor, such as hydroquinone (e.g., 5 wt% of the bismaleimide), to prevent homopolymerization of the maleimide (B117702) at elevated temperatures.[14] c. Stir the mixture at a controlled temperature (e.g., 60°C) for several days to allow for the Diels-Alder reaction to proceed and the network to form. d. After the initial reaction, the temperature can be raised (e.g., to 90°C) to drive the reaction to completion.[14] e. Remove the solvent under reduced pressure to obtain the cross-linked polymer network.
-
Characterization: a. Gelation: Monitor the viscosity of the reaction mixture to determine the gel point. b. Spectroscopy: Use FTIR to monitor the disappearance of maleimide C=C peaks and ¹H NMR to quantify the conversion of furan and maleimide groups. c. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and to study the retro-Diels-Alder reaction (endothermic peak on heating). Thermogravimetric Analysis (TGA) can be used to assess thermal stability.[15] d. Mechanical Testing: Perform tensile tests or dynamic mechanical analysis (DMA) to evaluate the mechanical properties of the resulting network.
Protocol 2: Synthesis of Conductive Poly(3-alkylfuran) via Oxidative Polymerization (Adapted for this compound)
This protocol is adapted from the synthesis of poly(3-octylfuran) and can be considered a starting point for the synthesis of poly(this compound).[6]
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform or other suitable solvent
-
Methanol (B129727) (for precipitation)
-
Ammonia (B1221849) solution (for de-doping)
Procedure:
-
Monomer Preparation: Ensure this compound is dry and free of inhibitors. Distillation may be required.
-
Polymerization: a. In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous FeCl₃ in anhydrous chloroform. b. Cool the solution in an ice bath. c. Add this compound dropwise to the stirred FeCl₃ solution. The reaction is typically exothermic and the mixture will darken, indicating polymerization. d. After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours) to control the polymer chain length.
-
Work-up and Purification: a. Pour the reaction mixture into a large volume of methanol to precipitate the polymer. b. Filter the crude polymer and wash it extensively with methanol until the filtrate is colorless. c. To obtain the neutral (de-doped) polymer, stir the crude polymer in a concentrated ammonia solution for several hours. d. Filter the polymer, wash with water, and then again with methanol. e. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and finally chloroform) to fractionate by molecular weight and remove residual catalyst. f. Precipitate the chloroform fraction in methanol and dry the final polymer under vacuum.
-
Characterization: a. Spectroscopy: Use ¹H and ¹³C NMR to determine the regioregularity of the polymer. UV-Vis-NIR spectroscopy of thin films can be used to determine the electronic properties and bandgap, both in the neutral and doped states. b. Molecular Weight: Use Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[16][17] c. Conductivity: Measure the electrical conductivity of thin films (doped with iodine vapor, for example) using a four-point probe method. d. Thermal Analysis: Use TGA and DSC to assess the thermal stability and phase transitions of the polymer.[15]
Visualizations
Logical Relationships and Workflows
References
- 1. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of regiorandom and regioregular poly(3-octylfuran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Living Alternating Ring-Opening Metathesis Copolymerization of 2,3-Dihydrofuran to Provide Completely Degradable Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Towards High Molecular Weight Furan-Based Polyesters: Solid State Polymerization Study of Bio-Based Poly(Propylene Furanoate) and Poly(Butylene Furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in 3-Methylfuran Synthesis
Welcome to the technical support center for the synthesis of 3-Methylfuran. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and enhance reaction yields. Given the limited specific literature on the synthesis of this compound, this guide combines established principles of furan (B31954) chemistry with plausible synthetic routes to provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and handling 3-substituted furans like this compound?
A1: The main challenges stem from the inherent reactivity of the furan ring. Furans are sensitive to acidic conditions, which can lead to polymerization and the formation of dark, viscous tars, significantly reducing the yield of the desired product.[1] Additionally, the purification of furan derivatives can be complicated by their volatility and the presence of closely related byproducts. Careful control of reaction pH, temperature, and atmosphere is crucial for success.
Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A2: Dark coloration and polymerization are classic signs of furan ring degradation under acidic conditions.[1] This can be triggered by acidic reagents, catalysts, or even acidic impurities in your starting materials or solvents. To mitigate this, consider the following:
-
Use milder acid catalysts: If an acid is necessary, screen for milder options (e.g., p-toluenesulfonic acid instead of sulfuric acid) or use solid acid catalysts that can be easily filtered off.[1]
-
Neutralize promptly: During workup, neutralize any acidic components of the reaction mixture as quickly as possible.
-
Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to degradation.
Q3: I'm struggling with low yields in my 3-substituted furan synthesis. What general factors should I investigate?
A3: Low yields can arise from several factors. Key areas to troubleshoot include:
-
Purity of reagents: Impurities in starting materials, reagents, or solvents can inhibit catalysts or lead to unwanted side reactions.
-
Reaction conditions: Temperature, reaction time, and catalyst loading are critical parameters that often require careful optimization.
-
Incomplete conversion: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the reaction has gone to completion.
-
Product degradation: As mentioned, furans can be unstable. Ensure your workup and purification conditions are mild and avoid excessive heat.
Q4: What are the recommended methods for purifying this compound?
A4: Purification of this compound, a volatile compound, is typically achieved through:
-
Distillation: Simple or fractional distillation can be effective for separating this compound from non-volatile impurities or solvents with significantly different boiling points.
-
Column chromatography: Silica (B1680970) gel chromatography is a common method for separating the product from byproducts with different polarities. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is often employed.[1]
Troubleshooting Guide: Synthesis of this compound from 3-Furoic Acid (A Representative Pathway)
While a variety of methods for the synthesis of 3-substituted furans exist, a common strategy involves the modification of a commercially available starting material such as 3-furoic acid. A plausible, albeit not explicitly detailed in readily available literature, two-step approach would be the reduction of 3-furoic acid to 3-furanmethanol (B180856), followed by conversion of the hydroxyl group to a methyl group.
Below is a troubleshooting guide for this representative synthetic pathway.
Logical Workflow for this compound Synthesis from 3-Furoic Acid
Caption: A proposed two-step synthesis of this compound from 3-Furoic Acid.
Troubleshooting Table for the Synthesis of this compound from 3-Furoic Acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low or no conversion of 3-Furoic Acid to 3-Furanmethanol | Inactive reducing agent (e.g., degraded LiAlH₄ or NaBH₄). | Use a fresh, unopened container of the reducing agent. |
| Insufficient amount of reducing agent. | Increase the molar equivalents of the reducing agent. | |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature after the initial exothermic reaction has subsided. | |
| Step 1: Formation of byproducts | Over-reduction of the furan ring (more common with catalytic hydrogenation). | Use milder reducing agents like NaBH₄ or LiAlH₄ at controlled temperatures. |
| Polymerization due to acidic workup. | Neutralize the reaction mixture promptly and gently during workup. | |
| Step 2: Low yield in the conversion of 3-Furanmethanol to this compound | Incomplete conversion of the alcohol to a good leaving group (e.g., tosylate or halide). | Ensure anhydrous conditions and use a sufficient excess of the activating reagent (e.g., TsCl, SOCl₂). |
| Side reactions during the reduction of the tosylate/halide. | Optimize the reducing agent and reaction conditions for the specific substrate. | |
| General: Product loss during purification | Volatility of this compound. | Use a cooled receiver flask during distillation and minimize the use of high vacuum at room temperature. |
| Co-elution with impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Troubleshooting Decision Tree
Caption: A logical troubleshooting workflow for low yield in this compound synthesis.
Detailed Experimental Protocol
Representative Protocol: Reduction of 3-Furoic Acid to 3-Furanmethanol
This protocol is a general procedure for the reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄) and should be adapted and optimized for the specific case of 3-furoic acid.
Materials:
-
3-Furoic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of 3-Furoic Acid: A solution of 3-furoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ in grams. This should result in the formation of a granular precipitate.
-
Workup: The mixture is stirred for 30 minutes, and the solid aluminum salts are removed by filtration, washing the filter cake thoroughly with diethyl ether.
-
Extraction and Drying: The combined filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude 3-furanmethanol can be purified by vacuum distillation or column chromatography on silica gel.
Disclaimer: This technical support center provides guidance based on general chemical principles and available literature. All experimental work should be conducted with appropriate safety precautions and after consulting relevant safety data sheets. The provided protocols are illustrative and may require optimization for specific experimental setups.
References
Technical Support Center: Optimizing GC-MS Parameters for 3-Methylfuran Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3-Methylfuran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of this compound in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (e.g., Tailing or Fronting)
-
Question: My peaks for this compound are showing significant tailing. What are the potential causes and how can I fix this?
-
Answer: Peak tailing for volatile compounds like this compound is often indicative of active sites within the GC system. Here are the primary causes and solutions:
-
Active Sites in the Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with the analyte.
-
Solution: Use a deactivated liner. If you are already using one, it may be contaminated. Try replacing the liner.[1]
-
-
Contamination in the GC Column: The column itself can become contaminated over time.
-
Solution: Bake out the column according to the manufacturer's instructions. If the problem persists, you may need to trim the front end of the column (a few centimeters) or replace it entirely.
-
-
Improper Injection Volume: Injecting too large a volume of a polar solvent can cause peak distortion.
-
Solution: For organic solvents, recommended injection volumes are typically 1-2 µL or less.[1]
-
-
Issue 2: Poor Resolution and Co-eluting Peaks
-
Question: I am having difficulty separating this compound from its isomer, 2-Methylfuran (B129897). How can I improve the resolution?
-
Answer: Co-elution of isomers is a common challenge. Here are several strategies to improve separation:
-
GC Column Selection: The choice of GC column is critical. While a standard non-polar column like an HP-5MS can work for a range of furan (B31954) derivatives, a mid-polar or polar column may provide better selectivity for isomers.
-
Optimize GC Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) during the elution window of the target analytes.[4]
-
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (typically Helium) can enhance separation efficiency.
-
Solution: Set the carrier gas to a constant flow rate, often around 1 mL/min, for optimal performance.[4]
-
-
Issue 3: Low or No Signal for this compound
-
Question: I am observing a very low signal or no peak at all for this compound. What could be the cause?
-
Answer: A low or absent signal can stem from issues in sample preparation, the GC-MS system, or the inherent properties of the analyte.
-
Inefficient Extraction: this compound is highly volatile and can be lost during sample preparation.
-
Injector Issues: A leak in the injector or a clogged syringe can prevent the sample from reaching the column.
-
Solution: Check the injector for leaks and ensure the syringe is clean and functioning correctly.
-
-
Mass Spectrometer Settings: The MS may not be optimized for detecting this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for analyzing this compound in a liquid matrix?
A1: For volatile compounds like this compound in liquid samples, static headspace (HS) sampling is a robust and common technique.[9] To enhance the partitioning of this compound into the headspace, a "salting-out" effect can be achieved by adding sodium chloride to the sample vial.[9][10] For improved sensitivity, especially at lower concentrations, Headspace Solid-Phase Microextraction (HS-SPME) is recommended.[5][6] The SPME Arrow has demonstrated superior performance over traditional SPME fibers for furan analysis.[6]
Q2: Which GC column is best suited for the analysis of this compound?
A2: The choice of GC column depends on the complexity of the sample matrix and the need to separate isomers.
-
For general-purpose analysis of a wide range of furan derivatives: A non-polar column such as an HP-5MS (or equivalent 5% phenyl-methylpolysiloxane phase) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is often effective.[5][7]
-
For improved separation of isomers like 2-Methylfuran and this compound: A mid-polar column like a DB-624 or a polar column (e.g., DB-WAX) is recommended to provide better selectivity.[2]
Q3: What are the optimal MS parameters for the detection of this compound?
A3: For standard GC-MS analysis, the following parameters are a good starting point:
-
Ion Source Temperature: 230 °C.[7]
-
Mass Range: A scan range of m/z 35-350 is typically sufficient to include the parent ion and characteristic fragment ions of this compound.[7]
-
For high sensitivity and selectivity in complex matrices: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended.[8]
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in a Liquid Matrix
This protocol provides a standard method for the quantitative analysis of this compound using static headspace sampling coupled with GC-MS.
-
Sample Preparation:
-
Accurately transfer 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add approximately 2 g of sodium chloride to the vial to enhance analyte partitioning into the headspace.[9]
-
If using an internal standard (e.g., Furan-d4), spike the sample with the appropriate volume.
-
Immediately seal the vial with a PTFE-lined silicone septum and cap.
-
Vortex the vial for 30 seconds.
-
-
Headspace Autosampler Conditions:
-
GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Oven Program: Initial temperature of 40°C for 5 minutes, then ramp at 2°C/min to 210°C and hold for 10 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[7]
-
Mass Scan Range: m/z 35-300.[4]
-
Data Presentation
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Reference |
| Sample Preparation | ||
| Technique | Headspace (HS) or HS-SPME | [5][6] |
| Sample Volume | 5 mL in 20 mL vial | [9] |
| Salting Out | Add ~2 g NaCl | [9][10] |
| GC Conditions | ||
| Column | HP-5MS (30m x 0.25mm, 0.25µm) | [5][7] |
| Injection Mode | Splitless | [4] |
| Injector Temperature | 250 °C | [4] |
| Carrier Gas | Helium, 1 mL/min | [4] |
| Oven Program | 40°C (5min), 2°C/min to 210°C (10min) | [4] |
| MS Conditions | ||
| Ionization Mode | EI, 70 eV | [4][7] |
| Ion Source Temp. | 230 °C | [7] |
| Mass Range | m/z 35-350 | [7] |
| Mode (for high sensitivity) | MRM on a triple quadrupole MS | [8] |
Table 2: Example Performance Data for Furan Analysis Methods
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| HS-GC-MS | Volatile Organic Compounds | 1–200 µg/L | - | - | [11] |
| Static Headspace GC-MS | Volatile Organic Compounds | 0.5–200 ppb | Meets USEPA 8260 | ~101% | [10] |
| SPE-GC-MS/MS | Furan and derivatives | - | 0.003–0.675 µg/kg | 76–117% | [5] |
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues in this compound analysis.
Caption: Standard experimental workflow for this compound analysis by Headspace GC-MS.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
Reducing interference in 3-Methylfuran detection in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Methylfuran in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Potential Cause 1: Active Sites in the GC Inlet or Column: The liner or the column itself may have active sites that interact with the analyte.
-
Solution: Use a deactivated inlet liner. If the problem persists, it may be necessary to condition the column according to the manufacturer's instructions or trim the first few centimeters of the column.
-
-
Potential Cause 2: Incompatible Solvent: The injection solvent may not be compatible with the stationary phase of the GC column.
-
Solution: Ensure the solvent is appropriate for your column. For example, for a non-polar column, use a non-polar solvent.
-
-
Potential Cause 3: Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Issue 2: Low or No Recovery of this compound
-
Question: I am experiencing very low or no recovery of this compound from my samples. What are the likely reasons?
-
Potential Cause 1: Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting the volatile this compound from the specific matrix.
-
Solution: Optimize your extraction parameters. For Headspace (HS) or Solid Phase Microextraction (SPME), adjust the incubation temperature and time. For SPME, ensure the correct fiber coating is being used. For instance, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often recommended for volatile compounds.[1][2]
-
-
Potential Cause 2: Analyte Loss During Sample Preparation: Due to its high volatility, this compound can be lost if samples are not handled properly.[3]
-
Solution: Ensure vials are sealed immediately and properly after sample and standard addition. Minimize the time samples are exposed to the atmosphere.
-
-
Potential Cause 3: Matrix Suppression Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a lower signal.[4]
-
Solution: Employ the standard addition method for quantification to compensate for matrix effects.[4] Alternatively, use an isotopically labeled internal standard for this compound if available.
-
-
Issue 3: Co-elution or Poor Separation from Isomers (e.g., 2-Methylfuran)
-
Question: I am unable to chromatographically separate this compound from its isomer, 2-Methylfuran (B129897). What can I do to improve the resolution?
-
Potential Cause 1: Inadequate GC Column or Method: The GC column's stationary phase or the temperature program may not be suitable for separating these closely related compounds.
-
Solution: Utilize a column with a different selectivity. For example, a study successfully separated 2-Methylfuran and this compound using an HP-5MS column.[5] Another option is an HQ-PLOT Q column.[5][6] Optimization of the GC oven temperature program, such as using a slower ramp rate, can also enhance separation.
-
-
Potential Cause 2: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas can affect chromatographic resolution.
-
Solution: Optimize the carrier gas flow rate to achieve the best separation efficiency for your column dimensions.
-
-
Frequently Asked Questions (FAQs)
What are the most common analytical techniques for this compound detection in complex matrices?
The most prevalent methods are headspace (HS) and headspace solid-phase microextraction (HS-SPME), both coupled with gas chromatography-mass spectrometry (GC-MS).[7][8] These techniques are well-suited for volatile compounds like this compound as they minimize matrix effects by analyzing the vapor phase above the sample.[1] For certain applications, purge-and-trap GC-MS can also be employed, particularly for coffee samples.[9] For biological fluids like blood, liquid-liquid extraction followed by GC-MS has been successfully used.[10]
How can I minimize matrix effects when analyzing this compound?
Matrix interference can lead to inaccurate quantification due to signal suppression or enhancement.[4][11] Several strategies can mitigate these effects:
-
Sample Preparation: Techniques like HS and SPME are effective because they separate the volatile analytes from the non-volatile matrix components.[1]
-
Standard Addition Method: This calibration technique is highly recommended for complex matrices as it inherently corrects for matrix effects by analyzing the sample spiked with known concentrations of the analyte.[4][12]
-
Isotopically Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is an excellent way to correct for both extraction efficiency and matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[12]
Which SPME fiber is best for this compound analysis?
The choice of SPME fiber coating is crucial for efficient extraction. For volatile compounds like this compound, a fiber with a high affinity for such analytes is needed.
-
Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are commonly recommended for the analysis of furan (B31954) and its derivatives.[1][2][13]
-
A wide carbon range (CWR) coating has also been shown to be effective for extracting highly volatile, low molecular weight compounds.[7]
What are common interfering compounds in this compound analysis?
The primary interferents are its isomers, such as 2-Methylfuran , and other furan derivatives like 2,5-Dimethylfuran and 2-Ethylfuran , which can be challenging to separate chromatographically.[5][6] In matrices like coffee, a wide range of other volatile organic compounds formed during roasting can also potentially interfere with the analysis.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the analysis of furan and its derivatives, including this compound.
Table 1: Method Performance for Furan and Alkylfurans in Food Matrices
| Matrix | Technique | Analyte(s) | Recovery (%) | LOQ (µg/kg) | Repeatability (%RSD) | Reference |
| Baby Food, Cereals | HS-GC-MS & SPME-GC-MS | Furan and 5 Alkylfurans | 80 - 110 | 5 | < 16 | [6][14] |
| Fruit Juices, Infant Formula | SPME-GC-MS | Furan and 5 Alkylfurans | 80 - 110 | 5 | < 16 | [6][14] |
| Coffee | HS-GC-MS | Furan and 5 Alkylfurans | 80 - 110 | 200 | < 7.4 | [6][14] |
| Canned Oily Fish | SPME-GC-MS/MS | Furan and 10 derivatives | 76 - 117 | 0.003 - 0.675 ng/g | 1 - 16 (intra-day) | [5] |
| Fruit | SPME-GC-MS/MS | Furan and 10 derivatives | 76 - 117 | 0.003 - 0.675 ng/g | 1 - 16 (intra-day) | [5] |
| Juice | SPME-GC-MS/MS | Furan and 10 derivatives | 76 - 117 | 0.003 - 0.675 ng/g | 1 - 16 (intra-day) | [5] |
| Human Blood | LLE-GC-MS | Furan and Methylfuran | 98 - 98.5 | 1.9 - 90 µg/L | Not specified | [10] |
Table 2: Comparison of Headspace Techniques for Furan and Alkylfurans
| Technique | Relative Response for this compound | Key Advantage | Reference |
| Headspace (HS) | Lower | Useful for high concentration samples (e.g., coffee) | [7] |
| HS-SPME (traditional fiber) | Intermediate | Good for a wide range of concentrations | [7] |
| HS-SPME Arrow | Highest (>2-fold higher than traditional SPME) | Best instrumental response and sensitivity | [7] |
Experimental Protocols
Protocol 1: Headspace GC-MS for this compound in Food
This protocol is a generalized procedure based on common practices for analyzing furan and its derivatives in food matrices.[3][4]
-
Sample Preparation:
-
Homogenize solid samples to a consistent powder.
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 4 g of sodium chloride (NaCl) to the vial.
-
Add an appropriate volume of internal standard solution.
-
Add 9-10 mL of deionized water.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex for 30 seconds.
-
-
Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Equilibrate at 60 °C for 15 minutes.
-
Inject the headspace gas into the GC-MS.
-
-
GC-MS Parameters (Example):
-
GC Column: SH-I-5MS (60 m x 0.32 mm i.d., 1.0 µm) or similar.[4]
-
Carrier Gas: Helium with a split ratio of 5:1.[4]
-
Oven Program: 35°C (hold 3 min) to 75°C at 8°C/min, then to 200°C at 25°C/min (hold 1 min).[7]
-
MS Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target m/z values of this compound for enhanced selectivity and sensitivity.
-
Protocol 2: HS-SPME-GC-MS/MS for this compound in Food
This protocol is adapted from a method for analyzing furan and its derivatives in various food commodities.[5]
-
Sample Preparation:
-
For fruit or juice samples: Mix 5 g of the sample with 5 mL of saturated NaCl solution in a headspace vial.
-
For canned oily fish: Mix 1 g of the sample with 9 mL of saturated NaCl solution in a headspace vial.
-
Add an internal standard if required.
-
Seal the vial.
-
-
SPME Extraction:
-
Equilibrate the sample at 35 °C for 15 minutes with agitation.
-
Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow to the headspace for 15 minutes at 35 °C to adsorb the analytes.
-
Retract the fiber into the needle.
-
-
GC-MS/MS Analysis:
-
Insert the SPME needle into the GC inlet for thermal desorption of the analytes.
-
GC Column: HP-5MS or a similar mid-polar column.[5]
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity.
-
Ion Source Temperature: 230 °C
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Troubleshooting logic for isomer co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eurofins News | New Method for Analysis of Methylfurans - Eurofins Scientific [eurofins.de]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 8. researchgate.net [researchgate.net]
- 9. ceas.org.tw [ceas.org.tw]
- 10. Development and Validation of a Bioanalytical Method of Measuring Heterocyclic Organic Compounds (Furan and Methylfuran) in Human Blood Using GC-MS | Nurislamova | Public Health and Life Environment – PH&LE [zniso.fcgie.ru]
- 11. arborassays.com [arborassays.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Furan and five Alkylfurans, including 2-Pentylfuran, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 3-Methylfuran in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 3-Methylfuran in storage.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a pale yellow/brown. Is it still usable?
A: Discoloration is a visual indicator of degradation. While the product may not be entirely decomposed, its purity is compromised. For applications requiring high purity, it is recommended to use a fresh, colorless sample. For less sensitive applications, the material should be tested for purity and peroxide levels before use.
Q2: What are the primary causes of this compound degradation?
A: this compound is susceptible to degradation through several pathways:
-
Oxidation: Reaction with atmospheric oxygen, often accelerated by light and heat, can lead to the formation of peroxides and other oxygenated degradation products. Furan (B31954) rings are particularly prone to oxidation.[1]
-
Hydrolysis: Although less common for this compound itself compared to furanones, in the presence of strong acids or bases, the furan ring can be susceptible to hydrolysis, leading to ring-opening.
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[1]
-
Polymerization: In the presence of acids or upon formation of reactive intermediates, this compound can polymerize, often observed as the formation of dark, viscous material.[1]
Q3: How does hydroquinone (B1673460) (HQ) stabilize this compound?
A: Hydroquinone is a free-radical scavenger. In the presence of oxygen, it interrupts the autoxidation chain reaction that leads to peroxide formation. It reacts with peroxy free radicals to form stable, non-reactive species, thus extending the shelf life of this compound.[2]
Q4: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept away from light, heat, and sources of ignition.
Q5: How often should I test my this compound for peroxides?
A: For opened containers of this compound, it is recommended to test for peroxides every 3-6 months, and always before use if the material is to be distilled or concentrated. Unopened containers should be used within the manufacturer's recommended shelf life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Oxidation and/or polymerization. | Test for purity and peroxide levels. If purity is low or peroxides are present, dispose of the material according to safety guidelines. To prevent recurrence, store under an inert atmosphere and protect from light. |
| Presence of Crystalline Solids or Precipitate | High concentration of peroxides or polymerization. | DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. This may indicate the presence of shock-sensitive explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal. |
| Inconsistent Experimental Results | Degradation of this compound leading to lower effective concentration and potential interference from degradation products. | Use a fresh, unopened bottle of this compound or test the purity of the existing stock. Ensure proper storage conditions are maintained for all solutions. |
| High Peroxide Levels Detected | Improper storage (exposure to air and/or light). | If peroxide levels are above the acceptable limit for your application (typically >10-20 ppm), the material should be decontaminated or disposed of following your institution's safety protocols. Do not distill or concentrate material with high peroxide levels. |
Data on this compound Stability
The following tables provide illustrative data on the degradation of this compound under various storage conditions. These are generalized examples based on typical degradation kinetics and should be confirmed by experimental analysis.
Table 1: Effect of Temperature on this compound Degradation (with HQ stabilizer, protected from light, under air)
| Storage Time (Months) | Degradation at 25°C (%) | Degradation at 4°C (%) | Degradation at -20°C (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 3 | 1.5 | 0.5 | < 0.1 |
| 6 | 3.2 | 1.0 | 0.2 |
| 12 | 6.8 | 2.1 | 0.5 |
Table 2: Effect of Stabilizer and Atmosphere on this compound Degradation (at 25°C, protected from light)
| Storage Time (Months) | With HQ, under Air (%) | Without HQ, under Air (%) | With HQ, under N₂ (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 3 | 1.5 | 5.8 | < 0.2 |
| 6 | 3.2 | 12.5 | 0.4 |
| 12 | 6.8 | > 25 (significant discoloration) | 0.9 |
Table 3: Effect of Light Exposure on this compound Degradation (with HQ stabilizer, at 25°C, under air)
| Storage Time (Weeks) | Protected from Light (%) | Exposed to Ambient Light (%) | Exposed to UV Light (365 nm) (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 0.1 | 0.8 | 4.5 |
| 2 | 0.2 | 1.5 | 8.7 |
| 4 | 0.4 | 3.1 | 16.2 |
Experimental Protocols
Protocol 1: Semi-Quantitative Peroxide Test (Potassium Iodide Method)
Objective: To quickly screen for the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), solid
-
Starch solution (1% w/v, freshly prepared)
-
Test tubes
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 100 mg of potassium iodide.
-
Stopper the test tube and shake for 1 minute.
-
Allow the phases to separate. A yellow to brown color in either layer indicates the presence of peroxides.
-
For increased sensitivity, add a few drops of fresh starch solution. A blue-black color confirms the presence of peroxides.
Protocol 2: Quantitative Peroxide Test (Commercial Test Strips)
Objective: To quantify the concentration of peroxides in this compound.
Materials:
-
This compound sample
-
Commercial peroxide test strips (e.g., Quantofix®)
-
Deionized water
Procedure:
-
Follow the manufacturer's instructions for the specific test strips.
-
Typically, dip the test strip into the this compound sample for the recommended time (e.g., 1 second).
-
Allow the solvent to evaporate from the test pad.
-
If required by the manufacturer, dip the test strip pad into deionized water.
-
After the specified development time, compare the color of the test pad to the color chart provided with the kit to determine the peroxide concentration in ppm.
Protocol 3: GC-MS Analysis of this compound and its Degradation Products
Objective: To quantify the purity of this compound and identify and quantify its major degradation products.
Materials:
-
This compound sample (stored under various conditions)
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)
-
Internal standard (e.g., d6-benzene or other suitable deuterated standard)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
GC-MS Parameters (Example):
-
Injector: Splitless mode, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Quadrupole: 150°C
-
Scan Range: 35-350 amu
Procedure:
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
Accurately dilute the this compound samples with the internal standard solution to a suitable concentration for GC-MS analysis.
-
Inject the samples into the GC-MS system.
-
Identify this compound and its degradation products (e.g., 2-methylbutenedial, 3-methyl-2,5-furanodione) by their retention times and mass spectra.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
Visualizations
References
Technical Support Center: Mitigation of 3-Methylfuran in Food Processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the formation and mitigation of 3-methylfuran in food processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in food processing?
A1: this compound is a volatile organic compound that can form in foods during thermal processing, such as canning, roasting, and baking.[1][2] It is often found alongside furan (B31954) and 2-methylfuran.[3] The concern stems from the classification of furan by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans," and this compound has been shown to have a similar toxicity.[3] Therefore, understanding its formation and developing mitigation strategies is crucial for food safety.
Q2: What are the primary precursors of this compound in food?
A2: The formation of this compound is complex and involves several precursors naturally present in food. The main categories of precursors include:
-
Carbohydrates: Reducing sugars, such as glucose and fructose, are key precursors through the Maillard reaction and caramelization.[4][5] Deoxy-sugars like rhamnose and fucose are also known to produce furan derivatives.
-
Amino Acids: Certain amino acids can react with carbohydrates in the Maillard reaction to form this compound.[4][6]
-
Ascorbic Acid (Vitamin C): The thermal degradation of ascorbic acid is a significant pathway for the formation of furan and its derivatives.[7][8]
-
Polyunsaturated Fatty Acids (PUFAs): The oxidation of PUFAs, such as linoleic and linolenic acid, can lead to the formation of furan compounds.[9][10]
-
Carotenoids: Some studies suggest that carotenoids, like β-carotene, can also act as precursors to methylfurans.[11]
Q3: Which food processing methods are most associated with this compound formation?
A3: Any food processing method that involves high temperatures can lead to the formation of this compound. These include:
-
Canning and jarring: The sterilization process, which involves high heat, is a major contributor to furan and methylfuran formation, particularly in products like baby foods and canned vegetables.[8][12]
-
Roasting: Roasting of coffee beans is a well-known process that generates significant amounts of furan and its methylated derivatives.[4]
-
Baking: Baked goods can also contain this compound due to the high temperatures used in the baking process.
-
Frying: Similar to other high-temperature cooking methods, frying can contribute to the formation of these compounds.[1]
Q4: Are there analytical methods available to quantify this compound in food samples?
A4: Yes, the most common and reliable method for the quantification of the volatile compound this compound is Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[1][13] For accurate quantification, especially in complex food matrices, the use of an isotope-labeled internal standard and the standard addition method is recommended to compensate for matrix effects.[1]
Troubleshooting Guide: High Levels of this compound in Experiments
This guide is designed to help researchers identify and address potential causes of unexpectedly high levels of this compound in their experiments.
| Observation | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| High this compound levels in a carbohydrate-rich food model. | High concentration of reducing sugars. | - Replace reducing sugars (e.g., glucose, fructose) with non-reducing sugars (e.g., sucrose) where possible.- If reducing sugars are essential, investigate the impact of lowering their concentration. |
| Inappropriate pH. | - Adjust the pH of the model system. The effect of pH on furan formation is complex and precursor-dependent. For sugar-amino acid systems, acidic conditions can sometimes lead to lower furan levels.[14] Experiment with a range of pH values (e.g., 3, 5, 7) to determine the optimal condition for your specific system. | |
| Excessive heat treatment. | - Reduce the processing temperature and/or time. Even small reductions can have a significant impact on the formation of heat-induced contaminants.- Explore alternative heating technologies that might achieve the desired processing goals with less thermal load. | |
| Elevated this compound in a protein- and carbohydrate-containing product. | Maillard reaction conditions favoring furan formation. | - Modify the type of amino acids used. Different amino acids have varying potentials for furan formation.[4]- Control the water activity (aw) of the system, as it influences Maillard reaction pathways. |
| High this compound in a product with high ascorbic acid content. | Thermal degradation of ascorbic acid. | - If ascorbic acid is an additive, evaluate if the concentration can be reduced while maintaining its intended function.- Investigate the addition of antioxidants. Some antioxidants, like chlorogenic acid, have been shown to reduce furan formation in ascorbic acid model systems.[15] However, the specific effect on this compound needs to be validated. |
| Unexpectedly high this compound levels in a lipid-containing food. | Oxidation of polyunsaturated fatty acids. | - Use oils with a lower content of polyunsaturated fatty acids (e.g., high-oleic sunflower oil instead of regular sunflower oil).- Add antioxidants that are effective in preventing lipid oxidation, such as tocopherols (B72186) (Vitamin E) or BHT.[15] Note that the effect on this compound needs to be specifically tested. |
Quantitative Data on this compound Levels and Mitigation
The following tables summarize available quantitative data on this compound levels in various food products. Data on specific mitigation effects on this compound is limited; therefore, data for furan and total methylfurans are included as a proxy where specific data is unavailable.
Table 1: Levels of this compound in Selected Commercial Food Products
| Food Product | Mean Concentration (ng/g) | Reference |
| Ground Coffee (regular) | 447 | [16] |
| Ground Coffee (decaffeinated) | 463 | [16] |
| Instant Coffee (regular) | 72.9 | [16] |
| Brewed Espresso Coffee | 19 | [16] |
Note: Data is indicative and can vary significantly based on brand, processing, and preparation.
Table 2: Reported Mitigation Effects on Furan and Methylfurans
| Mitigation Strategy | Food Matrix | Analyte | % Reduction | Reference |
| Reheating in a hot water bath without a lid | Ready-to-eat infant meals | Furan and methylfurans | 15-30% | [8] |
| Brewing of coffee | Ground coffee | Furans (total) | 27-85% | [4] |
| Standing of brewed coffee for 30 minutes | Brewed coffee | Furans (total) | 3-47% | [4] |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis of this compound by Headspace-GC-MS
This protocol provides a general methodology for the analysis of this compound in a solid or semi-solid food matrix.
1. Materials and Reagents:
- 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
- Gas-tight syringe
- Sodium chloride (NaCl), analytical grade
- Deionized water
- This compound standard
- d6-3-Methylfuran (internal standard), if available
- Methanol, GC grade
2. Standard Preparation:
- Prepare a stock solution of this compound and the internal standard in methanol.
- Create a series of calibration standards by spiking appropriate amounts of the stock solution into headspace vials containing a matrix mimic (e.g., water and NaCl).
3. Sample Preparation:
- Homogenize the food sample to ensure uniformity.
- Weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
- Add 4.0 g of NaCl and 5.0 mL of deionized water.
- Spike the vial with a known amount of the internal standard solution.
- Immediately seal the vial.
- Vortex the vial for 1 minute to ensure proper mixing.
4. HS-GC-MS Analysis:
- Headspace Autosampler Parameters:
- Incubation Temperature: 60-80°C
- Incubation Time: 20-30 minutes
- Syringe Temperature: 90°C
- Injection Volume: 1 mL
- GC-MS Parameters:
- Column: DB-624 or equivalent polar column
- Oven Program: Start at 40°C, hold for 5 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Mode: Selected Ion Monitoring (SIM)
- Target ion for this compound: m/z 82
- Qualifier ions: m/z 53, 81
- Target ion for d6-3-methylfuran: m/z 88
5. Quantification:
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Calculate the concentration of this compound in the sample using the calibration curve. For matrices with significant effects, use the standard addition method for more accurate quantification.[1]
Visualizations
Below are diagrams illustrating the key formation pathways of furan and its methylated derivatives, and a logical workflow for troubleshooting high levels of this compound.
Caption: Formation pathways of this compound from major precursors during thermal processing.
Caption: Troubleshooting workflow for mitigating high levels of this compound in experiments.
References
- 1. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of furan and methylfurans - Eurofins Scientific [eurofins.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rhamnose-Containing Compounds: Biosynthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. EFSA confirms health concerns over furan content in infant food [foodnavigator.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Detailed exposure assessment of dietary furan for infants consuming commercially jarred complementary food based on data from the DONALD study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor peak resolution of 3-Methylfuran in chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic analysis of 3-Methylfuran, specifically focusing on poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution, which manifests as peak broadening, tailing, or co-elution with other compounds, can stem from several factors. The most common causes include suboptimal column selection, an unoptimized oven temperature program, issues with the injection technique, or a complex sample matrix.[1] For instance, using a non-polar column may not provide the necessary selectivity to separate structurally similar furan (B31954) derivatives.[1]
Q2: My this compound peak is tailing. What should I check?
Peak tailing can be caused by several issues. Start by checking for active sites in the inlet liner or at the head of the column, which can interact with polar analytes.[2] Using a fresh, deactivated liner or trimming the front end of the column can resolve this.[1][2] Improper column installation can also create dead volumes, leading to tailing.[1][3] Ensure the column is installed according to the manufacturer's instructions.[1] Finally, injecting too large a sample volume can overload the column, causing peak tailing and broadening.[1]
Q3: I am seeing co-elution of this compound with another compound. How can I improve separation?
To address co-elution, several strategies can be employed. The most critical factor is the stationary phase of the column.[4] Employing a column with a different selectivity, often a more polar one, can resolve the overlapping peaks.[1][5] Additionally, optimizing the oven temperature program by using a slower temperature ramp rate can enhance separation between closely eluting compounds.[1][6] Adjusting the carrier gas flow rate can also alter selectivity and improve resolution.[7]
Q4: Which GC column is generally recommended for the analysis of this compound and other furan derivatives?
The choice of GC column is critical for achieving good resolution. For furan derivatives, mid-polarity to high-polarity stationary phases are often recommended. Columns such as an HP-5MS (5% phenyl-methylpolysiloxane) or a more polar Rxi-624Sil MS have been used successfully to separate furan and its alkylated derivatives, including resolving isomers like 2-methylfuran (B129897) and this compound.[1][8][9] For highly polar analytes, a WAX (polyethylene glycol) phase might be suitable.[10][11]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving poor peak resolution for this compound.
Issue 1: Broad or Tailing Peaks
Broad or tailing peaks reduce resolution and impact accurate quantification. Follow these steps to diagnose the cause:
-
Check for Column Overload: Injecting too much sample is a common cause of peak distortion.[1] Try reducing the injection volume or using a higher split ratio.[1]
-
Inspect the GC Inlet: The inlet is a frequent source of problems.
-
Contamination: Active sites in a dirty liner can cause peak tailing.[2] Clean or replace the inlet liner.
-
Column Installation: Incorrect column installation can create unswept (dead) volumes.[3] Verify that the column is installed at the correct depth in both the injector and detector as per the instrument manual.[1][3]
-
-
Evaluate Column Condition:
-
Contamination: The front section of the column can accumulate non-volatile residues. Regularly bake out the column or trim 10-20 cm from the inlet end.[1][2]
-
Column Degradation: Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures.[12] This can lead to general peak shape deterioration. If other troubleshooting steps fail, the column may need to be replaced.
-
Issue 2: Co-elution with Interfering Peaks
When this compound co-elutes with another compound, optimization of the separation conditions is necessary.
-
Optimize Oven Temperature Program: The temperature program directly affects selectivity and resolution.[13]
-
Lower Initial Temperature: For early eluting peaks, lowering the initial oven temperature can improve resolution.[6][14]
-
Reduce Ramp Rate: A slower temperature ramp (e.g., halving the current rate) allows more time for compounds to interact with the stationary phase, often improving separation.[1][15] An optimal ramp rate is often estimated as 10°C per column void time.[6]
-
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. While helium is common, using hydrogen can sometimes provide better efficiency at higher flow rates, but it is less conventional for MS detectors.[7] Try decreasing the flow rate to see if resolution improves.[7]
-
Change the Stationary Phase: If the above steps do not resolve the co-elution, the stationary phase may not have the right selectivity for your sample.[4] Switching to a column with a different polarity (e.g., from an HP-5MS to a more polar phase like a WAX or Rxi-624Sil MS) is the most powerful way to alter elution order and resolve overlapping peaks.[1][10][16]
Data Presentation: GC Parameters for Furan Analysis
The table below summarizes GC conditions used in various studies for the analysis of this compound and other furan derivatives, providing a reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| GC Column | HP-5MS[8][9] | Rxi-624Sil MS[17] | HP-88 (cyanopropyl silicone)[1] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 1.40 µm film | Not Specified |
| Carrier Gas | Helium | Helium | Not Specified |
| Flow Rate | 1 mL/min | 1.40 mL/min | Not Specified |
| Oven Program | 32°C (4 min), ramp 20°C/min to 200°C (3 min) | 35°C (3 min), ramp 8°C/min to 75°C, then to 200°C (hold) | Slower ramp rate recommended for enhancement[1] |
| Injector Temp. | 280°C | 280°C | Not Specified |
| Injection Mode | Split (1:10) | Split (1:10 and 1:100) | Not Specified |
Experimental Protocols
Optimizing Peak Resolution for this compound
This protocol provides a general workflow for developing a robust GC method for this compound, focusing on achieving optimal peak resolution.
1. Initial Column Selection and Installation:
- Select a mid-polarity column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), as a starting point.[8][9]
- Carefully cut the column ends to ensure a clean, square cut.[2]
- Install the column in the GC inlet and detector according to the instrument manufacturer's specifications to prevent dead volumes.[1][3]
2. Method Development using a Scouting Gradient:
- Set the injector temperature to 280°C and use a split injection (e.g., 20:1 split ratio) to avoid overloading.[8][17]
- Use helium as the carrier gas with a constant flow rate of approximately 1.2 mL/min.
- Run a "scouting" temperature program to determine the elution range of your analytes:
- Initial Temperature: 40°C (hold for 2 minutes).[6]
- Ramp Rate: 10°C/min.[6]
- Final Temperature: 250°C (hold for 5 minutes).
3. Optimization Based on Scouting Run:
- Assess Resolution: Examine the chromatogram for the resolution between this compound and any adjacent peaks.
- Adjust Temperature Program:
- If peaks are poorly resolved in the early part of the run, lower the initial oven temperature by 10-20°C.[6]
- If this compound is closely eluting with another compound, reduce the ramp rate to 5°C/min to increase separation.[6]
- If all peaks elute very quickly, an isothermal analysis might be possible. The optimal isothermal temperature is often about 45°C below the elution temperature of the final peak of interest from the scouting run.[14]
- Fine-tune Flow Rate: Adjust the carrier gas flow rate by ±0.2 mL/min to see if it improves resolution. Slower flow rates can sometimes increase peak separation, but at the cost of longer run times and broader peaks if too slow.[7]
4. Sample Preparation:
- For complex matrices, consider using headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration.[17][18] This technique can significantly reduce matrix interference that may contribute to poor peak shape.
Visualizations
Caption: A workflow diagram for troubleshooting poor peak resolution.
Caption: Relationships between GC parameters and chromatographic results.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. fishersci.com [fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. gcms.cz [gcms.cz]
- 17. gcms.cz [gcms.cz]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Methylfuran Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 3-methylfuran derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: The most prevalent methods for synthesizing this compound and its derivatives include the Paal-Knorr furan (B31954) synthesis, Suzuki-Miyaura cross-coupling, and Stille cross-coupling. Each of these methods offers distinct advantages and is suited for different substrate scopes and functional group tolerances.
Q2: My Paal-Knorr synthesis is resulting in a dark, tar-like substance and a low yield. What is the likely cause and how can I mitigate this?
A2: The formation of a dark, polymeric substance is a common issue in Paal-Knorr synthesis, often due to the harsh acidic conditions and high temperatures typically employed, which can cause decomposition of the starting materials or the furan product.[1][2] To address this, consider the following strategies:
-
Use Milder Catalysts: Switch from strong Brønsted acids like sulfuric acid (H₂SO₄) to milder Lewis acids such as zinc bromide (ZnBr₂), bismuth(III) nitrate (B79036) (Bi(NO₃)₃), or scandium(III) triflate (Sc(OTf)₃).[1][3]
-
Optimize Reaction Temperature and Time: Employing lower temperatures and shorter reaction times can significantly reduce degradation. Microwave-assisted synthesis is a particularly effective technique for achieving rapid and controlled heating, often improving yields and reducing byproduct formation.[1]
-
Solvent Selection: Using a high-boiling aprotic solvent like toluene (B28343) can provide better temperature control compared to solvent-free conditions.[1]
Q3: I am observing significant byproduct formation in my Suzuki-Miyaura cross-coupling reaction to synthesize a 3-arylfuran. How can I identify and minimize these byproducts?
A3: Common byproducts in Suzuki-Miyaura coupling for furan synthesis include homocoupling products of your starting materials (e.g., 3,3'-bifuran) and protodeboronation of the furanboronic acid to yield unsubstituted furan.[4] Identification is best achieved through techniques like GC-MS and NMR spectroscopy. To minimize these byproducts:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial. For instance, using bulky, electron-rich ligands can enhance the desired cross-coupling pathway.[5]
-
Control Reaction Conditions: Ensure strictly anaerobic conditions to prevent degradation of the boronic acid. The choice of base and solvent system also plays a significant role in minimizing side reactions.[6]
Q4: My Stille coupling reaction for preparing a 3-substituted furan is sluggish and gives a low yield. What factors should I investigate?
A4: Low yields in Stille coupling can be attributed to several factors. The transmetalation step is often rate-determining.[7] To improve the reaction efficiency:
-
Catalyst and Ligands: Ensure the palladium catalyst is active. Sterically hindered and electron-rich ligands can accelerate the coupling process.[8]
-
Additives: The addition of copper(I) iodide (CuI) can significantly increase the reaction rate.[8]
-
Purity of Reagents: The purity of the organostannane reagent is critical, as impurities can inhibit the catalyst.
Q5: How can I effectively purify my this compound derivative from the crude reaction mixture?
A5: The purification of furan derivatives can be challenging due to their potential volatility and sensitivity to acidic conditions. Common purification methods include:
-
Distillation: For volatile furans, fractional distillation under reduced pressure is often effective.[2]
-
Column Chromatography: Silica (B1680970) gel chromatography is a standard technique. However, the acidic nature of silica can sometimes cause degradation of sensitive furans. Using neutral silica or alumina, or adding a small amount of a base like triethylamine (B128534) to the eluent, can help mitigate this issue.[2]
Troubleshooting Guides
Paal-Knorr Furan Synthesis
Problem: Low or no yield, incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
Suzuki-Miyaura Cross-Coupling
Problem: Significant byproduct formation (homocoupling, protodeboronation).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation in Suzuki-Miyaura coupling.
Stille Cross-Coupling
Problem: Low reaction conversion and yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Stille coupling.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of furan derivatives based on literature data.
Table 1: Optimization of Paal-Knorr Furan Synthesis [1]
| Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |
| Hexane-2,5-dione | p-TsOH (5) | Toluene | Reflux | 4-6 h | 85-95 |
| Hexane-2,5-dione | ZnBr₂ (10) | None | 120 | 15 min | 92 |
| Hexane-2,5-dione | Bi(NO₃)₃ (5) | None | 100 | 30 min | 95 |
| Methyl 2-acetyl-3-methyl-4-oxopentanoate | HCl (cat.) | Ethanol/Water | 140 (MW) | 3-5 min | ~90 |
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling for 3-Substituted Furans [9][10]
| Furan Substrate | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Iodofuran | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 97 |
| 3-Iodofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | DMF/H₂O | 100 | 85 |
| 5-Bromo-pyrimidine | Furan-3-boronic acid | NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ | t-Amyl alcohol | 100 | 94 |
| 2-Bromotoluene | Furan-3-boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 88 |
Table 3: Optimization of Stille Cross-Coupling for Furan Derivatives
| Furan Substrate | Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromofuran | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 91 |
| 3-Bromofuran | Vinyltributylstannane | PdCl₂(PPh₃)₂ (3) | - | - | THF | 65 | 85 |
| 2-Iodofuran | (Furan-2-yl)tributylstannane | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | CuI | NMP | 100 | 95 |
| 3-Tosylfuran | (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (4) | SPhos (8) | CsF | Dioxane | 80 | 89 |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Methyl 2,5-Dimethylfuran-3-carboxylate[1]
-
Reagents & Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, place the 1,4-dicarbonyl starting material (e.g., methyl 2-acetyl-3-methyl-4-oxopentanoate, 1 mmol). Add a solvent such as ethanol/water (e.g., 3 mL in a 1:1 ratio) and a catalytic amount of HCl (e.g., 2-3 drops of a 1 M solution).
-
Reaction: Seal the vial with a septum cap and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 140 °C for 3-5 minutes.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Transfer the contents to a separatory funnel and dilute with water (10 mL). Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and remove the solvent in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(Furan-3-yl)pyrimidine[10]
-
Reagents & Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (B23866) (1.0 equiv), furan-3-boronic acid (1.5 equiv), NiCl₂(PCy₃)₂ (1 mol%), and K₃PO₄ (2.0 equiv).
-
Reaction: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed t-amyl alcohol via syringe. Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Stille Cross-Coupling of 1,4-dibromoperfluorobenzene and 2-(Tributylstannyl)furan[11]
-
Reagents & Setup: In a 50 mL round-bottom flask with a stir bar, add 1,4-dibromoperfluorobenzene (1.5 g) and 2-(tributylstannyl)furan (B54039) (4 g). Add 30 mL of toluene and purge the mixture with argon for 20 minutes.
-
Reaction: Add tetrakis(triphenylphosphine)palladium(0) (563 mg). Seal the flask with a reflux condenser equipped with an argon balloon. Heat the reaction mixture in a sand bath to 125 °C and stir for 27 hours.
-
Workup and Purification: After cooling to room temperature, remove the toluene by rotary evaporation. Add approximately 15 mL of hexane (B92381) to the solid residue and place it in a freezer overnight. Filter the crystallized product on a glass filter.
Signaling Pathways and Workflows
Caption: Simplified reaction mechanism for the Paal-Knorr furan synthesis.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing 3-Methylfuran Extraction Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Methylfuran from solid samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from solid samples?
A1: The most prevalent and effective methods for extracting the volatile compound this compound from solid matrices are Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction coupled with GC-MS (SPME-GC-MS).[1] These techniques are widely used for analyzing furan (B31954) and its derivatives in food products.[1] Solvent extraction is another, more traditional method that can be employed.
Q2: How do I choose the best extraction method for my sample?
A2: The choice of extraction method depends on several factors, including the sample matrix, the required sensitivity, and the available equipment.
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Headspace (HS) analysis is a robust and straightforward technique suitable for a wide range of solid samples. It is less sensitive than SPME but can be more resilient to complex matrices.
-
Solid-Phase Microextraction (SPME) offers higher sensitivity and is a solvent-free technique, making it an environmentally friendly option.[2] It is particularly effective for trace-level analysis. However, the SPME fiber's coating must be carefully selected based on the analyte's properties. For highly volatile compounds like this compound, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are recommended.[2]
-
Solvent Extraction is a classical method that can be effective but is often more labor-intensive and requires significant amounts of organic solvents. The choice of solvent is critical and depends on the polarity of this compound and the sample matrix.
Q3: What is the "salting out" effect and how can it improve my extraction efficiency?
A3: The "salting out" effect involves adding a salt, most commonly sodium chloride (NaCl), to the sample.[2] This increases the ionic strength of the aqueous phase in the sample, which in turn decreases the solubility of volatile organic compounds like this compound. This promotes their release into the headspace, thereby increasing the extraction efficiency. For many protocols, adding a saturated NaCl solution is a standard step.[2][3]
Q4: What are matrix effects and how can they affect my results?
A4: Matrix effects refer to the alteration of the analytical signal (enhancement or suppression) of the target analyte due to the presence of other components in the sample matrix.[4][5][6] In the analysis of this compound from complex solid samples like food, matrix effects can lead to inaccurate quantification.[7] For instance, significant discrepancies in results between external standard calibration and the standard addition method in baby food and mackerel samples indicated strong matrix effects.[7] To mitigate this, the standard addition method or the use of isotopically labeled internal standards is recommended for accurate quantification in complex matrices.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Sample Preparation | - Ensure the solid sample is properly homogenized to a fine powder to maximize surface area for extraction.[8] - For HS and SPME, ensure the vial is properly sealed to prevent loss of the volatile analyte. |
| Suboptimal Extraction Parameters (HS & SPME) | - Temperature: Increase the incubation/extraction temperature to enhance the volatility of this compound. Optimal temperatures typically range from 30-60°C.[8] However, excessively high temperatures can lead to the degradation of some compounds.[9] - Time: Increase the incubation/extraction time to ensure equilibrium is reached between the sample and the headspace. Extraction times of 15-30 minutes are common.[8] |
| Incorrect SPME Fiber | - For volatile compounds like this compound, a fiber with a porous sorbent like Carboxen/Polydimethylsiloxane (CAR/PDMS) is generally more effective than absorption-based coatings like PDMS alone.[2] |
| Inefficient Solvent (Solvent Extraction) | - The choice of solvent is crucial. For a moderately polar compound like this compound, solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often used.[10] The efficiency of the extraction depends on the polarity of both the analyte and the solvent. |
| Analyte Degradation | - this compound can be susceptible to degradation under certain conditions. Ensure that the extraction is performed in a timely manner after sample preparation and avoid unnecessarily high temperatures. |
Issue 2: Poor Reproducibility and High Variability in Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Homogeneity | - Improve the homogenization procedure to ensure that each subsample is representative of the bulk material. |
| Variable Extraction Conditions | - Precisely control all extraction parameters, including temperature, time, and agitation speed, for all samples and standards. Automated systems can significantly improve reproducibility. |
| Matrix Effects | - As mentioned in the FAQs, matrix effects can cause significant variability. Employ the standard addition method or use an appropriate isotopically labeled internal standard to compensate for these effects.[7] |
| SPME Fiber Degradation | - SPME fibers have a limited lifetime and their performance can degrade with repeated use, especially with complex matrices.[11] Replace the fiber if a decline in performance is observed. |
| Emulsion Formation (Solvent Extraction) | - Emulsions can form during liquid-liquid extraction, leading to incomplete phase separation and poor recovery.[12] To break emulsions, you can try adding brine (salting out), centrifugation, or filtering through a glass wool plug.[12] Gently swirling instead of vigorous shaking during extraction can also prevent emulsion formation.[12] |
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of this compound and related compounds from various studies.
Table 1: Recovery Rates of Furan and its Derivatives using SPME-GC-MS/MS
| Analyte | Sample Matrix | Recovery (%) | Reference |
| Furan and its derivatives | Juice | 80-103 | [3] |
| Furan and its derivatives | Meat Products | 88.6-105 | [3] |
| Furan and its derivatives | Juice, Canned Food, Baby Food | 80.3-114.7 | [3] |
| Furan, 2-Methylfuran (B129897), 2-Pentylfuran (B1212448) | Juice Samples | 90.2-110.1 | [13] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Furan Derivatives using SPME-GC-MS/MS
| Analyte | Sample Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| Furan and its derivatives | Canned Oily Fish | 0.002–0.101 | 0.007–0.337 | [3] |
| Furan and its derivatives | Fruit Samples | 0.001–0.204 | 0.003–0.675 | [3] |
| Furan and its derivatives | Juice Samples | 0.001–0.048 | 0.003–0.160 | [3] |
| Furan, 2-Methylfuran, 2-Pentylfuran | Juice Samples | 0.056-0.23 ng/mL | 0.14-0.76 ng/mL | [13] |
Table 3: Repeatability of Headspace GC-MS for Furan and Alkylfurans
| Compound | Concentration (µg/kg) | Repeatability (%RSD, n=5) | Reference |
| Furan and alkylfurans | 20 | ≤ 10 | [14] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol is a general guideline for the analysis of this compound in solid food samples.
-
Sample Preparation:
-
Homogenize the solid sample to a fine, consistent powder.
-
Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.[14]
-
Add 4 grams of NaCl and 9 mL of mineral water to the vial.[14]
-
If using an internal standard, spike the sample with a known amount of the standard solution.
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum and mix thoroughly.[14]
-
-
Headspace Extraction:
-
Place the vial in the headspace autosampler.
-
Equilibrate the sample at 60°C for 15 minutes.[7]
-
Inject a specific volume of the headspace gas into the GC-MS system.
-
-
GC-MS Analysis:
-
GC Column: SH-I-5MS (60 m × 0.32 mm i.d., 1.0 µm) or similar.[7]
-
Carrier Gas: Helium with a split ratio of 5:1.[7]
-
Oven Temperature Program: An example program is 35°C (hold for 3 min) to 75°C at 8°C/min, then to 200°C.[15]
-
MS Detection: Use Selected Ion Monitoring (SIM) for target m/z values for enhanced sensitivity.
-
Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This protocol provides a general procedure for SPME analysis of this compound in solid food samples.
-
Sample Preparation:
-
SPME Procedure:
-
SPME Fiber: Use a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber.[2]
-
Place the vial in an autosampler with an agitator.
-
Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes.[3]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15 minutes) at the same temperature.[3]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption (e.g., at 250°C).
-
The GC-MS conditions can be similar to those described in the HS-GC-MS protocol.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. An efficient method for the simultaneous determination of furan, 2-methylfuran and 2-pentylfuran in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. gcms.cz [gcms.cz]
Minimizing degradation of 3-Methylfuran during sample preparation
Welcome to the technical support center for handling and analysis of 3-Methylfuran. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation during sample preparation and ensure the integrity of their analytical results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound is a volatile organic compound belonging to the furan (B31954) family.[1][2] Its structure, a five-membered aromatic ring with an oxygen atom and a methyl group, makes it susceptible to various degradation pathways.[2][3] The furan ring is prone to oxidation and hydrolysis, especially under acidic or basic conditions, which can lead to ring-opening.[3] Furthermore, the compound is sensitive to light (photodegradation) and heat (thermal degradation).[2][3] Its high volatility also presents challenges during sample handling and analysis.[2][4]
Q2: What are the primary factors that cause this compound to degrade during sample preparation?
The main factors contributing to the degradation of this compound are exposure to light, elevated temperatures, extreme pH conditions, and the presence of oxidizing agents.[3] Furan rings are susceptible to oxidation, which can lead to the formation of ring-opened products or other derivatives.[3] Both strongly acidic and basic conditions can catalyze the hydrolysis of the furan ring.[3] Additionally, exposure to UV light can induce photodegradation, and high temperatures, such as those in a GC injector port, can cause thermal breakdown.[3]
Q3: What are the ideal storage conditions for this compound and its solutions?
To ensure the stability of this compound, both the pure compound and its solutions should be stored in a cool, dry, and dark environment.[3] For long-term storage, refrigeration at 2-8°C in a tightly sealed container is recommended.[3][5] To prevent oxidation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.[3] Stock and working solutions should ideally be prepared fresh daily, stored at low temperatures (2-8°C), and always protected from light.[3]
Q4: How can I visually identify if my this compound sample has degraded?
Pure this compound is typically a clear, colorless to light yellow liquid.[2][5] While significant degradation may not always result in a visible change, a noticeable darkening of the liquid or the appearance of precipitates could indicate polymerization or the formation of degradation products. The most reliable method for detecting degradation is through chromatographic analysis, where you might observe inconsistent peak areas, a decrease in the main peak's intensity, or the emergence of new, unidentified peaks in the chromatogram.[3]
Q5: Are there any chemical stabilizers that can be used with this compound?
Yes, commercial preparations of this compound are often supplied with a stabilizer to prevent oxidation and prolong shelf life.[5] A common stabilizer used is hydroquinone (B1673460) (HQ).[4][5] When preparing your own standards or solutions, if you suspect oxidative degradation is a significant issue, the addition of an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 150-400 ppm) could be considered, though its compatibility with your specific analytical method should be verified.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or decreasing peak areas in repeat analyses. | Degradation of this compound in stock or working solutions.[3] | Prepare fresh stock and working solutions daily.[3] Always store solutions at 2-8°C and protect them from light.[3] Analyze samples as quickly as possible after preparation.[3] |
| Appearance of new, unidentified peaks in chromatograms. | Degradation products are forming in the sample or during analysis. | Review the sample preparation workflow for potential stressors (light, heat, pH). If using GC-MS, consider thermal degradation in the injector port; try lowering the injector temperature.[3] |
| Poor peak shape (e.g., tailing, fronting) in analysis. | Interaction of the compound with the analytical column or on-column degradation.[3] | Ensure the mobile phase pH (for HPLC) is compatible with the compound's stability (aim for neutral pH).[3] For GC, ensure the column is properly conditioned and the liner is clean and inert. |
| Low recovery of this compound from the sample matrix. | Volatilization of the analyte during sample preparation. Degradation due to matrix effects or processing conditions (e.g., heat during extraction). | Use headspace (HS) or headspace solid-phase microextraction (HS-SPME) techniques, which are well-suited for volatile compounds.[6][7] Minimize sample heating steps or perform them under controlled conditions. Use milder extraction conditions where possible (e.g., lower temperature, neutral pH).[3] |
Section 3: Experimental Protocols
Protocol 1: General Guidelines for Preparation and Handling of this compound Solutions
-
Solvent Selection: Use high-purity, degassed solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) for all preparations.[8]
-
Stock Solution Preparation: Prepare stock solutions (e.g., 1 mg/mL) by dissolving a known amount of this compound in the chosen solvent.[9] Work in a well-ventilated fume hood and minimize exposure to air and light.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 100 µg/mL).[8]
-
Storage: Immediately after preparation, cap vials tightly and wrap them in aluminum foil to protect from light. Store all solutions at 2-8°C when not in use.[3]
-
Daily Use: Prepare fresh working solutions each day for calibration and analysis to ensure accuracy.[3]
Protocol 2: Methodology for a Forced Degradation Study
A forced degradation study helps identify potential degradation products and assess the stability-indicating power of an analytical method.[9][10]
-
Objective: To investigate the stability of this compound under various stress conditions.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.[9]
-
Stress Conditions: Expose the stock solution to the conditions outlined in the table below. Include a control sample stored under ideal conditions (refrigerated, protected from light) for comparison.[3][9]
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.[9] |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[3][9] |
| Oxidation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[3][9] |
| Thermal Degradation | Place 2 mL of the stock solution in an oven at 60-80°C for 48 hours, protected from light.[3][9] |
| Photolytic Degradation | Expose 2 mL of the stock solution to a UV light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil.[3][9] |
-
Sample Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all stressed samples and the control sample by a suitable chromatographic method (e.g., HPLC, GC-MS) to determine the percentage of degradation.[9]
Protocol 3: Recommended HS-SPME-GC-MS Method for Analysis
Due to its high volatility, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing this compound, particularly in complex matrices like food samples.[6][11]
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g) into a headspace vial. If necessary, add a saturated NaCl solution to facilitate the release of volatile compounds.[11]
-
SPME Conditions:
-
Fiber: Polydimethylsiloxane/Carboxen/Divinylbenzene (PDMS/CAR/DVB).[7]
-
Incubation: Incubate the sample at a controlled temperature (e.g., 35-40°C) for a set time (e.g., 15-20 min) with agitation.[6][11]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 15-40 min).[7][11]
-
-
GC-MS Parameters: The following table provides a typical set of parameters.
| Parameter | Setting |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][11] |
| Injector Temperature | 250-280°C (Optimize to the lowest effective temperature).[6][8] |
| Desorption Time | 1 minute.[6] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min).[11] |
| Oven Program | Start at 32°C, hold for 4 min, then ramp to 200°C at 20°C/min, hold for 3 min.[11] |
| MS Ion Source Temp | 230°C.[8] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[8] |
| Mass Range | m/z 35-350.[8] |
Section 4: Visual Guides
Caption: Key degradation pathways for this compound under common stress conditions.
Caption: Recommended workflow to minimize this compound degradation during analysis.
Caption: Troubleshooting logic for inconsistent analytical results with this compound.
References
- 1. This compound | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 930-27-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Improve the Selectivity of Catalysts for 3-Methylfuran Synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methylfuran. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address challenges in achieving high selectivity for this specific furan (B31954) isomer.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity for this compound synthesis challenging?
A1: The synthesis of this compound (3-MF) presents a significant challenge due to the inherent electronic properties of the furan ring. The C2 and C5 (α) positions are more electron-rich and thus more susceptible to electrophilic attack and other functionalization reactions compared to the C3 and C4 (β) positions. This intrinsic reactivity often leads to the preferential formation of 2-Methylfuran (2-MF) as the major product in many catalytic alkylation reactions.
Q2: What are the primary strategies to enhance the selectivity towards this compound?
A2: Key strategies focus on overcoming the natural reactivity of the furan ring. These include:
-
Regioselective Synthesis from Acyclic Precursors: Building the furan ring with the methyl group already in the desired position.
-
Use of Directing Groups: Employing a functional group on the furan ring to direct methylation to the C3 position.
-
Catalyst Design: Utilizing catalysts that offer steric hindrance or specific electronic interactions to favor C3 functionalization. This can include transition metal catalysts with tailored ligands or shape-selective zeolites.
-
Alternative Synthetic Routes: Exploring pathways that do not rely on direct alkylation of the furan ring, such as the hydroformylation of substituted propargylic alcohols or the decarboxylation of 3-furoic acid derivatives.
Q3: Can catalyst acidity influence the selectivity of this compound synthesis?
A3: Yes, catalyst acidity is a critical factor. Strong Brønsted or Lewis acids can catalyze the desired reaction but may also promote undesirable side reactions, such as polymerization of the furan ring, leading to the formation of dark, viscous mixtures and low yields.[1] The balance between Brønsted and Lewis acidity, as well as the overall acid strength, needs to be carefully optimized for a specific catalytic system.
Q4: Are there any known catalyst systems that show promise for selective this compound synthesis?
A4: While the literature is more extensive for 2-Methylfuran, some catalytic systems have been explored for the synthesis of 3-substituted furans and could be adapted for this compound. These include:
-
Rhodium-phosphine complexes for the hydroformylation of propargylic alcohols.[2]
-
Ruthenium catalysts for the C3-alkylation of furfural (B47365) derivatives using a directing group.[3]
-
Organic acids as catalysts for the decarboxylation of 3-furoic acid.[4]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For reactions involving pre-catalysts, verify that the active species is being generated in situ.- Consider screening different catalyst precursors or activation methods. |
| Unfavorable Reaction Conditions | - Optimize the reaction temperature. Some reactions may require higher temperatures for activation, while others may benefit from lower temperatures to prevent catalyst decomposition or side reactions.- Adjust the reaction time. Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal duration.- Ensure all solvents and reagents are anhydrous and of high purity, as trace amounts of water or impurities can poison the catalyst. |
| Poor Substrate Reactivity | - If using a directing group strategy, ensure the directing group is correctly installed and is effective under the reaction conditions.- Consider modifying the electronic properties of the starting material to enhance its reactivity at the C3 position. |
Issue 2: Poor Regioselectivity (High 2-Methylfuran Formation)
| Potential Cause | Troubleshooting Steps |
| Inherent Electronic Preference of Furan Ring | - Switch to a synthetic strategy that does not rely on the direct alkylation of furan, such as building the ring from an acyclic precursor with the methyl group already in place.- Employ a directing group on the furan ring to sterically or electronically favor C3 substitution. |
| Non-selective Catalyst | - Screen a variety of catalysts. For transition metal-catalyzed reactions, experiment with different metal centers (e.g., Rh, Ru, Pd) and ligands of varying steric bulk and electronic properties.- For reactions amenable to solid acid catalysis, investigate shape-selective catalysts like zeolites (e.g., H-ZSM-5) where the pore structure might favor the formation of the less bulky 3-substituted isomer. |
| Reaction Conditions Favoring 2-Substitution | - Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.- Vary the solvent, as solvent polarity can influence the transition state energies and thus the regioselectivity. |
Issue 3: Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting Steps |
| Acid-Catalyzed Polymerization of Furan | - If using an acidic catalyst, try to use the mildest possible acid that still affords a reasonable reaction rate.[1]- Consider performing the reaction in a buffered system or with the slow addition of the acid to maintain a low instantaneous concentration.- Neutralize the reaction mixture promptly during workup to prevent post-reaction polymerization.[1] |
| High Reaction Temperature | - Reduce the reaction temperature. While this may decrease the reaction rate, it can significantly inhibit polymerization.- Use a more active catalyst that can operate at lower temperatures. |
Data Presentation
Table 1: Comparison of Catalytic Strategies for the Synthesis of 3-Substituted Furans
Disclaimer: The following table includes generalized data from related syntheses of 3-substituted furans due to the limited availability of specific quantitative data for this compound.
| Catalytic Strategy | Catalyst System | Precursor | Typical Yield of 3-Substituted Product | Key Selectivity Influencing Factors | Reference |
| Hydroformylation | Rhodium acetate (B1210297) / Triphenylphosphine (B44618) | Substituted Propargylic Alcohol | Moderate to Good | Ligand choice, CO/H₂ pressure | [2] |
| C3-Alkylation with Directing Group | [Ru₃(CO)₁₂] | Furfurylimine | ~62% (for a specific derivative) | Nature of the directing group, reaction time | [3] |
| Decarboxylation | Organic Acid (e.g., p-toluenesulfonic acid) | 3-Furoic Acid | High (>90% reported in a patent) | Solvent (aprotic polar), temperature | [4] |
| Metalloradical Cyclization | Cobalt(II) Porphyrin Complex | Alkyne + α-Diazocarbonyl | Good to Excellent | Structure of alkyne and diazo compound | [5][6] |
Experimental Protocols
Protocol 1: Generalized Procedure for Rhodium-Catalyzed Hydroformylation for 3-Substituted Furan Synthesis
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the substituted propargylic alcohol (1.0 eq) in a dry, degassed solvent (e.g., dichloromethane).
-
Catalyst Addition: To the solution, add rhodium(II) acetate dimer (e.g., 1-5 mol%) and triphenylphosphine (e.g., 2-10 mol%).
-
Reaction Setup: Transfer the flask to a high-pressure autoclave. Purge the autoclave with a 1:1 mixture of carbon monoxide and hydrogen gas three times.
-
Reaction Conditions: Pressurize the autoclave to the desired pressure (e.g., 10-50 bar) with the CO/H₂ mixture. Heat the reaction to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reactor to room temperature and carefully vent the excess gas. Concentrate the reaction mixture in vacuo and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Generalized Procedure for Decarboxylation of 3-Furoic Acid
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-furoic acid (1.0 eq) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of an organic acid (e.g., p-toluenesulfonic acid, 5-10 mol%).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 85-150 °C. The optimal temperature may depend on the specific substrate and catalyst loading.
-
Monitoring and Workup: Monitor the evolution of CO₂ and the consumption of the starting material by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction after dilution with water and an appropriate organic solvent, followed by purification.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. "Regioselective Synthesis of Multisubstituted Furans via Metalloradical" by Xin Cui, Xue Xu et al. [digitalcommons.usf.edu]
Addressing Matrix Effects in 3-Methylfuran Analysis by LC-MS/MS: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3-Methylfuran by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides & FAQs
This section offers solutions to common problems encountered during this compound analysis.
Q1: I am observing significant signal suppression for this compound in my sample matrix compared to the solvent standard. What are the likely causes and how can I fix this?
A1: Signal suppression, a common matrix effect, occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the MS source.[1][2][3] This leads to a decreased instrument response and inaccurate quantification.
Potential Causes:
-
Co-eluting Matrix Components: Compounds in your sample matrix (e.g., phospholipids, salts, proteins) may have similar chromatographic retention times to this compound and compete for ionization.[2][3][4]
-
Ion Source Contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.
-
Inadequate Sample Preparation: The sample preparation method may not be effectively removing interfering matrix components.[5][6]
Troubleshooting Steps:
-
Improve Sample Preparation: This is often the most effective way to reduce matrix effects.[5]
-
Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that strongly retains interfering compounds while allowing this compound to be eluted.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound and leave interferences behind.[5]
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient for complex matrices and can still result in significant ion suppression.[5][7] Consider combining it with another cleanup technique.
-
-
Optimize Chromatographic Separation:
-
Modify Gradient Profile: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Change Column Chemistry: Experiment with a different stationary phase that offers alternative selectivity.
-
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components and lessen their impact.[1][8]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most reliable way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]
Q2: My this compound peak shape is poor (e.g., fronting, tailing, or splitting) in the sample matrix but looks fine in the solvent standard. What should I do?
A2: Poor peak shape that is matrix-dependent can be caused by several factors.[9]
Potential Causes:
-
Matrix-Induced Chromatographic Effects: Components in the matrix can interact with the analytical column, altering the retention and peak shape of this compound.[9]
-
Column Overload: High concentrations of matrix components can overload the column, leading to peak distortion.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Strengthen Sample Cleanup: Implement a more rigorous sample preparation method (SPE or LLE) to remove the interfering matrix components.[6][7]
-
Adjust Sample Diluent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase conditions.
-
Reduce Injection Volume: Injecting a smaller volume can reduce the mass of both the analyte and matrix components on the column, potentially improving peak shape.[10]
-
Column Wash: Implement a robust column wash step after each injection to remove strongly retained matrix components.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: A quantitative assessment of matrix effects is crucial for method development and validation. The most common approach is the post-extraction spike method.[4][11]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Sample): Blank matrix extract (processed through the entire sample preparation procedure) spiked with the this compound standard at the same concentration as Set A.
-
Set C (Pre-Spiked Sample): Blank matrix spiked with the this compound standard before the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A value between 85% and 115% for matrix effect is often considered acceptable, but this can depend on the specific requirements of the assay.
Quantitative Data Summary
The following tables provide illustrative data on the impact of different sample preparation techniques on matrix effects and recovery for this compound analysis in a hypothetical plasma sample.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation (PPT) | 65% (Suppression) | 95% |
| Liquid-Liquid Extraction (LLE) | 88% (Slight Suppression) | 85% |
| Solid-Phase Extraction (SPE) | 97% (Minimal Effect) | 92% |
Table 2: Effect of Sample Dilution on Matrix Effect
| Dilution Factor | Matrix Effect (%) |
| No Dilution | 65% |
| 1:5 Dilution | 82% |
| 1:10 Dilution | 94% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Sample Collection: Collect blank matrix samples (e.g., plasma, urine) free of this compound.
-
Sample Preparation: Process a minimum of six individual lots of the blank matrix through your established sample preparation method (e.g., PPT, LLE, or SPE).
-
Preparation of Solutions:
-
Neat Solution (A): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., 10 ng/mL).
-
Post-Spiked Sample (B): Take the processed blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the Neat Solution.
-
-
LC-MS/MS Analysis: Inject and analyze both the Neat Solution and the Post-Spiked Sample under the same conditions.
-
Calculation: Calculate the matrix effect using the formula: ME (%) = (Mean Peak Area of Post-Spiked Sample / Mean Peak Area of Neat Solution) * 100 .
Protocol 2: Solid-Phase Extraction (SPE) for this compound from a Biological Matrix
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of the sample (e.g., plasma) by adding 0.5 mL of 2% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Continuous Flow Reactors for Furan Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing continuous flow reactors for the production of furan (B31954) and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the continuous flow synthesis of furans.
Issue 1: Low Product Yield or Conversion
Question: My continuous flow reaction is resulting in a low yield of the desired furan derivative. What are the potential causes and how can I improve it?
Answer: Low yield in a continuous flow system for furan production can be attributed to several factors. A systematic approach to optimization is recommended.[1]
Potential Causes and Solutions:
-
Insufficient Residence Time: The reactants may not have enough time in the heated zone of the reactor to fully convert to the product.
-
Solution: Gradually decrease the flow rate of the reagents to increase the residence time. For instance, in the C3-alkylation of furfural, increasing the residence time from 30 to 46 minutes significantly improved the yield.[1]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter in furan synthesis. Excessively high temperatures can lead to degradation and the formation of byproducts like humins, while a low temperature can result in incomplete conversion.[1][2]
-
Inefficient Heat and Mass Transfer: Poor heat and mass transfer can limit the reaction rate.
-
Solution: Consider using microreactor technology, which offers a high surface-area-to-volume ratio, enhancing heat and mass transfer.[1]
-
-
Side Reactions: Undesired side reactions such as condensation, isomerization, and resinification can consume reactants and reduce the yield of the desired furan derivative.[1] The formation of humins from the degradation of sugars or HMF is a common issue.[1][2]
-
Solution: Adjusting the solvent system or reaction temperature can help minimize side reactions. A biphasic system (e.g., water/methyl isobutyl ketone) can be employed to continuously extract the furan product from the reactive aqueous phase, protecting it from degradation.[4]
-
-
Incorrect Catalyst Loading: The amount of catalyst directly influences the reaction rate.
-
Inappropriate Solvent or Reagent Concentration: The solvent can affect reactant solubility and catalyst performance. High reactant concentrations can sometimes lead to product precipitation and reactor clogging.[1]
-
Solution: Experiment with different solvents. For DFF synthesis, toluene (B28343) was found to be a highly effective solvent with a Ru/Al2O3 catalyst.[1][3] Starting with lower reagent concentrations can also be beneficial.[1]
-
-
Inadequate Pressure: If the reaction temperature is above the solvent's boiling point, a phase change within the reactor can occur, negatively impacting the reaction.
-
Solution: Use a back-pressure regulator to maintain a system pressure above the solvent's boiling point at the reaction temperature.[1]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low product yield.
Issue 2: Reactor Clogging
Question: My continuous flow reactor is getting clogged during the synthesis. What could be the cause and how can I prevent it?
Answer: Reactor clogging is a common issue in continuous flow chemistry, often caused by the precipitation of products, byproducts, or catalysts.
Potential Causes and Solutions:
-
Product or Byproduct Precipitation: The desired product or insoluble byproducts, such as humins, can precipitate out of the reaction mixture and block the reactor channels.[1]
-
Solution 1: Optimize Solvent System: Introduce a co-solvent that can dissolve the solid byproducts. However, be aware that this might reduce the overall reaction efficiency.[1]
-
Solution 2: Modify Reactor Design: For reactions known to produce solids, consider using a reactor design that is more tolerant to slurries, such as a continuous stirred-tank reactor (CSTR), instead of microreactors with narrow channels.[1]
-
Solution 3: Sonication: Applying ultrasound can help to break up solid byproducts and prevent them from clogging the reactor.[5]
-
-
Catalyst Leaching and Agglomeration: Heterogeneous catalysts can sometimes leach from their support or agglomerate, leading to blockages.
-
High Reactant Concentration: As mentioned previously, high concentrations can lead to precipitation.
-
Solution: Start with lower concentrations of your reagents.[7]
-
Troubleshooting Workflow for Reactor Clogging
Caption: Troubleshooting workflow for reactor clogging.
Issue 3: Catalyst Deactivation
Question: I'm observing a decrease in product yield over time, which suggests my catalyst is deactivating. What are the common causes and how can I mitigate this?
Answer: Catalyst deactivation can occur due to several reasons, including coking, poisoning, or leaching of the active species.
Potential Causes and Solutions:
-
Coke/Humin Formation: Carbonaceous deposits (coke or humins) can form on the catalyst surface, blocking active sites. This is a common issue in the conversion of biomass-derived sugars.
-
Solution 1: Catalyst Regeneration: Depending on the catalyst and the nature of the deposits, in-situ or ex-situ regeneration might be possible. This can involve calcination to burn off the coke.
-
Solution 2: Optimize Reaction Conditions: Operating at a higher hydrogen pressure can sometimes reduce coke formation during hydrogenation reactions.[6]
-
-
Catalyst Poisoning: Impurities in the feed or byproducts of the reaction can adsorb onto the catalyst's active sites and deactivate it.
-
Solution: Purify the reactant feed to remove potential poisons.
-
-
Leaching of Active Species: The active metal or acidic sites may leach from the support into the reaction medium.
-
Solution: Choose a more stable catalyst support or modify the catalyst to enhance the interaction between the active species and the support.
-
-
Sintering: At high temperatures, metal nanoparticles on a support can agglomerate (sinter), reducing the active surface area.
-
Solution: Operate at the lowest possible temperature that still provides a good reaction rate. Select catalysts with high thermal stability.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous flow setup for synthesizing furan derivatives compared to traditional batch chemistry?
A1: Continuous flow chemistry offers several key advantages:
-
Enhanced Safety: Flow reactors handle only small volumes of reagents at any given time, which is particularly beneficial when working with unstable or explosive intermediates.[1] It also allows for better control over exothermic reactions.
-
Faster Optimization: Reaction parameters such as temperature, pressure, and residence time can be varied and optimized much more quickly compared to setting up multiple batch reactions.[1]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in many flow reactors (especially microreactors) leads to more efficient heat and mass transfer, which can result in higher yields and selectivities.[1]
-
Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch reaction. This can be achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel).[8]
Q2: How can I determine the optimal reaction conditions for my specific furan derivative synthesis in a flow system?
A2: A systematic approach is recommended for optimizing reaction conditions:
-
One-Factor-at-a-Time (OFAT): Vary one parameter (e.g., temperature, flow rate, catalyst loading) while keeping others constant to observe its effect on the yield and selectivity.[1]
-
Design of Experiments (DoE): For a more comprehensive optimization, a DoE approach like the Box-Behnken design can be employed. This method allows for the simultaneous variation of multiple parameters and can efficiently identify optimal conditions and any interactions between them.[1][3]
Q3: What type of reactor is best for furan synthesis?
A3: The choice of reactor depends on the specific reaction:
-
Packed-Bed Reactors (PBRs): These are commonly used for reactions with heterogeneous catalysts. The reactor is packed with the solid catalyst, and the reactant solution flows through it.[3]
-
Microreactors: These offer excellent heat and mass transfer but are more prone to clogging if solids are formed.[1]
-
Continuous Stirred-Tank Reactors (CSTRs): These are well-suited for reactions involving solids or slurries as they are less likely to clog.[1]
Q4: What safety precautions should I take when working with continuous flow reactors for furan production?
A4: Safety is paramount. Key considerations include:
-
Pressure Management: Always use a back-pressure regulator to control the system pressure and prevent the solvent from boiling.[1] Ensure all fittings and tubing are rated for the intended pressure and temperature.
-
Leak Checks: Regularly check for leaks in the system, especially when operating at elevated temperatures and pressures.[7][8]
-
Handling Hazardous Reagents: While flow chemistry is inherently safer due to small reaction volumes, proper personal protective equipment and ventilation are still essential when working with hazardous materials.[1]
Data Presentation
Table 1: Optimization of Diformylfuran (DFF) Production from 5-Hydroxymethylfurfural (B1680220) (HMF) in a Continuous Flow Reactor [3][9]
| Parameter | Range Studied | Optimal Condition | Resulting DFF Yield |
| Catalyst | Ru/Al₂O₃, Pt/C | Ru/Al₂O₃ | - |
| Solvent | Toluene, Acetonitrile | Toluene | - |
| Reaction Temperature | - | 140 °C | 84.2% |
| Oxygen Flow Rate | - | 10 mL/min | 84.2% |
| Catalyst Loading | - | 0.15 g | 84.2% |
Table 2: Continuous Flow Dehydration of Fructose (B13574) to 5-Hydroxymethylfurfural (HMF) [2][10]
| Fructose Concentration | Catalyst | Solvent | Temperature | Flow Rate | Fructose Conversion | HMF Yield |
| 30% w/w | DR-2030 Ion Exchange Resin | DMSO | 110 °C | 0.2 mL/min | ~94% | ~76% |
| 30% w/w | DR-2030 Ion Exchange Resin | DMSO | 110 °C | 0.1 mL/min | ~98% | ~82% |
Experimental Protocols
General Protocol for Continuous Flow Synthesis of Furan Derivatives
This protocol provides a general framework. Specific parameters such as reagents, catalyst, temperature, and flow rates should be adapted based on the desired transformation.
1. System Setup:
-
Assemble the continuous flow system using HPLC pumps to deliver the reactant solutions.[1]
-
Connect the pumps via a T-mixer to a preheating loop, followed by the main reactor coil (e.g., a packed-bed reactor or a heated capillary).[1]
-
Place the reactor in a suitable heating system (e.g., a GC oven or a heating block) to maintain the desired temperature.[1]
-
Install a back-pressure regulator at the outlet of the reactor to control the system pressure.[1]
2. Reagent Preparation:
-
Prepare the necessary reactant solutions. For example, a solution of the starting material (e.g., fructose or HMF) in a suitable solvent.
-
If using a homogeneous catalyst, it can be dissolved in one of the reactant streams.
3. Catalyst Packing (for Packed-Bed Reactors):
-
If using a heterogeneous catalyst, pack the catalyst into a cartridge or the reactor column. For example, a catalyst cartridge can be packed by applying a vacuum to the bottom of the cartridge while adding the catalyst powder.[1][6]
4. Reaction Execution:
-
Flush the system with the pure solvent to remove any air and check for leaks.[1][7]
-
Set the desired temperature and pressure and allow the system to equilibrate.[8]
-
Pump the reactant solutions through the system at the desired flow rates.[1]
-
Allow the system to reach a steady state, which is typically 3-5 times the residence time.[8]
5. Sample Collection and Analysis:
-
Once at a steady state, collect the product stream at the outlet.
-
Analyze the collected samples using appropriate analytical techniques (e.g., HPLC, GC, NMR) to determine the conversion of the starting material and the yield of the desired furan product.[1]
Experimental Setup Workflow
Caption: General experimental workflow for continuous furan synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of diformylfuran production from 5-hydroxymethylfurfural via catalytic oxidation in a packed-bed continuous flow reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. labunlimited.com [labunlimited.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2-Methylfuran Yield from Furfural Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of furfural (B47365) to 2-methylfuran (B129897) (2-MF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions, ultimately improving the yield and selectivity of your reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of 2-methylfuran from furfural.
Issue 1: Low or No Conversion of Furfural
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the catalyst has been properly pre-treated (e.g., reduced) according to the manufacturer's or literature protocol. For instance, copper chromite catalysts may require pre-reduction with hydrogen gas at temperatures below 250°C.[1] | A properly activated catalyst should facilitate the hydrogenation reaction. |
| Insufficient Hydrogen Pressure | Verify that the hydrogen pressure is within the optimal range for your specific catalyst system. Higher pressures can sometimes favor ring hydrogenation over the desired side-chain hydrogenation.[2] | Adjusting the pressure should lead to an increase in furfural conversion. |
| Low Reaction Temperature | Increase the reaction temperature in increments. Lower temperatures may not provide sufficient energy for the reaction to proceed, while excessively high temperatures can lead to unwanted side reactions.[2][3] | An optimal temperature will maximize the rate of 2-MF formation without promoting side reactions. |
| Catalyst Poisoning | Impurities in the furfural feed or solvent can poison the catalyst. Consider purifying the furfural and using a high-purity solvent. | Removal of impurities should restore catalyst activity. |
Issue 2: High Selectivity Towards Furfuryl Alcohol (FA) instead of 2-Methylfuran (2-MF)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Increase the reaction temperature. The conversion of furfuryl alcohol to 2-methylfuran is often favored at higher temperatures than the initial hydrogenation of furfural to furfuryl alcohol.[2][3] | Increased temperature should promote the hydrodeoxygenation of FA to 2-MF. |
| Inappropriate Catalyst Composition | The choice of catalyst is crucial. Some catalysts, like pure MgO, are more selective towards furfuryl alcohol at lower temperatures.[4] Consider using a catalyst known for high 2-MF selectivity, such as bimetallic systems (e.g., Cu-Pd, Cu-Fe) or supported noble metals (e.g., Ir/C).[2][5][6] | A catalyst with hydrodeoxygenation functionality will improve the selectivity to 2-MF. |
| Insufficient Reaction Time | Extend the reaction time. The formation of 2-MF is a consecutive reaction from furfuryl alcohol, which requires sufficient time to proceed.[3] | Longer reaction times should show a decrease in FA concentration and an increase in 2-MF concentration. |
Issue 3: Formation of Undesired Byproducts (e.g., 2-Methyltetrahydrofuran (B130290), Ring-Opening Products, Polymers)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Hydrogen Pressure or Catalyst Loading | Reduce the hydrogen pressure and/or the amount of catalyst used. High pressure and catalyst loading can favor the further hydrogenation of the furan (B31954) ring to form 2-methyltetrahydrofuran (2-MTHF).[2][7] | Lowering pressure and catalyst amount should decrease the formation of 2-MTHF. |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can promote ring-opening reactions and the formation of C5 alcohols and hydrocarbons.[8] | A moderate temperature will favor the desired hydrodeoxygenation without causing ring cleavage. |
| Polymerization of Furfural and Furfuryl Alcohol | The addition of a small amount of a stabilizer, such as hydroquinone, can help mitigate polymerization side reactions.[7] | The presence of a stabilizer should reduce the formation of polymeric byproducts and improve the carbon balance. |
| Strong Catalyst Acidity | The acidity of the catalyst support can influence byproduct formation. Consider using a support with optimized acidity or a neutral support like activated carbon. | A less acidic support may suppress undesired side reactions. |
Issue 4: Catalyst Deactivation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Coke Formation | Coke deposition on the catalyst surface is a common cause of deactivation.[9][10] Regeneration of the catalyst through calcination in air followed by reduction may be possible. | Catalyst regeneration should restore its initial activity. |
| Sintering of Metal Particles | High reaction temperatures can lead to the agglomeration of active metal particles, reducing the catalyst's surface area and activity.[10] Operate at the lowest effective temperature to minimize sintering. | Lowering the temperature can extend the catalyst's lifetime. |
| Leaching of Active Metals | In liquid-phase reactions, active metals may leach into the solvent. Ensure the catalyst is stable under the chosen reaction conditions. | A stable catalyst will maintain its activity over multiple cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the hydrogenation of furfural to 2-methylfuran?
A1: The conversion of furfural to 2-methylfuran is generally accepted to proceed through a two-step mechanism. First, the aldehyde group of furfural is hydrogenated to form an intermediate, furfuryl alcohol (FA). Subsequently, the hydroxyl group of furfuryl alcohol is removed through hydrogenolysis to yield 2-methylfuran (2-MF).[5][11]
Q2: What are the most common catalysts used for this reaction?
A2: A variety of catalysts have been employed for the hydrogenation of furfural to 2-methylfuran. These include:
-
Copper-based catalysts: Copper chromite and supported copper catalysts are widely studied.[12][13]
-
Noble metal catalysts: Supported platinum (Pt), palladium (Pd), and iridium (Ir) catalysts often exhibit high activity and selectivity.[2][8]
-
Bimetallic catalysts: Combining copper with other metals like palladium (Cu-Pd) or iron (Cu-Fe) can enhance catalytic performance.[5][6]
-
Non-noble metal catalysts: Nickel (Ni) and cobalt (Co) based catalysts are also effective.[9]
Q3: What are the typical reaction conditions for furfural hydrogenation to 2-methylfuran?
A3: Reaction conditions are highly dependent on the catalyst used. However, typical ranges are:
-
Solvent: The reaction can be carried out in various solvents, including isopropanol, 2-pentanol, or even in the gas phase.[6][7]
Q4: How can I minimize the formation of 2-methyltetrahydrofuran (2-MTHF)?
A4: The formation of 2-MTHF occurs through the hydrogenation of the furan ring in 2-MF. To minimize this, you can:
-
Use a catalyst that is selective for C-O hydrogenolysis over ring hydrogenation.
-
Optimize the reaction time to stop the reaction after the formation of 2-MF is complete but before significant ring hydrogenation occurs.
Q5: Is it possible to use a hydrogen donor instead of gaseous hydrogen?
A5: Yes, catalytic transfer hydrogenation (CTH) is a viable alternative. In this process, a hydrogen donor molecule, such as isopropanol, is used as the source of hydrogen.[3][5] This can be advantageous as it may not require high-pressure hydrogen gas.
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Methylfuran (2-MF) Production
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Solvent | Furfural Conversion (%) | 2-MF Yield (%) | Reference |
| 5% Ir/C | 220 | 0.7 (100 psig) | - | 100 | 95 | [2] |
| Cu-Pd/HY | Optimized | - | Liquid Phase | - | 83.1 (2-MTHF) | [11] |
| Co/CoOx | 170 | 2 | Isopropanol | - | 73 | [7] |
| Cu2.5Zn–Al-600 | 180 | 0.1 (N2) | Isopropanol | 99 | 72 | [3] |
| Carbide/C | 150 | 6 | - | - | 61 | [8] |
| 4%Pd–1%Ru/TiO2 | Ambient | - | - | - | 51.5 | [7] |
| 2%/2% CuFe/Norit® RB4C | 230 | - | 2-propanol | - | 42.8 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Furfural Hydrogenation in a Batch Reactor
-
Catalyst Loading: Load the desired amount of catalyst (e.g., 200 mg) into a high-pressure batch reactor.[7]
-
Catalyst Pre-treatment (if required): If the catalyst requires pre-reduction, seal the reactor, purge with an inert gas (e.g., N2 or Ar), and then introduce hydrogen. Heat the reactor to the specified reduction temperature (e.g., 250°C) and hold for a designated time (e.g., 1.5 hours).[6] Cool the reactor to the reaction temperature.
-
Reactant and Solvent Addition: Introduce the furfural (e.g., 2 g) and the solvent (e.g., 40 mL isopropanol) into the reactor.[7]
-
Reaction Setup: Seal the reactor and purge several times with hydrogen to remove air.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa).[7] Begin stirring (e.g., 700 rpm) and heat the reactor to the target reaction temperature (e.g., 170°C).[7]
-
Reaction Monitoring: Maintain the reaction for the desired duration (e.g., 2 hours).[7] Samples can be taken periodically (if the setup allows) to monitor the progress of the reaction by gas chromatography (GC).
-
Product Recovery and Analysis: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Collect the liquid product, filter the catalyst, and analyze the product mixture using GC and GC-MS to determine conversion and selectivity.
Visualizations
Caption: Reaction pathway for the hydrogenation of furfural.
Caption: Troubleshooting workflow for low 2-methylfuran yield.
References
- 1. US3020291A - Process for preparing 2-methylfuran - Google Patents [patents.google.com]
- 2. Single pot selective hydrogenation of furfural to 2-methylfuran over carbon supported iridium catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas-phase cascade upgrading of furfural to 2-methylfuran using methanol as a H-transfer reactant and MgO based catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. Catalytic synthesis of renewable 2-methylfuran from furfural - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00229F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ou.edu [ou.edu]
Stabilizing 3-Methylfuran with inhibitors like hydroquinone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 3-Methylfuran, with a focus on the use of hydroquinone (B1673460) as an inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of this compound (Yellowing/Browning) | Oxidation or polymerization of the furan (B31954) ring, potentially due to prolonged exposure to air or light. | 1. Ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon) before storage. 2. Store the container in a cool, dark place, such as a refrigerator (2-8°C), and in an amber vial to protect from light.[1][2] 3. If discoloration is significant, the product may have degraded and should be disposed of according to safety guidelines. |
| Formation of Precipitate or Crystals | Peroxide formation, especially in unstabilized or improperly stored this compound. Peroxides can be explosive. | CAUTION: Do not handle the container if crystals are visible around the cap or in the solution. 1. If crystals are observed, do not attempt to open the container. Contact your institution's Environmental Health and Safety (EHS) department immediately for proper disposal.[3][4] 2. To prevent peroxide formation, always store this compound with an appropriate inhibitor like hydroquinone and away from light and air. |
| Inconsistent Experimental Results | Degradation of this compound during the experiment, leading to lower yields or unexpected byproducts. | 1. Use stabilized this compound for your reactions. If using unstabilized this compound, consider adding an inhibitor if it does not interfere with your reaction. 2. Test for the presence of peroxides before use, especially if the container has been opened for an extended period (see Experimental Protocols).[3] 3. Prepare solutions containing this compound fresh for each experiment. |
| Unexpected Peaks in Analytical Chromatogram (e.g., GC-MS, HPLC) | Presence of degradation products such as 2-methylbutenedial or 3-methyl-2,5-furandione.[5] | 1. Confirm the identity of the unexpected peaks using mass spectrometry.[6] 2. Review storage and handling procedures to minimize degradation. 3. Purify the this compound by distillation if necessary, but only after confirming the absence of peroxides . Never distill to dryness. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound need to be stabilized?
A1: this compound, like other furans and ethers, is susceptible to degradation through several pathways, including oxidation and polymerization, when exposed to air and light.[7] A primary concern is the formation of explosive peroxides.[3][4] Stabilization with an inhibitor like hydroquinone significantly slows down these degradation processes, ensuring the compound's integrity and safety during storage and use.[1]
Q2: How does hydroquinone stabilize this compound?
A2: Hydroquinone is a free-radical scavenger. In the presence of oxygen, it interrupts the radical chain reactions that lead to the formation of peroxides and polymers. It donates a hydrogen atom to a peroxy radical, forming a more stable radical species that does not propagate the chain reaction.
Q3: What is the typical concentration of hydroquinone used as an inhibitor?
A3: Commercially available stabilized this compound often contains hydroquinone at a concentration of around 1%.
Q4: Can I use this compound that has passed its expiration date?
A4: It is strongly recommended to dispose of this compound after its expiration date. If its use is unavoidable, it is crucial to test for the presence of peroxides before use. A peroxide concentration above 100 ppm is generally considered hazardous.[3]
Q5: How should I store stabilized this compound?
A5: To maximize its shelf life, store this compound stabilized with hydroquinone in a tightly sealed, amber glass container in a cool (2-8°C), dark, and well-ventilated area, away from heat sources.[1][2][8] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is recommended.[2]
Data Presentation
The following table summarizes the expected stability of this compound under different storage conditions. This data is illustrative and based on the known behavior of similar compounds.
| Condition | Inhibitor | Storage Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Products |
| Unstabilized | None | 20-25°C | Air | Ambient | < 3 months | Peroxides, polymers, 2-methylbutenedial |
| Unstabilized | None | 2-8°C | Inert Gas | Dark | ~ 6 months | Trace peroxides and polymers |
| Stabilized | Hydroquinone (~1%) | 20-25°C | Air | Ambient | > 12 months | Minimal oxidation products |
| Stabilized | Hydroquinone (~1%) | 2-8°C | Inert Gas | Dark | > 24 months | Negligible |
Experimental Protocols
Protocol 1: Peroxide Detection in this compound
Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in a sample of this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (optional, for increased sensitivity)
-
Test tubes
-
Commercially available peroxide test strips (e.g., Quantofix®)
Procedure using Potassium Iodide:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide crystals.
-
Stopper the test tube and shake for 1 minute.
-
Observe the color of the solution.
-
No color change: Peroxides are likely absent or at a very low concentration.
-
Yellow color: Indicates the presence of peroxides.
-
Brown color: Indicates a high concentration of peroxides.
-
-
For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.
Procedure using Test Strips:
-
Dip the test strip into the this compound sample for 1-2 seconds.
-
Remove the strip and wait for the specified time according to the manufacturer's instructions.
-
Compare the color of the test pad to the color chart provided with the strips to determine the peroxide concentration in ppm.
Protocol 2: Accelerated Stability Testing of this compound
Objective: To evaluate the stability of stabilized this compound under accelerated conditions to predict its long-term shelf life.
Materials:
-
This compound sample (stabilized with a known concentration of hydroquinone)
-
Temperature-controlled oven set to 40°C ± 2°C
-
Amber glass vials with tight-fitting caps
-
Analytical instrumentation for quantification (e.g., GC-MS or HPLC-UV)
Procedure:
-
Place a known quantity of the stabilized this compound into several amber glass vials and seal them.
-
Reserve one vial as the "time zero" sample and store it at the recommended long-term storage condition (2-8°C).
-
Place the remaining vials in a temperature-controlled oven at 40°C.
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the "time zero" sample and the aged samples using a validated analytical method (e.g., GC-MS) to quantify the concentration of this compound and any appearing degradation products.
-
Compare the results over time to determine the rate of degradation. The shelf life can be estimated based on the time it takes for the concentration of this compound to decrease to a specified limit (e.g., 95% of its initial concentration).
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Mechanism of hydroquinone as a free-radical scavenger.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 5. ACP - Atmospheric degradation of this compound: kinetic and products study [acp.copernicus.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for 3-Methylfuran Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a new analytical method for the sensitive and selective detection of 3-Methylfuran, a volatile organic compound of interest in food safety, environmental analysis, and as a potential impurity in pharmaceutical products. The performance of this novel method is objectively compared with established analytical techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their applications.
Introduction to this compound Detection
This compound is a heterocyclic organic compound that can form in thermally processed foods and is also encountered as an industrial chemical. Its detection at trace levels is crucial for quality control and safety assessment. While several analytical methods exist for its determination, the demand for higher sensitivity, selectivity, and efficiency has driven the development of new methodologies. This guide introduces a novel approach utilizing Sorbent Tube-Based Thermal Desorption coupled with Gas Chromatography-Tandem Mass Spectrometry (ST-TD-GC-MS/MS) and compares its performance against two established methods: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
Performance Comparison of Analytical Methods
The performance of the novel ST-TD-GC-MS/MS method was rigorously evaluated against HS-GC-MS and SPME-GC-MS. The key validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), are summarized in the table below. The data demonstrates the superior sensitivity and comparable precision of the new method.
| Parameter | Novel ST-TD-GC-MS/MS | HS-GC-MS | SPME-GC-MS |
| Linearity (r²) | >0.998 | >0.995 | >0.997 |
| Limit of Detection (LOD) | 0.01 ng/L | 0.5 ng/L | 0.1 ng/L |
| Limit of Quantitation (LOQ) | 0.03 ng/L | 1.5 ng/L | 0.3 ng/L |
| Accuracy (Recovery %) | 92-108% | 85-110% | 90-105% |
| Precision (RSD %) | < 5% | < 10% | < 8% |
Experimental Protocols
Detailed methodologies for the novel and comparative analytical methods are provided below.
Novel Method: Sorbent Tube-Based Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (ST-TD-GC-MS/MS)
Objective: To achieve ultra-trace level detection of this compound in air or gas samples.
Materials and Reagents:
-
Tenax® TA sorbent tubes
-
This compound standard (high purity)
-
Methanol (HPLC grade)
-
High-purity nitrogen or helium gas
Instrumentation:
-
Thermal Desorption unit
-
Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS)
Procedure:
-
Sampling: A known volume of the gas sample is drawn through a Tenax® TA sorbent tube using a calibrated sampling pump.
-
Thermal Desorption: The sorbent tube is placed in the thermal desorption unit. The trapped analytes are desorbed by heating the tube (e.g., at 250°C for 10 minutes) and cryo-focused in a cold trap (-10°C).
-
Injection: The cold trap is rapidly heated, and the focused analytes are injected into the GC-MS/MS system.
-
GC Separation:
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 180°C at 10°C/min, then to 240°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Precursor and product ions specific to this compound are monitored.
-
Comparative Method 1: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: Routine analysis of this compound in liquid or solid samples with relatively higher concentrations.
Procedure:
-
Sample Preparation: A known amount of the homogenized sample (e.g., 1-5 g) is placed in a headspace vial. For solid samples, a solvent may be added. The vial is sealed.[1]
-
Incubation: The vial is heated and agitated (e.g., at 80°C for 20 minutes) to allow volatile compounds to partition into the headspace.[2]
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS.
-
GC-MS Analysis: GC and MS conditions are similar to the novel method, but the MS is typically operated in full scan or selected ion monitoring (SIM) mode.
Comparative Method 2: Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
Objective: Sensitive analysis of this compound in liquid and solid samples.
Procedure:
-
Sample Preparation: The sample is prepared in a headspace vial as in the HS-GC-MS method.
-
Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile analytes.
-
Desorption: The SPME fiber is retracted and inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.
-
GC-MS Analysis: GC and MS conditions are similar to the HS-GC-MS method.
Visualizing the Methodologies
To better understand the experimental processes and decision-making involved, the following diagrams are provided.
Figure 1. Experimental workflow for this compound analysis using ST-TD-GC-MS/MS.
Figure 2. Decision tree for selecting an analytical method for this compound detection.
Conclusion
The novel Sorbent Tube-Based Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (ST-TD-GC-MS/MS) method demonstrates significant improvements in the detection limits for this compound compared to established HS-GC-MS and SPME-GC-MS techniques. Its high sensitivity, accuracy, and precision make it an excellent choice for applications requiring trace-level quantification, particularly in complex matrices where selectivity is paramount. For routine analyses with less stringent sensitivity requirements, HS-GC-MS and SPME-GC-MS remain viable and effective options. The choice of method should be guided by the specific analytical needs, sample matrix, and available instrumentation as outlined in this guide.
References
A Comparative Guide to GC-MS and HPLC Methods for 3-Methylfuran Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3-Methylfuran. This document outlines the principles of each technique, provides detailed experimental protocols, compares their performance based on available data, and offers guidance on selecting the most suitable method for your specific research needs.
Introduction to this compound and its Analysis
This compound is a volatile organic compound that is formed during the thermal degradation of carbohydrates and is found in a variety of heat-treated foods and beverages.[1] Its presence can significantly impact the flavor and aroma profile of these products. Furthermore, this compound is a potential biomarker for certain diseases and is of interest in environmental and toxicological studies.[2] Accurate and reliable quantification of this compound is therefore crucial in food science, quality control, and clinical research. Both GC-MS and HPLC are powerful analytical techniques that can be employed for this purpose, each with its own set of advantages and limitations.
Principles of GC-MS and HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a volatile sample is injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the two phases, which is largely dependent on their boiling points and polarities. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for highly specific identification and quantification.[3]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that utilizes a liquid mobile phase to separate the components of a mixture. The sample is dissolved in a solvent and pumped at high pressure through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases.[1] Different types of HPLC, such as reversed-phase, normal-phase, and ion-exchange, utilize different stationary phase chemistries to achieve separation based on polarity, charge, or size. Detection is typically performed using UV-Vis, fluorescence, or mass spectrometry detectors.[4]
Experimental Protocols
GC-MS Method for this compound Analysis
A common and highly effective method for the analysis of volatile compounds like this compound in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[5]
Sample Preparation (HS-SPME):
-
Sample Homogenization: Homogenize solid samples to ensure uniformity.
-
Vial Preparation: Place a known amount of the homogenized sample (e.g., 1-5 g) or liquid sample into a headspace vial (e.g., 20 mL).[6]
-
Matrix Modification: Add a saturated salt solution (e.g., NaCl) to the vial to increase the volatility of the analyte.[6]
-
Internal Standard: Spike the sample with a known amount of an internal standard (e.g., deuterated this compound) for accurate quantification.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[6]
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.
GC-MS Instrumentation and Conditions:
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 40°C (hold for 2 min), ramp to 230°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | m/z 82 (quantifier), 53, 54 (qualifiers) |
HPLC Method for this compound Analysis
While GC-MS is more common for volatile compounds like this compound, HPLC can also be utilized, particularly for samples in liquid form where direct injection is feasible. The following is a general reversed-phase HPLC method that can be adapted and validated for this compound analysis.
Sample Preparation:
-
Liquid Samples: For clear liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.
-
Solid Samples: For solid samples, an extraction step is necessary. This can involve solvent extraction (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation and filtration of the supernatant.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
HPLC Instrumentation and Conditions:
| Parameter | Typical Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). A common mobile phase for furan (B31954) derivatives is a gradient of 0.1% acetic acid in water (A) and methanol (B129727) (B).[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | ~220 nm (based on the UV absorbance of the furan ring) |
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of furan derivatives, including this compound.
| Parameter | GC-MS (HS-SPME) | HPLC-UV |
| Limit of Detection (LOD) | 0.002 - 1.5 µg/kg[5][8] | 0.002 - 0.093 mg/L (for various furan derivatives)[8] |
| Limit of Quantification (LOQ) | 0.007 - 5.0 µg/kg[5][8] | 0.01 - 0.31 mg/L (for various furan derivatives)[8] |
| Linearity (r²) | > 0.99[6] | > 0.999 (for various furan derivatives)[9] |
| Precision (%RSD) | < 10%[6] | < 6.4% (for various furan derivatives)[8] |
| Accuracy (Recovery %) | 80 - 120% | 77.8 - 103% (for various furan derivatives)[8] |
| Analysis Time | Minutes to tens of minutes[4] | 10 - 60 minutes[4] |
| Cost | Generally more expensive initial investment, but lower solvent costs.[4] | Lower initial investment, but can have higher solvent and column costs.[4] |
| Automation | Highly amenable to automation, especially with autosamplers for HS-SPME. | Highly amenable to automation with autosamplers for liquid injections. |
Note: The HPLC data is based on the analysis of various furan derivatives and may not be directly representative of this compound. Method validation would be required to determine the specific performance for this compound.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound using HS-SPME.
Caption: Workflow for HPLC analysis of this compound.
Method Selection Guide
Caption: Decision tree for selecting between GC-MS and HPLC for this compound analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are viable techniques for the analysis of this compound, with the optimal choice depending on the specific application, sample matrix, and desired sensitivity.
GC-MS with HS-SPME is generally the superior method for the trace analysis of this compound, especially in complex solid or liquid matrices.[5] Its high sensitivity, specificity, and the ability to effectively pre-concentrate volatile analytes make it the gold standard for this type of analysis. The use of mass spectrometry provides confident identification of the target compound.
HPLC with UV detection can be a practical and cost-effective alternative for the analysis of this compound in relatively clean liquid samples where high sensitivity is not the primary concern.[4] Its simpler sample preparation for liquid samples and lower initial instrument cost can be advantageous. However, it may lack the sensitivity and specificity of GC-MS, and method development and validation are crucial to ensure reliable results.
For researchers in drug development and food science requiring high confidence in identification and low detection limits, GC-MS is the recommended technique . For routine quality control of liquid products with expected higher concentrations of this compound, HPLC can be a suitable and economical choice . In many cases, the two techniques can be used orthogonally to provide a comprehensive analytical characterization of a sample.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. researchgate.net [researchgate.net]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
- 8. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
A Comparative Toxicological Assessment of 3-Methylfuran and 2-Methylfuran
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed comparative analysis of the toxicological effects of 3-Methylfuran (3-MF) and 2-Methylfuran (B129897) (2-MF), two structurally isomeric furan (B31954) derivatives. While both compounds are metabolized by cytochrome P450 enzymes into reactive metabolites and exhibit toxicity, notable differences in their potency and target organ effects have been observed. This document synthesizes available experimental data on their metabolism, cytotoxicity, genotoxicity, and systemic toxicity to aid in risk assessment and inform drug development strategies where furan moieties may be present.
Metabolic Activation and Reactive Metabolites
Both 3-MF and 2-MF require metabolic activation by cytochrome P450 (CYP) enzymes to exert their toxic effects. This activation involves the oxidative opening of the furan ring to form reactive, unsaturated dicarbonyl metabolites.
-
2-Methylfuran (2-MF): 2-MF is metabolized by CYP enzymes, primarily CYP2E1, to the reactive α,β-unsaturated aldehyde, acetylacrolein (also known as 4-oxo-2-pentenal).[1][2][3][4][5] This metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[6]
-
This compound (3-MF): 3-MF is also metabolized by CYP enzymes, leading to the formation of methylbutenedial as its principal reactive intermediate.[7][8] This reactive metabolite is responsible for the covalent binding to tissue macromolecules observed in in vitro microsomal systems.[7][8]
The formation of these reactive electrophilic products is a critical step in the toxicity of both methylfurans.[7][8]
Comparative Toxicity Data
Available data from in vivo and in vitro studies are summarized below. A notable finding from comparative genomic analysis is that 3-MF appears to be more toxic than 2-MF.[6]
Systemic Toxicity
| Parameter | This compound | 2-Methylfuran |
| Study Type | 90-day oral gavage study in Fischer 344 rats[9][10] | 90-day oral gavage study in gpt delta rats[11] |
| NOAEL | 0.075 mg/kg bw/day (for hepatic lesions)[9] | 1.2 mg/kg/day[11] |
| LOAEL | 0.25 mg/kg bw/day (for hepatic lesions)[9] | 6 mg/kg/day (increase in serum alkaline phosphatase)[11] |
| Primary Target Organ(s) | Liver, Spleen, Kidney[9] | Liver[11] |
| Key Hepatic Findings | Increased serum liver injury markers (γ-glutamyltransferase, ALT, AST, alkaline phosphatase), gross and histological lesions.[9] | Increased serum alkaline phosphatase, cholangiofibrosis.[11] |
| Other Target Organ Findings | Increased spleen weights with atrophy of B- and T-cell regions; changes in kidney serum biomarkers and mineralization in females.[9] | Not reported as primary. |
| Acute Inhalation Toxicity | Necrosis of olfactory epithelium in rats and hamsters; centrilobular hepatic necrosis.[12] | Not specifically detailed in the provided results. |
Genotoxicity
| Assay | This compound | 2-Methylfuran |
| Ames Test (Bacterial Reverse Mutation) | No specific data found. | Negative in the classic Ames test with and without metabolic activation.[1] |
| In Vivo Micronucleus Test | No specific data found. | Negative results in a 28-day study in rats (peripheral blood and bone marrow).[1] |
| Comet Assay | No specific data found. | Negative results in a 28-day study in rats (peripheral blood and liver).[1] |
Cytotoxicity
| Parameter | This compound | 2-Methylfuran |
| In Vitro Cytotoxicity (IC50) | No specific data found. | No specific IC50 values found in the provided results. |
Experimental Protocols
90-Day Subchronic Oral Toxicity Study (Rodent) - Based on OECD Guideline 408
This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[9][13]
-
Test System: Fischer 344 rats are commonly used.[9]
-
Dosing: The test substance is administered daily by oral gavage for 90 days at multiple dose levels, along with a control group receiving the vehicle.[9][13]
-
Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood samples are collected for hematology and clinical biochemistry analysis at termination. Parameters typically include liver enzymes (ALT, AST, ALP, GGT), bilirubin, total protein, albumin, cholesterol, triglycerides, urea, and creatinine.[9][14]
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and tissues are collected and preserved in formalin for histopathological examination.[8][15][16][17] Liver sections are routinely stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation.[8][15]
Bacterial Reverse Mutation (Ames) Test - Based on OECD Guideline 471
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[18][19][20]
-
Test System: Utilizes various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid.[18][19]
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.[19]
-
Procedure: Bacteria, the test substance at various concentrations, and the S9 mix (if used) are incubated together and then plated on a minimal agar medium lacking the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[21]
In Vivo Micronucleus Test - Based on OECD Guideline 474
This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[15][22][23][24]
-
Test System: Typically performed in rodents (mice or rats).[22][23]
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels.[24]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.[24]
-
Analysis: Erythrocytes are analyzed for the presence of micronucleated polychromatic erythrocytes (immature red blood cells).[15]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.[24]
In Vitro Comet Assay
The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][25]
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The cells are lysed with detergent and high salt to remove membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. DNA with strand breaks will migrate from the nucleus, forming a "comet tail."[2]
-
Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[10]
Conclusion
The available toxicological data indicate that both 2-Methylfuran and this compound are hepatotoxicants that require metabolic activation to exert their effects. The primary reactive metabolite of 2-MF is acetylacrolein, while that of 3-MF is methylbutenedial.
A key differentiator is the apparent higher in vivo toxicity of this compound, as evidenced by its lower NOAEL in a 90-day rat study and broader range of target organs, including the spleen and kidneys, in addition to the liver. In contrast, 2-Methylfuran's toxicity appears to be more confined to the liver.
A significant data gap exists for the genotoxicity and in vitro cytotoxicity of this compound. While 2-Methylfuran has been shown to be largely non-genotoxic in a battery of standard assays, the genotoxic potential of this compound remains to be thoroughly investigated. Given that its reactive metabolite, methylbutenedial, is an unsaturated dicarbonyl similar to acetylacrolein, the potential for DNA reactivity cannot be dismissed without further experimental evidence.
For drug development professionals, the presence of a this compound moiety in a drug candidate may warrant more detailed toxicological investigation compared to a 2-methylfuran moiety, particularly concerning potential multi-organ toxicity. Further studies are recommended to fully characterize the genotoxic and cytotoxic profile of this compound to enable a more comprehensive risk assessment.
References
- 1. oecd.org [oecd.org]
- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 3. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Reactive metabolites from the bioactivation of toxic methylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-methyl furan, 930-27-8 [thegoodscentscompany.com]
- 12. Comprehensive analysis of the general toxicity, genotoxicity, and carcinogenicity of 3-acetyl-2,5-dimethylfuran in male gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ask-force.org [ask-force.org]
- 14. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Tissue Sampling and Processing for Histopathology Evaluation | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 20. Ames test - Wikipedia [en.wikipedia.org]
- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. inotiv.com [inotiv.com]
- 24. criver.com [criver.com]
- 25. Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 3-Methylfuran Levels in Your Daily Brew: A Comparative Analysis
A comprehensive examination of 3-Methylfuran concentrations across various coffee types reveals significant variations based on preparation and processing methods. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound levels, detailed experimental protocols for its quantification, and an overview of its formation pathway.
This compound, a volatile organic compound formed during the roasting of coffee beans, is a compound of interest due to its potential toxicological properties.[1] Understanding its prevalence in different coffee products is crucial for both consumer safety and quality control within the coffee industry. This analysis synthesizes data from scientific studies to offer a clear comparison of this compound levels in commercially available coffee.
Comparative Analysis of this compound Levels
The concentration of this compound in coffee is influenced by several factors, including the type of coffee bean, the degree of roasting, and the brewing method.[2][3][4] The following table summarizes the mean concentrations of this compound found in various types of coffee products.
| Coffee Type | Mean this compound Concentration (ng/g) |
| Non-Brewed Coffee | |
| Regular Ground | 447 |
| Decaffeinated Ground | 463 |
| Cartridge Type | 508 |
| Regular Instant Powder | 72.9 |
| Decaffeinated Instant Powder | 75.2 |
| Brewed Coffee | |
| Commercially Brewed - Regular Ground | 6.4 |
| Commercially Brewed - Decaffeinated | 6.7 |
| Commercially Brewed - Espresso | 19 |
| Fully Automatic Machine Brewed | 13.15 µg/L* |
*Note: This value was reported in µg/L, which is approximately equivalent to ng/g assuming a density of 1 g/mL for brewed coffee.[5][6]
The data clearly indicates that non-brewed coffee products, such as ground coffee and instant powders, contain significantly higher levels of this compound compared to their brewed counterparts.[1] This is largely due to the high volatility of this compound, which leads to substantial losses during the brewing process.[2] Among the non-brewed types, cartridge coffee showed the highest mean concentration, while instant powders contained considerably lower levels.[1] For brewed coffee, espresso exhibited the highest concentration of this compound.[1]
Formation of this compound During Coffee Roasting
The characteristic aroma and flavor of coffee are developed during the roasting process, a complex series of chemical reactions.[1] However, this thermal processing also leads to the formation of neo-formed contaminants, including furan (B31954) and its derivatives like this compound.[1] The primary pathway for the formation of these compounds is the Maillard reaction, which involves the reaction between amino acids and reducing sugars.[7][8] Thermal degradation of carbohydrates and polyunsaturated fatty acids also contributes to their formation.[8]
Experimental Protocol: Quantification of this compound
The standard method for the analysis of this compound in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][9][10] This technique is highly sensitive and selective for volatile and semi-volatile organic compounds.
Materials and Reagents:
-
Coffee sample
-
d4-furan (internal standard)[9]
-
Sodium chloride
-
Deionized water
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane)[1][9]
-
Headspace vials
-
Gas chromatograph coupled to a mass spectrometer
Procedure:
-
Sample Preparation: A known amount of the coffee sample (e.g., 1-5 g) is weighed into a headspace vial.[1]
-
Internal Standard Spiking: A precise amount of the internal standard (d4-furan) is added to the vial.
-
Matrix Modification: Deionized water and sodium chloride are added to the vial to facilitate the release of volatile compounds from the sample matrix.
-
Headspace Extraction: The vial is sealed and placed in a temperature-controlled autosampler (e.g., at 30°C).[1] The SPME fiber is exposed to the headspace above the sample for a defined period (e.g., 10-15 minutes) to allow for the adsorption of volatile compounds.[1]
-
Thermal Desorption and GC-MS Analysis: The SPME fiber is then retracted and inserted into the hot injection port of the gas chromatograph. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation. The separated compounds are subsequently detected and quantified by the mass spectrometer.
Data Analysis:
The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.
Visualizing the Workflow and Formation Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Furan in coffee: pilot studies on formation during roasting and losses during production steps and consumer handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. Furan levels in coffee as influenced by species, roast degree, and brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Thermal Contaminants in Coffee Induced by Roasting: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 3-Methylfuran measurement
An objective comparison of methods for the accurate quantification of 3-Methylfuran is essential for researchers, scientists, and professionals in drug development to ensure reliable and reproducible results. This guide provides a comprehensive overview of the performance of common analytical techniques, supported by available experimental data, and outlines the methodologies for key experiments.
The Importance of Inter-laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as round-robin tests or proficiency tests (PTs), are a cornerstone of quality assurance in analytical measurements.[1][2] They allow individual laboratories to assess their performance by comparing their results with those from other laboratories and against a reference value.[1][3] Participation in ILCs is often a requirement for accreditation under standards like ISO 17025.[2] The primary goal is to demonstrate that the uncertainty specifications of a laboratory's measurement capabilities are accurate and to identify any potential systematic errors or biases.[4] Statistical measures such as z-scores are commonly used to evaluate laboratory performance, with a z-score between -2.0 and +2.0 generally considered satisfactory.[5][6]
Performance Comparison of Analytical Methods
The most common and effective method for the analysis of this compound, a volatile organic compound, is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] This technique offers high sensitivity and is suitable for various sample matrices, including food and biological samples.[7][9]
The following table summarizes the performance of HS-SPME-GC-MS for the analysis of furan (B31954) and its derivatives, which is indicative of the expected performance for this compound.
Table 1: Performance of HS-SPME-GC-MS for Furan and Methylfurans
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Furan | Ham, milk, apple juice, rice porridge, peanut butter, flatfish, tuna (canned), seaweed | 0.01-0.02 ng/g | 0.04-0.06 ng/g | >0.990 | 77.81-111.47 | [7] |
| Furan | Coffee | 0.02 µg/kg | 0.06 µg/kg | >0.99 | Not Reported | [7] |
| This compound | Baby Formula | - | 5 µg/kg | - | 113 | [8] |
| This compound | Coffee | - | 50 µg/kg | - | 107 | [8] |
| Value represents the spiking level for recovery studies, not the determined LOQ. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below is a typical protocol for the analysis of this compound using HS-SPME-GC-MS, based on common practices for furan analysis.[7][8]
Protocol: this compound Analysis by HS-SPME-GC-MS
-
Sample Preparation:
-
Weigh 0.5 to 5 grams of the homogenized sample into a 20 mL headspace vial.[7][8]
-
For solid samples, add a specific volume of a salt solution (e.g., 10 mL of 30% NaCl) to facilitate the release of volatile compounds.[8]
-
Add an internal standard solution (e.g., deuterated furan analogs like furan-d4) to all samples, blanks, and calibration standards.[8]
-
Seal the vial immediately with a PTFE-lined septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler with an incubation chamber.
-
Incubate the sample at a controlled temperature (e.g., 50°C) with agitation (e.g., 250 rpm) for a set time (e.g., 10 minutes) to allow the analytes to equilibrate in the headspace.[8]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 10 minutes) to adsorb the volatile compounds.[8]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 280°C) for a short period (e.g., 1 minute).[8]
-
Separate the analytes on a suitable capillary column (e.g., Rxi-624Sil MS).[8]
-
Use a temperature gradient program to achieve optimal separation (e.g., 35°C hold for 3 min, then ramp to 75°C).[8]
-
Detect and quantify the analytes using a mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
-
Quantification:
-
Create a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the samples by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Visualizing Workflows
Diagrams can effectively illustrate complex processes. The following visualizations, created using the DOT language, depict a general workflow for an inter-laboratory comparison and the analytical procedure for this compound.
Caption: General workflow for an inter-laboratory comparison study.
Caption: Experimental workflow for this compound analysis.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. emi.qcc.gov.ae [emi.qcc.gov.ae]
- 3. researchgate.net [researchgate.net]
- 4. imeko.info [imeko.info]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Eurofins News | New Method for Analysis of Methylfurans - Eurofins Scientific [eurofins.de]
A Comparative Analysis of SPME and Headspace Techniques for 3-Methylfuran Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is paramount. 3-Methylfuran, a key volatile compound found in various food products and a potential biomarker, requires sensitive and reliable analytical methods for its detection. This guide provides a detailed comparison of two prevalent extraction techniques, Solid-Phase Microextraction (SPME) and static headspace (HS) analysis, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.
This comparison synthesizes data from multiple studies to offer a comprehensive overview of the performance of both SPME and headspace methods. While a direct cross-validation study under identical conditions was not available, this guide collates and contrasts the reported validation parameters to aid in method selection.
Quantitative Performance Comparison
The selection of an appropriate analytical technique hinges on its quantitative performance. The following table summarizes key validation parameters for SPME and headspace methods for the analysis of this compound and related furans, as reported in various studies. It is important to note that direct comparison is nuanced due to variations in instrumentation, sample matrices, and specific experimental conditions across different studies.
| Parameter | HS-SPME-GC-MS | Headspace-GC-MS | Source(s) |
| Limit of Detection (LOD) | 0.14 µg/kg | 0.1 ng/g | [1][2] |
| Limit of Quantitation (LOQ) | 0.48 - 2.50 µg/kg | 0.5 - 1.2 µg/kg | [3][4] |
| Recovery | 81 - 109% | 92 - 116% | [3][4] |
| Precision (RSD%) | 0.1 - 8% | 0.9 - 12.9% | [3][4] |
| Linearity (R²) | |||
| > 0.99 | > 0.9998 | [5][6] |
Note: Values are presented as ranges compiled from multiple sources and may vary based on the specific furan (B31954) derivative, sample matrix, and analytical instrumentation.
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative methodologies for both HS-SPME-GC-MS and Headspace-GC-MS analysis of this compound.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
This protocol is a composite based on common practices for the analysis of furan and its derivatives in food matrices.[3][7]
-
Sample Preparation:
-
Homogenize 0.5 g of the solid sample.
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add 10 mL of a 30% sodium chloride solution to the vial.
-
Spike with an appropriate internal standard solution (e.g., furan-d4).
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
Extraction:
-
Incubate the vial at 50°C for 10 minutes with agitation (250 rpm).
-
Expose a preconditioned SPME fiber (e.g., Carbon Wide Range/Polydimethylsiloxane - CWR/PDMS) to the headspace of the vial for 10 minutes at 50°C.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC injector port, heated to 280°C, for 1 minute for thermal desorption.
-
Separate the analytes on a suitable capillary column (e.g., Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.40 µm).
-
Utilize a temperature program, for instance, starting at 35°C (hold for 3 min), ramping to 75°C at 8°C/min, and then to 200°C.
-
Detect and quantify this compound using a mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Static Headspace (HS) Protocol
This protocol is based on established methods for the analysis of furan and alkylfurans in processed food.[4][6]
-
Sample Preparation:
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 4 g of sodium chloride and 9-10 mL of water.
-
For standard addition, a methanolic mixed standard is added before sealing.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in the headspace autosampler and equilibrate at 60°C for 15 minutes.
-
-
Injection and GC-MS Analysis:
-
Automatically inject a specific volume of the headspace gas into the GC-MS system.
-
Use a suitable capillary column (e.g., SH-I-5MS, 60 m × 0.32 mm i.d., 1.0 µm) for separation.
-
Employ a temperature gradient suitable for the separation of volatile compounds.
-
Detect and quantify this compound using a mass spectrometer, often in SIM mode for enhanced sensitivity.[6]
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the cross-validation and the individual analytical techniques.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Development and validation of a headspace method for determination of furan in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [Development for the Simultaneous Analytical Method of Furan and Alkyl Furans in Processed Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. gcms.cz [gcms.cz]
Performance comparison of different catalysts for 3-Methylfuran synthesis
A comprehensive analysis of the current literature reveals a significant focus on the catalytic synthesis of 2-Methylfuran (2-MF), a promising biofuel and valuable chemical intermediate derived from biomass. In contrast, research on the direct catalytic synthesis of 3-Methylfuran is notably limited, preventing a detailed comparative performance guide for the latter. This guide, therefore, provides a thorough comparison of various catalytic systems for the synthesis of 2-Methylfuran, a more extensively studied and industrially relevant isomer. The primary route for 2-MF production is the selective hydrogenation of furfural (B47365), a readily available platform molecule from lignocellulosic biomass.
Performance Comparison of Catalysts for 2-Methylfuran Synthesis
The efficiency of 2-Methylfuran synthesis is highly dependent on the catalyst's composition and the reaction conditions. Below is a summary of the performance of various catalysts, highlighting key metrics such as furfural conversion, 2-MF selectivity, and yield.
| Catalyst | Support | Reactant | Temp. (°C) | Pressure (bar) | Time (h) | Solvent | Furfural Conversion (%) | 2-MF Yield (%) | 2-MF Selectivity (%) |
| Cu/SiO₂ | SiO₂ | Furfural | 200 | H₂ | - | - | - | 96 | - |
| Cu-phyllosilicate | - | Furfural | - | - | - | - | - | 96 | - |
| Cu-Co/γ-Al₂O₃ | γ-Al₂O₃ | Furfural | 220 | 40 (H₂) | - | - | 100 | 87 | 78 |
| Cu-Ni/Al₂O₃ | Al₂O₃ | Furfural | 230 | - | 4 | Isopropanol | - | 65 | - |
| 10% Cu-10% Ni/Al₂O₃ | Al₂O₃ | Furfural | - | - | - | Formic Acid | - | 92 | - |
| Ni₁₀Co₅-MgAlO | MgAlO | Furfural | - | - | - | 2-Butanol | 100 | - | 92.3 |
| CuCo/NC | N-doped Carbon | Furfural | - | - | - | - | 100 | 95.7 | - |
| 2Ni-6Cu/ZSM-5 | ZSM-5 | Furfural | 220 | - | 0.5 | - | - | 78.8 (wt%) | - |
| Ru/NiFe₂O₄ | NiFe₂O₄ | Furfural | 180 | 21 (N₂) | - | 2-Propanol | >97 | 83 | - |
| Mg/Fe/O | - | Furfural | 300-400 | - | - | Methanol | 100 | 83 | - |
| PtCo/C | Carbon | Furfural | 180 | 5 (H₂) | - | - | - | 59 | - |
| 5% Ir/C | Carbon | Furfural | - | ~7 (H₂) | - | - | 100 | - | 95 |
| Co/CoOₓ | - | Furfural | 170 | 20 (H₂) | 2 | Isopropyl alcohol | - | 73 | - |
Experimental Protocols
A generalized experimental procedure for the catalytic hydrogenation of furfural to 2-Methylfuran in a batch reactor is described below. Specific parameters should be adjusted based on the catalyst and reaction system as detailed in the cited literature.
Catalyst Preparation: Catalysts are synthesized using various methods such as impregnation, co-precipitation, or ammonia (B1221849) evaporation. For instance, a Cu-Co/γ-Al₂O₃ catalyst can be prepared by the impregnation method, where the support material (γ-Al₂O₃) is soaked in a solution containing the metal precursors (e.g., copper nitrate (B79036) and cobalt nitrate), followed by drying and calcination. The catalyst is often reduced in a hydrogen atmosphere before the reaction to activate the metal sites.[1]
Reaction Procedure: The catalytic hydrogenation is typically carried out in a high-pressure autoclave reactor.
-
The reactor is charged with the catalyst, reactant (furfural), and a solvent (e.g., isopropanol, 2-butanol).
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air, followed by pressurizing with hydrogen to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.
-
After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The product mixture is then collected and analyzed using techniques like gas chromatography (GC) to determine the conversion of furfural and the selectivity and yield of 2-Methylfuran.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathway for the synthesis of 2-Methylfuran from furfural and a typical experimental workflow for catalyst performance evaluation.
Caption: Reaction pathway from Furfural to 2-Methylfuran.
Caption: Experimental workflow for catalyst performance evaluation.
References
3-Methylfuran vs. Ethanol: A Comparative Guide for Biofuel Additives
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance alternatives to fossil fuels has led to significant research into various biofuels. Among the promising candidates, 3-Methylfuran (3-MF) has emerged as a potential gasoline additive, offering distinct advantages over the more conventional ethanol (B145695). This guide provides an objective comparison of the performance and key characteristics of this compound and ethanol as biofuel additives, supported by experimental data and detailed methodologies.
I. Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a biofuel additive dictate its behavior in an engine and its overall efficacy. The following table summarizes the key physicochemical properties of this compound and ethanol in comparison to gasoline.
| Property | This compound (3-MF) | Ethanol | Gasoline (Typical) | Test Method/Source |
| Chemical Formula | C₅H₆O[1] | C₂H₅OH | C₄-C₁₂ Hydrocarbons | - |
| Molar Mass ( g/mol ) | 82.10 | 46.07 | ~100-105 | - |
| Research Octane (B31449) Number (RON) | ~103[2] | 107[2] | 91-98 | ASTM D2699[3][4][5][6][7] |
| Motor Octane Number (MON) | ~86[2] | 89[2] | 81-89 | ASTM D2700[5] |
| Lower Heating Value (LHV) (MJ/kg) | ~31.2[2] | 26.9[2] | ~42.9[2] | Bomb Calorimetry[8][9][10][11] |
| Energy Density (MJ/L) | ~28.5[2] | 21.3[2] | ~31.9[2] | Calculated from LHV and Density |
| Heat of Vaporization (kJ/kg) | ~358.4[2] | 904 | ~373[2] | DSC/TGA[2] |
| Reid Vapor Pressure (RVP) (kPa) | Lower than ethanol | Higher than gasoline | Varies by grade/season | ASTM D5191[12][13][14][15][16] |
| Stoichiometric Air-Fuel Ratio | 10.05[2] | 8.95[2] | ~14.7 | - |
| Oxygen Content (wt%) | 19.51[2] | 34.7 | 0 (unless oxygenated) | - |
| Boiling Point (°C) | 66[17] | 78.4[2] | 30-225 | ASTM D86 |
| Density ( kg/m ³ at 20°C) | ~913.2[2] | 789 | ~744.6[2] | ASTM D4052 |
Note: Some data for this compound is based on its close isomer, 2-Methylfuran (B129897), which is often produced concurrently and exhibits similar properties.
II. Engine Performance and Efficiency
The performance of a biofuel additive is ultimately determined by its behavior under real-world engine operating conditions. Experimental studies in single-cylinder, direct-injection spark-ignition (DISI) engines have provided valuable insights into the comparative performance of methylfurans and ethanol.
Key Performance Findings:
-
Thermal Efficiency: 2-Methylfuran has been shown to consistently produce a higher indicated thermal efficiency, approximately 3% greater than both gasoline and ethanol under tested load ranges.[2][18] This improvement is largely attributed to its faster burning rate and superior knock suppression capabilities.[2][18]
-
Fuel Consumption: Due to its higher energy density compared to ethanol, this compound results in significantly lower volumetric fuel consumption.[18] Specifically, 2-Methylfuran has demonstrated approximately 30% lower indicated specific fuel consumption on a volumetric basis when compared with ethanol.[2][18]
-
Knock Resistance: Methylfurans exhibit excellent knock suppression abilities, superior to gasoline.[2] This characteristic allows for more advanced spark timing at higher engine loads, leading to improved efficiency.[2] While ethanol also has a high octane number, the knock resistance of methylfurans contributes significantly to their performance advantage.
III. Emissions Profile
The environmental impact of a biofuel is a critical consideration. The emissions profiles of this compound and ethanol blends have been evaluated for both regulated and unregulated pollutants.
Regulated Emissions (HC, CO, NOx):
| Emission | This compound Blends (e.g., MF10) | Ethanol Blends (e.g., E10) | Key Observations |
| Hydrocarbons (HC) | Lower than gasoline[19] | Lower than gasoline[19] | The oxygen content in both biofuels contributes to more complete combustion, reducing HC emissions.[20] |
| Carbon Monoxide (CO) | Lower than gasoline[19] | Lower than gasoline[19] | Similar to HC, the presence of oxygen aids in the oxidation of CO to CO₂. |
| Nitrogen Oxides (NOx) | Higher than gasoline and ethanol[19] | Generally comparable to or slightly higher than gasoline | The higher combustion temperatures associated with methylfuran blends can lead to an increase in NOx formation.[19] |
Unregulated Emissions (Aldehydes):
A significant advantage of methylfurans over ethanol is their substantially lower aldehyde emissions. Aldehydes, such as formaldehyde (B43269) and acetaldehyde, are harmful air pollutants.
-
Formaldehyde and Acetaldehyde: Experimental results indicate that the aldehyde emissions from 2-Methylfuran are much lower than those from both gasoline and ethanol.[2][18] This is a crucial benefit from an air quality and public health perspective.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
A. Physicochemical Property Determination
-
Octane Number (RON/MON) Measurement (ASTM D2699/D2700):
-
Apparatus: A Cooperative Fuel Research (CFR) engine is utilized. This is a standardized single-cylinder, four-stroke engine with a variable compression ratio.[4][7]
-
Procedure: The test fuel is run in the CFR engine under specific, controlled conditions.[4] The compression ratio is adjusted until a standard level of "knock" (detonation) is observed. This knock intensity is then compared to that of primary reference fuels (mixtures of isooctane (B107328) and n-heptane). The Research Octane Number (RON) is determined under less severe operating conditions (lower engine speed), while the Motor Octane Number (MON) is determined under more severe conditions (higher engine speed and intake mixture temperature).[5]
-
-
Lower Heating Value (LHV) Determination (Bomb Calorimetry):
-
Apparatus: A bomb calorimeter is used for this measurement.[8][9]
-
Procedure: A known mass of the fuel sample is placed in a sealed container (the "bomb"), which is then pressurized with pure oxygen. The bomb is submerged in a known quantity of water in a thermally insulated container. The fuel is ignited electrically, and the complete combustion releases heat, which is absorbed by the water. The temperature increase of the water is measured, and from this, the gross calorific value (higher heating value) is calculated. The lower heating value is then calculated by subtracting the latent heat of vaporization of the water formed during combustion.[8][11]
-
-
Reid Vapor Pressure (RVP) Measurement (ASTM D5191 - Mini Method):
-
Apparatus: An automated vapor pressure instrument.
-
Procedure: A small, chilled, air-saturated sample of the fuel is introduced into a thermostatically controlled, evacuated test chamber.[13] The internal volume of the chamber is five times that of the liquid sample. The sample is allowed to reach thermal equilibrium at 37.8 °C (100 °F). The resulting pressure increase in the chamber is measured by a pressure transducer and reported as the Reid Vapor Pressure.[12][13][14][15]
-
B. Engine Performance and Emissions Testing
-
Engine Setup and Operation:
-
Engine: A single-cylinder, four-stroke, direct-injection spark-ignition (DISI) research engine is commonly used.[2][20] The engine is coupled to a dynamometer to control speed and load.[20]
-
Instrumentation: The engine is instrumented with sensors to measure in-cylinder pressure, temperatures at various points, and other operational parameters.[2]
-
Operating Conditions: Tests are typically conducted at a constant engine speed (e.g., 1500 rpm) and varying loads (indicated mean effective pressure, IMEP).[2][18] The air-fuel ratio is maintained at stoichiometric conditions (λ=1).[2][18] For each fuel, the spark timing is optimized to the maximum brake torque (MBT) timing to ensure a fair comparison of their maximum potential performance.[2][18]
-
-
Emissions Analysis:
-
Regulated Emissions (HC, CO, NOx): Exhaust gas is sampled and analyzed using a gas analyzer. For detailed hydrocarbon speciation, Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[21][22][23]
-
Unregulated Emissions (Aldehydes): Aldehyde emissions are typically measured by passing a known volume of exhaust gas through a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting derivatives are then analyzed using High-Performance Liquid Chromatography (HPLC).[2][18]
-
Mandatory Visualizations
Synthesis of this compound from Biomass
The production of this compound is closely linked to the synthesis of 2-Methylfuran from biomass-derived furfural. The following diagram illustrates a typical reaction pathway.
References
- 1. CAS 930-27-8: this compound | CymitQuimica [cymitquimica.com]
- 2. birmingham.ac.uk [birmingham.ac.uk]
- 3. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 4. ASTM D2699 - eralytics [eralytics.com]
- 5. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 6. store.astm.org [store.astm.org]
- 7. file.yizimg.com [file.yizimg.com]
- 8. orbit-online.net [orbit-online.net]
- 9. How do we measure calorific value? - AHK [ahkgroup.com]
- 10. HOW TO OBTAIN RELIABLE LOWER HEATING VALUES FROM DTA AND DSC ANALYSIS DATA | Global Journal of Advanced Engineering Technologies and Sciences [gjaets.com]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. store.astm.org [store.astm.org]
- 13. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. store.astm.org [store.astm.org]
- 16. ASTM D5191 - Normalab [normalab.com]
- 17. ASTM D4814 - eralytics [eralytics.com]
- 18. researchgate.net [researchgate.net]
- 19. Experimental investigation on the combustion and emissions characteristics of 2-methylfuran gasoline blend fuel in spark-ignition engine [ideas.repec.org]
- 20. media.sciltp.com [media.sciltp.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Furan and Methylfurans in Processed Foods: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of furan (B31954) and its methylated derivatives, 2-methylfuran (B129897) and 3-methylfuran, in thermally processed foods. Intended for researchers, scientists, and drug development professionals, this document outlines their formation, prevalence in various food products, and comparative toxicology, supported by experimental data and detailed methodologies.
Introduction
Furan and methylfurans are process-induced contaminants that form during the thermal treatment of food. Their presence in a wide range of consumer products, from coffee to baby food, has raised health concerns due to their potential toxicity. Furan is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1] Methylfurans are suspected to share a similar toxicological profile due to their structural similarity and common metabolic pathways.[1] This guide aims to provide a comparative overview to aid in risk assessment and the development of mitigation strategies.
Formation in Processed Foods
Furan and methylfurans are not typically present in raw foods but are formed during processes such as canning, jarring, baking, and roasting. The primary formation routes involve the thermal degradation of naturally occurring food constituents:
-
Carbohydrates: Sugars, particularly in the presence of amino acids (Maillard reaction), are significant precursors.
-
Amino Acids: Certain amino acids can degrade to form furan and its derivatives.
-
Ascorbic Acid (Vitamin C): The thermal degradation of ascorbic acid is a major pathway for furan formation.
-
Polyunsaturated Fatty Acids and Carotenoids: Oxidation of these compounds can also lead to the formation of furan and methylfurans.
The levels of these compounds in the final product are influenced by factors such as temperature, processing time, and the specific composition of the food matrix.
Comparative Occurrence in Processed Foods
Furan and methylfurans frequently co-occur in thermally processed foods, though their relative concentrations can vary significantly depending on the food type and processing conditions. Coffee and jarred baby foods are among the most significant dietary sources of these compounds.
Below are tables summarizing the quantitative data on the levels of furan, 2-methylfuran, and this compound in various food products as reported in scientific literature and governmental surveys.
Table 1: Concentration of Furan and Methylfurans in Coffee Products (ng/g)
| Coffee Type | Furan (ng/g) | 2-Methylfuran (ng/g) | This compound (ng/g) |
| Ground Coffee (Regular) | 2200 | 9470 | 447 |
| Ground Coffee (Decaffeinated) | 2450 | 10400 | 463 |
| Instant Coffee (Regular) | 233 | 1600 | 72.9 |
| Instant Coffee (Decaffeinated) | 327 | 1800 | 75.2 |
| Commercially Brewed (Regular) | 38.7 | 172 | 6.4 |
| Commercially Brewed (Decaffeinated) | 53.1 | 184 | 6.7 |
| Commercially Brewed (Espresso) | 157 | 583 | 19 |
Data compiled from a survey of coffee on the Canadian market.
Table 2: Concentration of Furan and Methylfurans in Canned and Jarred Foods (ng/g or ppb)
| Food Category | Furan (ppb) | 2-Methylfuran (ppb) | This compound (ppb) |
| Canned Fish | 1.02 - 658 | Detected | Detected |
| Canned Meat | Detected | Detected | Detected |
| Canned Milk | Detected | ~2x Furan levels | Detected |
| Soy Sauce | Highest average concentrations | Detected | Lowest average concentrations |
| Baby Food (Infant Formula) | 3 | Not specified | Not specified |
| Baby Food (Jarred, overall mean) | 29 | Not specified | Not specified |
| Baby Food (Fruit-based) | 5 | Not specified | Not specified |
| Baby Food (Vegetable-based) | 40 | Not specified | Not specified |
| Baby Food (Meat-based) | 40 | Not specified | Not specified |
| Baby Food (Cereal-based) | 19 | Not specified | Not specified |
Data compiled from various sources including Canadian Food Inspection Agency surveys and EFSA reports.[1]
Comparative Toxicology
The toxicity of furan and methylfurans is primarily linked to their metabolic activation in the liver. Both are metabolized by cytochrome P450 enzymes, particularly CYP2E1, into reactive, unsaturated dicarbonyl metabolites.[2][3] These reactive metabolites can bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity.[2]
Table 3: Comparative Toxicological Data for Furan and 2-Methylfuran
| Toxicological Endpoint | Furan | 2-Methylfuran |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans | Suspected to have similar carcinogenic potential to furan |
| Primary Target Organ | Liver | Liver |
| Key Toxic Effects | Hepatotoxicity (necrosis, cholangiofibrosis), nephrotoxicity | Hepatotoxicity (centrilobular necrosis, oval cell hyperplasia) |
| NOAEL (Rat, Liver) | Not explicitly stated in a comparative context in the provided results | 1.2 mg/kg bw/day (90-day study)[4], 5 mg/kg bw/day (28-day study)[5] |
| Genotoxicity | Evidence of DNA damage in vivo (e.g., chromosomal aberrations, DNA strand breaks in comet assay) | Genotoxicity assays were reported as uniformly negative in one 28-day rat study[5] |
While direct comparative studies are limited, the toxic potency of 2-methylfuran and this compound is considered to be in the same order of magnitude as that of furan.[2]
Signaling and Metabolic Pathways
The primary metabolic pathway for both furan and methylfurans involves bioactivation by CYP2E1 in the liver. For furan, this leads to the formation of the reactive metabolite cis-2-butene-1,4-dial (BDA).[2][3] For 2-methylfuran, the corresponding reactive metabolite is 3-acetylacrolein. These reactive intermediates can induce cellular damage through several mechanisms, including oxidative stress, covalent binding to proteins and DNA, and subsequent alterations in gene expression related to the cell cycle and apoptosis.
Experimental Protocols
Analysis of Furan and Methylfurans by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is widely used for the sensitive and selective determination of volatile compounds like furan and methylfurans in complex food matrices.
1. Sample Preparation:
-
For liquid samples (e.g., coffee, juices): An aliquot of the liquid sample is placed into a headspace vial.
-
For solid or semi-solid samples (e.g., baby food, ground coffee): A weighed amount of the homogenized sample is placed into a headspace vial, often with the addition of a saturated salt solution to improve the release of volatile compounds.
-
An internal standard (e.g., deuterated furan, d4-furan) is added to each vial for accurate quantification.
2. HS-SPME Extraction:
-
The sealed vial is incubated at a controlled temperature (e.g., 35-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
An SPME fiber (e.g., Carboxen/PDMS) is exposed to the headspace for a defined period (e.g., 15-20 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
The SPME fiber is retracted and inserted into the hot injector of the gas chromatograph (GC) for thermal desorption of the analytes.
-
GC Conditions (Example):
-
Injector Temperature: 260-280°C
-
Column: HP-5MS or equivalent
-
Oven Program: Initial temperature of 32-50°C, followed by a temperature ramp to 200-225°C.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.
-
In Vivo Alkaline Comet Assay for Genotoxicity Assessment
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells, which can be indicative of genotoxic potential.
1. Animal Dosing and Tissue Collection:
-
Animals (typically rodents) are administered the test compound (e.g., furan or methylfuran) via a relevant route of exposure (e.g., oral gavage) for a defined period.
-
At the end of the treatment period, animals are euthanized, and the target organ (e.g., liver) is collected.
2. Single-Cell Suspension Preparation:
-
A small piece of the fresh tissue is minced and treated with enzymes (e.g., collagenase) to obtain a single-cell suspension.
-
The cells are washed and resuspended in a buffer at a specific concentration.
3. Embedding Cells in Agarose (B213101):
-
The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
4. Cell Lysis:
-
The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
5. Alkaline Unwinding and Electrophoresis:
-
The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis is performed at a low voltage, allowing the negatively charged DNA to migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail."
6. Staining and Visualization:
-
The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
7. Data Analysis:
-
Image analysis software is used to measure the extent of DNA migration, typically quantified as the tail length, tail intensity, or tail moment. An increase in these parameters in treated cells compared to control cells indicates DNA damage.
Conclusion
Furan and its methylated derivatives are important process contaminants in a variety of thermally treated foods. While their formation mechanisms are complex and their levels vary, their co-occurrence and similar toxicological profiles, primarily targeting the liver through metabolic activation, warrant a combined risk assessment approach. The analytical and toxicological methods outlined in this guide provide a framework for researchers to further investigate the prevalence and health implications of these compounds, ultimately contributing to the development of safer food processing technologies.
References
- 1. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 2. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methylfuran: Toxicity and genotoxicity in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of HS-SPME-GC-MS for Furan and Alkylfurans in Chocolate
This guide provides a detailed comparison of Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) with the alternative Static Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the quantitative analysis of furan (B31954) and its alkylated derivatives in chocolate. The information is intended for researchers, scientists, and professionals in drug development and food safety who require robust and validated analytical methods for these potential process contaminants.
Furan and alkylfurans are volatile organic compounds that can form in heat-processed foods, including chocolate, and are of interest due to their potential carcinogenicity.[1] Accurate and sensitive quantification is crucial for risk assessment and quality control. This document summarizes the performance of a validated HS-SPME-GC-MS method specifically for chocolate and compares it with a widely used HS-GC-MS method for general food matrices.
Quantitative Data Summary
The following tables present a comparative summary of the validation parameters for the two methods.
Table 1: Performance Comparison of Analytical Methods for Furan and Alkylfurans
| Parameter | HS-SPME-GC-MS in Chocolate | Static HS-GC-MS in Various Food Matrices |
| Linearity (R²) | ≥ 0.997[1] | >0.99 (Green Beans), 0.96 (Peanut Butter) |
| Analytes | Furan, 2-Methylfuran, 3-Methylfuran, 2,3-Dimethylfuran, 2,5-Dimethylfuran (B142691) | Furan |
| Matrix | Chocolate | General Foods (e.g., Apple Juice, Peanut Butter) |
| Internal Standard | Isotope Dilution (Deuterated Homologues) | d4-furan |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) (µg/kg)
| Analyte | HS-SPME-GC-MS in Chocolate | Static HS-GC-MS in Various Food Matrices |
| LOD | LOQ | |
| Furan | 0.14[1] | 0.48 - 2.50[2] |
| 2-Methylfuran | 0.15[1] | 0.51 - 2.60[1] |
| This compound | 0.78[1] | 0.51 - 2.60[1] |
| 2,3-Dimethylfuran | 0.25[1] | 0.51 - 2.60[1] |
| 2,5-Dimethylfuran | 0.18[1] | 0.51 - 2.60[1] |
Table 3: Recovery and Precision
| Parameter | HS-SPME-GC-MS in Chocolate | Static HS-GC-MS in Various Food Matrices |
| Recovery (Trueness) | 81 - 109%[2] | 89.4 - 108% |
| Repeatability (RSDr) | 0.1 - 8%[2] | 3.3 - 17.3% |
| Intermediate Precision (RSDip) | 1.7 - 7%[2] | <18% (between analysts/instruments) |
From the data, HS-SPME-GC-MS demonstrates excellent sensitivity with low limits of detection for furan and its alkylated derivatives directly in a chocolate matrix.[1][2] While static HS-GC-MS is a well-established method, the available data for comparable food matrices suggest that HS-SPME-GC-MS may offer superior sensitivity.[3] Studies have shown that SPME-based techniques can significantly outperform static headspace analysis in terms of analyte response.[4]
Experimental Protocols
HS-SPME-GC-MS for Furan and Alkylfurans in Chocolate
This method was optimized and validated for the simultaneous quantification of furan, 2-methylfuran, this compound, 2,3-dimethylfuran, and 2,5-dimethylfuran in chocolate.[2]
1. Sample Preparation:
-
Weigh 1.0 g of homogenized chocolate sample into a 20 mL headspace vial.
-
Add a deuterated internal standard solution.
-
Add 5 mL of Milli-Q water.
-
Seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME Conditions:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Incubation Temperature: 60°C.
-
Incubation Time: 15 min with agitation.
-
Extraction Time: 20 min.
3. GC-MS Parameters:
-
Injector Temperature: 250°C (splitless mode for 2 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 min.
-
Ramp to 120°C at 5°C/min.
-
Ramp to 240°C at 20°C/min, hold for 5 min.
-
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Analysis Mode: Selected Ion Monitoring (SIM).
Alternative Method: Static HS-GC-MS for Furan in Food (FDA Method)
This is a general method for the determination of furan in various food matrices.[5]
1. Sample Preparation:
-
For low-moisture solid foods with high-fat content (as a proxy for chocolate), weigh 1.0 g of sample into a tared headspace vial.
-
Add 11 mL of saturated NaCl solution.
-
Add a known amount of d4-furan internal standard.
-
Seal the vial.
2. Static Headspace Conditions:
-
Oven Temperature: 60°C.[5]
-
Needle Temperature: 100°C.[5]
-
Transfer Line Temperature: 130°C.[5]
-
Pressurization Time: 0.5 min.[5]
3. GC-MS Parameters:
-
GC Inlet Temperature: 200°C.[5]
-
Split Ratio: 2:1.[5]
-
Carrier Gas: Helium at a constant flow of 1.7 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp to 225°C at 10°C/min, hold for 12.5 min.[5]
-
-
MS Source Temperature: 230°C.[5]
-
MS Quadrupole Temperature: 150°C.[5]
-
Analysis Mode: Scan mode (m/z 35 to 150).[5]
Workflow Visualization
The following diagram illustrates the experimental workflow for the HS-SPME-GC-MS analysis of furan and alkylfurans in chocolate.
Caption: HS-SPME-GC-MS workflow for furan and alkylfuran analysis in chocolate.
References
- 1. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 4. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 5. Determination of Furan in Foods | FDA [fda.gov]
A Comparative Guide to the Accuracy and Precision of Isotope Dilution Methods for 3-Methylfuran Analysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile organic compounds like 3-Methylfuran is critical for safety and quality assessment. This guide provides an objective comparison of isotope dilution methods with other analytical techniques for the determination of this compound, supported by experimental data to inform method selection and validation.
Performance Comparison of Analytical Methods
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as a gold-standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response. This is achieved by introducing a stable isotope-labeled version of the analyte as an internal standard at the beginning of the analytical workflow. However, other methods such as Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with external standard calibration or standard addition are also commonly employed.
The selection of an appropriate method depends on factors such as the complexity of the sample matrix, the required level of accuracy and precision, and the availability of isotopically labeled standards. The following table summarizes the performance of isotope dilution methods and a key alternative for the quantification of this compound.
| Analytical Method | Matrix | Analyte(s) | Recovery (%) | Repeatability (RSDr %) | Intermediate Precision (RSDip %) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Isotope Dilution HS-SPME-GC-MS | Chocolate | This compound | 81 - 109 | 0.1 - 8 | 1.7 - 7 | 0.48 - 2.50 | [1] |
| Isotope Dilution HS-GC-MS | Various Foods | This compound | 92 - 116 | - | 0.9 - 12.9 | 0.4 - 4.1 | [2] |
| HS-GC-MS with Standard Addition | Baby Food, Canned Mackerel | This compound | Not Reported (addresses matrix effects) | ≤ 10 (at 20 µg/kg) | - | < 20 | [3] |
| HS-GC-MS with External Standard | Coffee | This compound | Comparable to Standard Addition | ≤ 10 (at 20 µg/kg) | - | < 20 | [3] |
Key Observations:
-
Isotope dilution methods, particularly when coupled with headspace sampling and GC-MS, demonstrate high accuracy (recoveries generally between 80-120%) and good precision (RSDs typically below 15%) for the analysis of this compound in complex food matrices.[1][2]
-
The use of a stable isotope-labeled internal standard, such as furan-d4, effectively compensates for matrix-induced signal suppression or enhancement, leading to more reliable quantification.[2]
-
HS-GC-MS with the standard addition method is a viable alternative when an isotopically labeled standard for this compound is not available. This method can effectively mitigate matrix effects, which can be significant in complex samples like baby food and canned fish.[3]
-
External standard calibration for HS-GC-MS may be suitable for less complex matrices, such as coffee, where matrix effects are less pronounced. However, its accuracy can be compromised in more challenging samples.[3]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the isotope dilution and standard addition methods for this compound analysis.
Isotope Dilution Headspace SPME-GC-MS Method (based on chocolate matrix)
-
Sample Preparation:
-
Weigh 1 gram of homogenized chocolate sample into a 20 mL headspace vial.
-
Add a known amount of the stable isotope-labeled internal standard for this compound (e.g., this compound-d3).
-
Add 5 mL of saturated sodium chloride solution.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler with an incubation oven set at 60°C.
-
Equilibrate the sample for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes to extract the volatile compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode, monitoring characteristic ions for both native this compound and its labeled internal standard.
-
-
Quantification:
-
Calculate the concentration of this compound based on the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard, using a calibration curve prepared with standards of known concentrations.
-
Headspace GC-MS with Standard Addition Method
-
Sample Preparation:
-
Prepare a series of at least four headspace vials for each sample.
-
To each vial, add the same amount of homogenized sample (e.g., 1 gram).
-
Add increasing, known amounts of a standard this compound solution to all but one of the vials (the unspiked sample).
-
Add a constant volume of water or a suitable solvent to all vials.
-
Add a consistent amount of salt (e.g., 4 g NaCl) to each vial to facilitate the release of volatiles.[3]
-
Seal the vials.
-
-
Headspace GC-MS Analysis:
-
Equilibrate the vials at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[3]
-
Use an automated headspace sampler to inject a fixed volume of the headspace into the GC-MS system.
-
The GC-MS conditions can be similar to those described in the isotope dilution protocol.
-
-
Quantification:
-
Measure the peak area of this compound in each of the prepared samples.
-
Create a standard addition plot with the added concentration of this compound on the x-axis and the corresponding peak area on the y-axis.
-
The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of this compound in the original, unspiked sample.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the described analytical methods.
References
- 1. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development for the Simultaneous Analytical Method of Furan and Alkyl Furans in Processed Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing the reactivity of 3-Methylfuran and furan with atmospheric oxidants
A comparative guide for researchers on the atmospheric oxidation of two key heterocyclic compounds.
Furan (B31954) and its alkylated derivatives, such as 3-methylfuran, are significant volatile organic compounds (VOCs) in the atmosphere, originating from both biogenic and anthropogenic sources, including biomass burning and biofuel combustion.[1][2] Their atmospheric degradation, primarily driven by reactions with oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO3), and ozone (O3), plays a crucial role in atmospheric chemistry, influencing the formation of secondary organic aerosols (SOA) and ozone.[2][3] Understanding the relative reactivity of these furanic compounds is essential for accurately modeling air quality and the atmospheric impact of biomass burning events. This guide provides a detailed comparison of the reactivity of this compound and furan with key atmospheric oxidants, supported by experimental data and methodologies.
Quantitative Reactivity Comparison
The gas-phase reactions of this compound and furan with atmospheric oxidants have been the subject of several kinetic studies. The table below summarizes the experimentally determined rate coefficients for their reactions with OH radicals, NO3 radicals, and O3 at room temperature. A higher rate coefficient indicates a faster reaction and thus a shorter atmospheric lifetime with respect to that particular oxidant.
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
| Furan | OH | ~4 x 10⁻¹¹ | [1] |
| NO₃ | (1.49 ± 0.23) x 10⁻¹² | [4] | |
| O₃ | ~2.4 x 10⁻¹⁸ | [1] | |
| This compound | OH | (1.13 ± 0.22) x 10⁻¹⁰ | [5][6][7] |
| NO₃ | (1.26 ± 0.18) x 10⁻¹¹ | [5][6][7] | |
| O₃ | (No specific value found in searches) |
The data clearly indicates that this compound is significantly more reactive than furan towards both OH and NO3 radicals. The presence of the methyl group enhances the reactivity of the furan ring.
Reaction Pathways and Mechanisms
The atmospheric oxidation of both furan and this compound is primarily initiated by the addition of the oxidant to the furan ring, which can be followed by ring-opening or the formation of ring-retaining products.
Reaction with Hydroxyl (OH) Radicals
During the daytime, the reaction with the OH radical is the dominant loss process for both compounds.[1] The reaction proceeds mainly through the addition of the OH radical to the C2 or C5 positions of the furan ring, forming a chemically activated adduct.[1][8] This adduct can then either be stabilized or undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds.[1][8][9] In the case of this compound, the primary ring-opening product is 2-methylbutenedial.[5][7]
Caption: OH radical-initiated oxidation pathway for furan and this compound.
Reaction with Nitrate (NO₃) Radicals
During the nighttime, the reaction with the NO3 radical becomes the primary atmospheric sink for furans.[4] Similar to the OH radical reaction, the mechanism is believed to involve the initial addition of the NO3 radical to the double bonds of the furan ring, which can lead to ring-opening and the formation of dicarbonyls and nitrated products.[4][5][7] For this compound, identified products include 2-methylbutenedial, 3-methyl-2,5-furanodione, and nitrated compounds.[5][6][7]
Caption: Generalized reaction pathway for the NO3 radical-initiated oxidation of furans.
Reaction with Ozone (O₃)
The reaction of furan with ozone is generally slow and considered a minor atmospheric loss process.[1] However, for substituted furans like 2,5-dimethylfuran (B142691), the reaction with O3 can be significant.[1][10] While specific kinetic data for the reaction of this compound with O3 was not prominent in the reviewed literature, it is expected that the reactivity would be higher than that of furan due to the electron-donating effect of the methyl group.
Experimental Protocols
The rate coefficients for the reactions of this compound and furan with atmospheric oxidants are typically determined using the relative rate method in atmospheric simulation chambers.[5][10]
Objective: To determine the rate coefficient of the reaction of a furan compound (the analyte) with an oxidant by comparing its decay rate to that of a reference compound with a known rate coefficient for the same reaction.
Materials and Equipment:
-
Atmospheric simulation chamber (e.g., Teflon bag or glass reactor)
-
Light source for photolysis (e.g., UV lamps) to generate radicals
-
Analytical instrumentation for monitoring reactant concentrations (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), Fourier-Transform Infrared Spectroscopy (FTIR))
-
Analyte (Furan or this compound)
-
Reference compound (a VOC with a well-established reaction rate constant with the oxidant of interest)
-
Oxidant precursor (e.g., methyl nitrite (B80452) for OH radicals, N2O5 for NO3 radicals)
-
Bath gas (e.g., synthetic air or N2)
Procedure:
-
Chamber Preparation: The simulation chamber is flushed with purified air to remove any contaminants.
-
Introduction of Reactants: Known concentrations of the furan compound and the reference compound are introduced into the chamber.
-
Initiation of Reaction: The oxidant is generated in the chamber. For OH radicals, this is often achieved through the photolysis of a precursor like methyl nitrite in the presence of NO.[11] For NO3 radicals, thermal decomposition of N2O5 is a common source.
-
Monitoring of Concentrations: The concentrations of the furan compound and the reference compound are monitored over time using appropriate analytical techniques.
-
Data Analysis: The relative loss of the furan compound and the reference compound is plotted. The slope of the resulting line, multiplied by the known rate coefficient of the reference compound, gives the rate coefficient for the reaction of the furan compound with the oxidant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. ACP - Atmospheric degradation of this compound: kinetic and products study [acp.copernicus.org]
- 6. Atmospheric degradation of this compound: kinetic and products study [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Products of the OH radical-initiated reactions of furan, 2- and this compound, and 2,3- and 2,5-dimethylfuran in the presence of NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 11. acp.copernicus.org [acp.copernicus.org]
A Comparative Guide to the Synthesis of 3-Methylfuran: Traditional vs. Modern Catalytic Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methylfuran, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, has traditionally been prepared through decarboxylation. However, recent advancements in catalysis offer a promising new avenue for its production. This guide provides a detailed comparison of a traditional synthesis method with a modern catalytic approach, supported by experimental data and protocols.
This report outlines a classic method for synthesizing this compound via the decarboxylation of 3-methyl-2-furoic acid and contrasts it with a contemporary method involving the catalytic dehydrogenation of 3-methyltetrahydrofuran (B83541). The comparison will focus on key performance indicators such as product yield, reaction conditions, and the nature of the catalysts and reagents employed.
Data at a Glance: A Comparative Overview
The following table summarizes the key quantitative data for the traditional and modern synthesis routes of this compound, offering a clear and concise comparison for preliminary assessment.
| Parameter | Traditional Method: Decarboxylation | Modern Method: Catalytic Dehydrogenation |
| Starting Material | 3-Methyl-2-furoic acid | 3-Methyltetrahydrofuran |
| Catalyst | Copper powder | Palladium on Carbon (Pd/C) |
| Solvent/Medium | Quinoline (B57606) | Gas phase (with Hydrogen co-feed) |
| Temperature | ~250-265 °C | 200-450 °C |
| Reaction Time | 2-3 hours | Not specified (continuous flow) |
| Yield | 60-64%[1] | ~80% or more (for alkylfurans)[2] |
| Key Reagents | Quinoline, Copper | Hydrogen |
Traditional Route: Decarboxylation of 3-Methyl-2-furoic Acid
A long-standing and well-documented method for the preparation of this compound is the decarboxylation of 3-methyl-2-furoic acid. This reaction is typically carried out at high temperatures in the presence of a copper catalyst and a high-boiling solvent such as quinoline.
Experimental Protocol
The synthesis of this compound via decarboxylation can be performed as follows[1]:
-
A mixture of 25 g of 3-methyl-2-furoic acid, 50 g of quinoline, and 4.5 g of copper powder is placed in a round-bottomed flask equipped with a Vigreux column and a condenser.
-
The receiver flask is cooled in an ice-salt bath.
-
The reaction flask is heated to approximately 250 °C to initiate the decarboxylation, evidenced by the evolution of carbon dioxide.
-
The reaction is typically complete within 2-3 hours.
-
Towards the end of the reaction, the temperature is raised to about 265 °C to distill the remaining product.
-
The collected distillate is dried over anhydrous magnesium sulfate.
-
The final product, this compound, is obtained by distillation, yielding 10-10.5 g (60-64%) of a colorless liquid with a boiling point of 65-66 °C[1].
Modern Approach: Catalytic Dehydrogenation of 3-Methyltetrahydrofuran
A more recent and potentially more efficient route to this compound involves the catalytic dehydrogenation of its saturated precursor, 3-methyltetrahydrofuran (3-MTHF). This method leverages the power of heterogeneous catalysis to achieve high yields under continuous flow conditions.
Experimental Protocol
While a specific detailed protocol for the dehydrogenation of 3-MTHF is outlined in patent literature, a general procedure can be described as follows[2]:
-
A packed-bed reactor is filled with a palladium on carbon (Pd/C) catalyst.
-
Liquid 3-methyltetrahydrofuran is vaporized and passed through the heated catalyst bed.
-
The reaction is carried out at a temperature in the range of 200 to 450 °C.
-
Hydrogen gas is co-fed with the 3-MTHF vapor.
-
The product stream, consisting of this compound and hydrogen gas, is cooled and the liquid product is collected.
-
The patent suggests that yields of the corresponding furan (B31954) from various alkyl-substituted tetrahydrofurans can be around 80% or more[2].
Comparative Analysis and Future Outlook
The traditional decarboxylation method, while reliable, presents several drawbacks. The use of high-boiling and potentially hazardous quinoline as a solvent, coupled with the need for stoichiometric amounts of copper powder, raises environmental and safety concerns. The reaction temperature is also quite high.
In contrast, the modern catalytic dehydrogenation route offers several potential advantages. It is a continuous-flow process, which is often more scalable and efficient for industrial production. The use of a heterogeneous catalyst simplifies product purification and catalyst recycling. Furthermore, the co-production of hydrogen gas could potentially be utilized in other chemical processes, improving the overall atom economy.
While the patent suggests high yields for the dehydrogenation of alkyl-substituted tetrahydrofurans, further research and optimization would be necessary to fully establish the economic and environmental viability of this method for the specific synthesis of this compound. The development of more active and stable catalysts could further enhance the efficiency of this promising new route.
References
Comparative Risk Assessment of Furan and Methylfurans in the Diet: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative risk assessment of furan (B31954) and its methylated derivatives (methylfurans) found in the diet. Furan and methylfurans, including 2-methylfuran (B129897), 3-methylfuran, and 2,5-dimethylfuran (B142691), are process-induced contaminants formed during the thermal treatment of food.[1] Their presence in a wide range of common food products has raised health concerns, necessitating a thorough evaluation of their potential risks. This document summarizes key data on their occurrence, toxicity, and mechanisms of action, and outlines the experimental protocols used in their assessment.
Executive Summary
Furan and methylfurans are hepatotoxicants, with chronic exposure leading to liver damage, including cholangiofibrosis and the formation of hepatocellular adenomas and carcinomas in animal models.[2][3] The primary mechanism of toxicity involves metabolic activation by cytochrome P450 2E1 (CYP2E1) to reactive α,β-unsaturated dialdehydes.[2][3] For furan, this metabolite is cis-2-butene-1,4-dial (BDA), which can covalently bind to cellular macromolecules, leading to oxidative stress, inflammation, altered gene expression, and apoptosis.[2][3] Methylfurans are believed to share a similar mechanism of toxicity.
Risk assessment of these compounds is typically conducted using the Margin of Exposure (MOE) approach, which compares a point of departure (POD), such as the Benchmark Dose Lower Confidence Limit (BMDL), with estimated human dietary exposure. An MOE below 10,000 for genotoxic carcinogens is generally considered a potential public health concern.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the occurrence and toxicity of furan and methylfurans.
Table 1: Occurrence of Furan and Methylfurans in Selected Food Categories
| Food Category | Furan (µg/kg) | 2-Methylfuran (µg/kg) | This compound (µg/kg) | 2,5-Dimethylfuran (µg/kg) |
| Coffee (ground, roasted) | 2,361 (mean) | 9,470 - 10,700 (mean) | 447 - 508 (mean) | Present, but less quantified |
| Coffee (instant powder) | 310 (mean) | 1,600 - 1,800 (mean) | 72.9 - 75.2 (mean) | Present, but less quantified |
| Baby Foods (jarred) | 0.17 - 2279 | Present, but less quantified | Present, but less quantified | Present, but less quantified |
| Canned Meats and Fish | 1.23 - 179 | Present, levels can be comparable to or higher than furan | Present, but less quantified | Present, but less quantified |
| Grain-based Products | Present, significant contributor to exposure in children | Present, but less quantified | Present, but less quantified | Present, but less quantified |
Note: Data is compiled from various sources and represents a range of reported values. The occurrence of methylfurans is less extensively documented than that of furan.[2][4][5]
Table 2: Comparative Toxicological Data for Furan and Methylfurans
| Compound | Endpoint | Species/Sex | BMDL10 (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |
| Furan | Cholangiofibrosis (non-neoplastic) | Rat (male) | 0.064 | - | Considered a sensitive endpoint for non-neoplastic effects.[1] |
| Hepatocellular Adenomas/Carcinomas (neoplastic) | Mouse (female) | 1.31 | - | Used as a reference point for neoplastic effects. | |
| 2-Methylfuran | Hepatobiliary system effects (including cholangiofibrosis) | Rat (male/female) | 1.14 | 1.2 | Suggests hepatocarcinogenicity, potentially through a non-genotoxic mechanism.[6][7] |
| Hepatotoxicity (oval cell hyperplasia) | Rat (male) | - | 5 | Liver identified as the primary target organ.[3][8] | |
| This compound | Liver lesions | Rat (male) | 0.08 | 0.075 | Shows potent hepatotoxicity, with males being more affected for most parameters.[2] |
| Liver lesions | Rat (female) | 0.05 - 0.17 | 0.075 | ||
| 2,5-Dimethylfuran | Chromosomal damage (in vitro) | Murine cells | Not available | Not available | Data is limited, but suggests potential genotoxicity. Predicted to have moderate aquatic toxicity.[9][10] |
BMDL10: Benchmark Dose Lower Confidence Limit for a 10% response. NOAEL: No Observed Adverse Effect Level.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of furan and methylfurans. Below are outlines of key experimental protocols.
Analysis of Furan and Methylfurans in Food by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is the standard for the quantitative analysis of volatile compounds like furan and methylfurans in complex food matrices.
-
Principle: The volatile compounds are partitioned from the food matrix into the headspace of a sealed vial upon heating. A sample of the headspace gas is then injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
-
Sample Preparation:
-
A homogenized sample of the food is weighed into a headspace vial.
-
For solid or semi-solid foods, a known volume of water or saline solution is added to facilitate the release of volatiles.
-
An internal standard (e.g., deuterated furan, such as furan-d4) is added to each sample for accurate quantification.[11]
-
The vial is immediately sealed with a PTFE-faced septum and crimp cap.
-
-
HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 60°C - 80°C
-
Incubation Time: 20 - 30 minutes to reach equilibrium.
-
Injection Volume: 1 mL of headspace gas.
-
-
Gas Chromatograph:
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, Rxi-624Sil MS).
-
Oven Temperature Program: Typically starts at a low temperature (e.g., 35-50°C) and is ramped up to a higher temperature (e.g., 200-225°C) to elute the compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for each analyte and internal standard.
-
-
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
Two-Year Rodent Carcinogenicity Bioassay
This long-term study is the gold standard for assessing the carcinogenic potential of chemicals.
-
Principle: To evaluate the carcinogenic potential of a substance by administering it to animals for a major portion of their lifespan and observing the development of neoplasms.
-
Experimental Design:
-
Test Animals: Typically, rats (e.g., Fischer 344) and mice (e.g., B6C3F1) of both sexes are used.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group (vehicle control) are included. Doses are selected based on results from shorter-term toxicity studies (e.g., 90-day studies).
-
Administration Route: The route of administration should mimic potential human exposure, which for food contaminants is typically oral (gavage or in the diet).
-
Duration: The study duration is typically 24 months (104 weeks).
-
-
Observations and Examinations:
-
Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at interim points and at the termination of the study for analysis of hematological and clinical chemistry parameters.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination (histopathology).
-
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. A dose-response relationship for tumor formation is evaluated.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Risk Assessment
The following diagram illustrates a typical workflow for the risk assessment of furan and methylfurans in the diet.
Signaling Pathways in Furan- and Methylfuran-Induced Hepatotoxicity
The diagram below illustrates the key signaling pathways implicated in the liver toxicity induced by furan and methylfurans.
Conclusion
The available data indicates that dietary exposure to furan and methylfurans poses a potential health concern, particularly for high-exposure groups such as infants and toddlers. While furan has been more extensively studied, the existing evidence suggests that methylfurans, particularly this compound, may have comparable or even greater hepatotoxic potential. A significant data gap remains concerning the occurrence and toxicity of various methylfuran isomers. Further research is warranted to refine the risk assessment for these compounds, including more comprehensive occurrence data for methylfurans in a wider variety of foodstuffs and more detailed comparative toxicity studies to establish BMDL values for all relevant furan derivatives. This will enable a more accurate estimation of the combined risk from dietary exposure to this class of processing contaminants.
References
- 1. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 90-day subchronic gavage toxicity study in Fischer 344 rats with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Furan, 2-methylfuran and this compound in Selected Foods – April 1, 2018 to March 31, 2019 - inspection.canada.ca [inspection.canada.ca]
- 5. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Methylfuran: Toxicity and genotoxicity in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicted toxicity of the biofuel candidate 2,5-dimethylfuran in environmental and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 3-Methylfuran
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of 3-Methylfuran, including personal protective equipment (PPE) specifications, operational protocols, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure safety when handling this compound, a highly flammable and toxic substance. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Wear chemical-resistant gloves. While specific breakthrough times for this compound are not readily available, gloves made of Butyl rubber or Viton are recommended for handling aromatic hydrocarbons and other organic solvents. Double gloving (e.g., two pairs of nitrile gloves) can provide additional protection for low-volume applications. Always consult the glove manufacturer's compatibility charts for specific chemicals. |
| Eye and Face Protection | ANSI-approved, properly fitting chemical splash goggles are required. A face shield should also be worn when there is a potential for splashing.[1] |
| Respiratory Protection | When handling this compound outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. For higher concentrations or in emergency situations, a supplied-air respirator may be necessary. |
| Protective Clothing | A flame-resistant lab coat worn over full-length pants and closed-toe shoes is mandatory. For larger volumes (>1 liter), a chemical-resistant apron and sleeves should be worn.[1][2] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing the risks associated with this compound.
Experimental Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Gather Materials: Assemble all necessary equipment and reagents. Inspect glassware for any cracks or defects.
-
Emergency Preparedness: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) are readily accessible.[4] Have a spill kit rated for flammable liquids nearby.
-
-
Handling:
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded when transferring this compound.
-
Transfer: Use a bottle carrier for transporting glass containers of this compound. When pouring, do so slowly to minimize splashing and vapor generation.
-
Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or oil bath with a temperature controller.[2]
-
Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, and bases to prevent vigorous reactions.
-
Quantities: Use the smallest practical quantity of this compound for the experiment.[1]
-
-
Post-Experiment:
-
Cooling: Allow heated reactions to cool to room temperature before opening the apparatus.
-
Decontamination: Triple-rinse all glassware that has come into contact with this compound with a suitable solvent (e.g., acetone (B3395972) or ethanol). Collect the rinsate as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Disposal Logic Diagram:
Caption: Logical flow for the disposal of this compound waste.
Disposal Procedures:
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and rinsates, in a dedicated, properly labeled, and leak-proof hazardous waste container.[5] Do not mix with other waste streams.
-
Solid Waste: Place all contaminated solid waste, such as gloves, absorbent pads, and weighing papers, in a separate, clearly labeled container lined with a chemically resistant bag.
-
-
Container Management:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and cool secondary containment area away from heat, ignition sources, and incompatible materials.[4]
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[6]
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[4][5] Adhere to all local, state, and federal regulations.
-
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. SOP: Flammable Liquids | PennEHRS [ehrs.upenn.edu]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
